molecular formula C5H9N3 B1199380 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride CAS No. 6429-11-4

2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Cat. No.: B1199380
CAS No.: 6429-11-4
M. Wt: 111.15 g/mol
InChI Key: FUIJRCNCJHRODM-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNKXBTUKXAGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-11-4
Record name 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(1H-Pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(1H-Pyrazol-4-yl)ethanamine, a key structural motif in medicinal chemistry, serves as a versatile building block for the development of targeted therapeutics, notably as a histamine H₄ receptor agonist analogue. This technical guide provides an in-depth exploration of the prevalent synthetic pathways to its dihydrochloride salt, designed for researchers, chemists, and professionals in drug development. We dissect two primary, field-proven synthetic routes: one proceeding via a nitrile reduction and another through the reduction of a nitrovinyl intermediate. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, step-by-step protocols. Each pathway is critically evaluated for efficiency, scalability, and safety, supported by comparative data and process considerations. The document is structured to offer both a high-level strategic overview and granular, actionable laboratory instructions, ensuring scientific integrity and practical applicability.

Introduction

Chemical Identity and Significance

2-(1H-Pyrazol-4-yl)ethanamine is a primary amine featuring a pyrazole heterocycle. The pyrazole ring is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities.[1][2] The title compound, in its dihydrochloride salt form for enhanced stability and solubility, is a crucial intermediate and pharmacophore. Its structural similarity to histamine allows it to serve as a foundational element in the design of ligands for histamine receptors and other biological targets.

Table 1: Compound Properties

PropertyValue
IUPAC Name 2-(1H-Pyrazol-4-yl)ethanamine dihydrochloride
CAS Number 6429-11-4
Molecular Formula C₅H₁₁Cl₂N₃
Molecular Weight 184.07 g/mol
Appearance Off-white to white solid
Solubility Soluble in water, methanol
Scope of this Guide

This guide will provide a detailed examination of two robust synthetic pathways for preparing this compound. The discussion will cover retrosynthetic analysis, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs, whether for small-scale research or large-scale production.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(1H-Pyrazol-4-yl)ethanamine reveals several key disconnections. The target ethylamine side chain can be derived from either a two-carbon nitrile precursor or a nitrovinyl group, both of which are readily reduced. These precursors, in turn, can be synthesized from a common starting material: 1H-pyrazole-4-carbaldehyde. This aldehyde is accessible through established methods like the Vilsmeier-Haack reaction on a pyrazole core.[3][4]

G Target 2-(1H-Pyrazol-4-yl)ethanamine dihydrochloride Amine 2-(1H-Pyrazol-4-yl)ethanamine Target->Amine Salt Formation Nitrile (1H-Pyrazol-4-yl)acetonitrile Amine->Nitrile Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) Nitrovinyl 4-(2-Nitrovinyl)-1H-pyrazole Amine->Nitrovinyl Nitro Reduction (e.g., LiAlH4, Fe/HCl) Aldehyde 1H-Pyrazole-4-carbaldehyde Nitrile->Aldehyde Wittig or Horner-Wadsworth-Emmons followed by conversion Nitrovinyl->Aldehyde Henry Reaction (Condensation with Nitromethane)

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway I: The Nitrile Reduction Route

This pathway is a classic and reliable method that builds the ethylamine side chain from pyrazole-4-carbaldehyde through a two-step sequence involving the formation and subsequent reduction of a nitrile intermediate.

Pathway Overview and Strategy

The strategy involves converting the aldehyde to (1H-Pyrazol-4-yl)acetonitrile, which is then reduced to the target primary amine. The choice of reducing agent is critical; powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are commonly employed.[5] While effective, the use of LiAlH₄ requires stringent anhydrous conditions and careful quenching procedures.

G cluster_0 Step 1: Aldehyde to Nitrile cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation Aldehyde 1H-Pyrazole-4-carbaldehyde Nitrile (1H-Pyrazol-4-yl)acetonitrile Aldehyde->Nitrile 1. Tosylhydrazine 2. KCN Amine 2-(1H-Pyrazol-4-yl)ethanamine Nitrile_ref (1H-Pyrazol-4-yl)acetonitrile Nitrile_ref->Amine LiAlH4, THF Amine_ref 2-(1H-Pyrazol-4-yl)ethanamine Salt Target Dihydrochloride Salt Amine_ref->Salt HCl in Ether/MeOH

Caption: Workflow for the Nitrile Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (1H-Pyrazol-4-yl)acetonitrile

  • Rationale: This step converts the aldehyde into a nitrile, extending the carbon chain by one. The use of tosylhydrazine to form a tosylhydrazone, followed by treatment with potassium cyanide, is an effective method.

  • Procedure:

    • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add p-toluenesulfonylhydrazide (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the formation of the tosylhydrazone intermediate by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the crude tosylhydrazone in a suitable solvent like DMF.

    • Add potassium cyanide (KCN) (1.5 eq) portion-wise. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the mixture to 100-120 °C for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile, which can be purified by column chromatography.

Step 2: Reduction of (1H-Pyrazol-4-yl)acetonitrile to the Amine

  • Rationale: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[5] Strict anhydrous conditions are paramount to prevent quenching of the reagent and ensure a high yield.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (1H-Pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-Pyrazol-4-yl)ethanamine.

Step 3: Formation of the Dihydrochloride Salt

  • Rationale: The free amine is often an oil and can be unstable. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

  • Procedure:

    • Dissolve the crude amine in a minimal amount of methanol.

    • Cool the solution in an ice bath.

    • Slowly add a saturated solution of HCl in diethyl ether or a 2M solution of HCl in diethyl ether until the solution is acidic and precipitation is complete.

    • Stir the resulting slurry for 30 minutes at 0 °C.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthetic Pathway II: The Nitrovinyl Reduction Route

This pathway offers an alternative approach, utilizing a Henry reaction (nitroaldol condensation) to form a nitrovinyl intermediate, which is subsequently reduced to the target amine.

Pathway Overview and Strategy

The core of this strategy is the condensation of 1H-pyrazole-4-carbaldehyde with nitromethane to form 4-(2-nitrovinyl)-1H-pyrazole. This intermediate contains the complete carbon skeleton and a nitrogen atom in the correct position. The subsequent reduction of both the nitro group and the double bond can often be achieved in a single step using a powerful reducing agent like LiAlH₄.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Nitrovinyl Reduction cluster_2 Step 3: Salt Formation Aldehyde 1H-Pyrazole-4-carbaldehyde Nitrovinyl 4-(2-Nitrovinyl)-1H-pyrazole Aldehyde->Nitrovinyl Nitromethane, Base (e.g., NH4OAc) Amine 2-(1H-Pyrazol-4-yl)ethanamine Nitrovinyl_ref 4-(2-Nitrovinyl)-1H-pyrazole Nitrovinyl_ref->Amine LiAlH4, THF Amine_ref 2-(1H-Pyrazol-4-yl)ethanamine Salt Target Dihydrochloride Salt Amine_ref->Salt HCl in Ether/MeOH

Caption: Workflow for the Nitrovinyl Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Nitrovinyl)-1H-pyrazole

  • Rationale: The Henry reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane. Ammonium acetate serves as a convenient catalyst for the condensation and subsequent dehydration to the nitroalkene.

  • Procedure:

    • Combine 1H-pyrazole-4-carbaldehyde (1.0 eq), nitromethane (5-10 eq, serving as both reagent and solvent), and ammonium acetate (0.5 eq).

    • Heat the mixture to reflux (approx. 100 °C) for 2-5 hours. Monitor the reaction's progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Remove the excess nitromethane under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • The resulting crude solid, 4-(2-nitrovinyl)-1H-pyrazole, can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4-(2-Nitrovinyl)-1H-pyrazole to the Amine

  • Rationale: As in Pathway I, LiAlH₄ is sufficiently powerful to reduce both the nitro group and the carbon-carbon double bond in a single operation to yield the saturated primary amine.

  • Procedure:

    • Prepare a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of 4-(2-nitrovinyl)-1H-pyrazole (1.0 eq) in anhydrous THF dropwise, ensuring the temperature remains low.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours until the starting material is consumed.

    • Cool the reaction to 0 °C and perform a careful Fieser workup as described in Pathway I (Step 2).

    • Filter the aluminum salts, wash the solid with ample THF, and concentrate the combined filtrates to yield the crude amine.

Step 3: Formation of the Dihydrochloride Salt

  • Procedure: Follow the exact procedure as outlined in Pathway I, Step 3, to convert the free amine into its stable dihydrochloride salt.

Comparative Analysis and Process Considerations

Both pathways are viable for the synthesis of this compound. The choice between them often depends on available reagents, scale, and safety infrastructure.

Table 2: Comparison of Synthetic Pathways

ParameterPathway I (Nitrile Reduction)Pathway II (Nitrovinyl Reduction)
Number of Steps 3 (from aldehyde)3 (from aldehyde)
Key Intermediates Tosylhydrazone, AcetonitrileNitrovinyl pyrazole
Overall Yield Generally moderate to goodGenerally moderate
Key Reagents Tosylhydrazine, KCN, LiAlH₄Nitromethane, NH₄OAc, LiAlH₄
Safety Concerns High: Use of highly toxic KCN. Requires LiAlH₄ handling.High: Use of flammable nitromethane. Requires LiAlH₄ handling.
Scalability Scalable, but handling large quantities of KCN is hazardous.Scalable; avoids the use of cyanide.
Purification Chromatography may be needed for the nitrile intermediate.Recrystallization is often sufficient for the nitrovinyl intermediate.

Expert Insights:

  • Pathway I (Nitrile Route): This route is often preferred in academic settings where cyanide handling protocols are well-established. The intermediates are generally stable. The reduction of nitriles is a very well-understood and reliable transformation.

  • Pathway II (Nitrovinyl Route): For larger-scale synthesis, this pathway is often more attractive as it avoids the use of inorganic cyanides. The Henry reaction is robust, though the subsequent reduction requires a larger excess of LiAlH₄ to reduce both functional groups, which can impact atom economy and cost.

Conclusion

The synthesis of this compound can be effectively accomplished via multiple routes, with the nitrile and nitrovinyl reduction pathways being the most prominent and well-documented. Both methods start from the readily accessible 1H-pyrazole-4-carbaldehyde and culminate in the desired product after a three-step sequence. The selection of a specific pathway requires a careful evaluation of factors including operational safety, reagent availability, cost, and desired scale. This guide provides the necessary technical detail and strategic insights to empower researchers to confidently undertake the synthesis of this valuable chemical building block.

References

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Retrieved January 10, 2026, from [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • Synthesis of (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2021). Letters in Applied NanoBioScience. Retrieved January 10, 2026, from [Link]

  • 2-(1H-pyrazol-4-yl)ethanamine. (n.d.). Anichem. Retrieved January 10, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2019). Molecules. Retrieved January 10, 2026, from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ARKIVOC. Retrieved January 10, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved January 10, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Scientific Reports. Retrieved January 10, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved January 10, 2026, from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2019). Molecules. Retrieved January 10, 2026, from [Link]

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Sources

A Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The pyrazole ring system is a preeminent example of such a scaffold, present in a wide array of therapeutic agents due to its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor.[1][2] This guide focuses on a specific, highly functionalized pyrazole derivative: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride.

The molecule's structure combines the proven pyrazole core with a flexible ethanamine side chain, offering a primary amine as a reactive handle for extensive chemical modification.[1] This strategic combination makes it an invaluable building block for constructing libraries of compounds aimed at diverse therapeutic targets, from protein kinases to G-protein coupled receptors. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, characterization, reactivity, and applications, grounded in established scientific principles.

Core Physicochemical Properties

This compound is typically supplied as a stable, solid material.[3] Its dihydrochloride salt form enhances solubility in aqueous media, a critical attribute for biological assays and subsequent formulation development. The fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 6429-11-4[4][5][6]
Molecular Formula C₅H₁₁Cl₂N₃[3][4]
Molecular Weight 184.07 g/mol [3][4][6]
Appearance Solid[3]
Melting Point 227-228 °C[4]
Predicted Boiling Point 284.1 °C (at 778 mmHg)[4]
Predicted Density 1.14 g/cm³[4]
Solubility Due to its dihydrochloride salt nature, high solubility in water is expected. It is also likely soluble in polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents.Inferred
pKa The primary aliphatic amine would be expected to have a pKa around 9-10, while the pyrazole ring nitrogens have much lower pKa values. As a dihydrochloride salt, the compound will be fully protonated and positively charged in neutral aqueous solutions.Inferred

Synthesis and Analytical Characterization

While multiple synthetic routes to substituted pyrazoles exist, a common and versatile strategy involves the construction of a suitably functionalized pyrazole core, followed by the introduction or modification of the side chain.

Proposed Synthetic Pathway

A logical retrosynthetic approach would disconnect the target molecule into a pyrazole precursor, such as 4-formyl-1H-pyrazole or 4-(cyanomethyl)-1H-pyrazole. A plausible forward synthesis is outlined below. This pathway is illustrative, leveraging well-established chemical transformations.

Synthesis_Workflow cluster_synthesis Proposed Synthesis A 4-(Cyanomethyl)-1H-pyrazole B Reduction (e.g., LiAlH₄ or H₂/Raney Ni) A->B C 2-(1H-pyrazol-4-yl)ethanamine (Free Base) B->C D Salt Formation (HCl in Ether/MeOH) C->D E 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride D->E

Caption: Proposed synthetic route to the target compound.

Workflow for Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. A standard workflow integrates chromatographic and spectroscopic techniques.

QC_Workflow start Synthesized Product hplc HPLC Purity (>95%?) start->hplc ms Mass Spec (Confirm MW) hplc->ms Pass nmr NMR Spectroscopy (Confirm Structure) ms->nmr Pass final Qualified Material nmr->final Pass

Caption: Standard workflow for analytical characterization.

Experimental Protocols (Representative)

The following are detailed, representative protocols for the analytical characterization of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules, separating the main component from starting materials, byproducts, and degradants.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.

  • Validation: A sharp, symmetrical peak for the main component should be observed. Purity is calculated based on the area percentage of the main peak relative to all observed peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful techniques for unambiguously determining the chemical structure by probing the local electronic environment of each nucleus.[7][8]

  • Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable due to the salt's high polarity.

  • ¹H NMR (400 MHz):

    • Expected Signals:

      • Two singlets (or narrow doublets) in the aromatic region (~7.5-8.0 ppm) corresponding to the two C-H protons on the pyrazole ring.

      • Two triplets in the aliphatic region (~2.8-3.4 ppm), each integrating to 2H, corresponding to the two methylene (-CH₂-) groups of the ethanamine chain, showing coupling to each other.

      • A broad singlet for the exchangeable N-H protons (pyrazole NH and ammonium NH₃⁺), which may be suppressed or shifted upon D₂O exchange.

  • ¹³C NMR (101 MHz):

    • Expected Signals:

      • Two signals in the aromatic region (~115-140 ppm) for the two C-H carbons of the pyrazole ring.

      • One signal for the quaternary pyrazole carbon.

      • Two signals in the aliphatic region (~25-45 ppm) for the two methylene carbons.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides a precise measurement of the molecular weight, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this polar, charged molecule.

  • Sample Preparation: Dilute the sample from Protocol 1 with 50:50 Water:Acetonitrile.

  • Expected Ion: The analysis should detect the monocharged ion of the free base, [M+H]⁺, where M is the mass of C₅H₉N₃. The expected m/z would be approximately 112.08. The presence of this ion confirms the mass of the core amine structure.

Chemical Reactivity and Derivatization

The true value of 2-(1H-pyrazol-4-yl)ethanamine lies in its potential for derivatization. The primary amine is a potent nucleophile and serves as the principal site for modification.[1]

Derivatization cluster_reactions Key Derivatization Reactions Core 2-(1H-pyrazol-4-yl)ethanamine Amide Amide (R-CO-NH-) Core->Amide Acyl Chloride (RCOCl) or Carboxylic Acid + Coupling Agent Sulfonamide Sulfonamide (R-SO₂-NH-) Core->Sulfonamide Sulfonyl Chloride (RSO₂Cl) SecAmine Secondary Amine (R-CH₂-NH-) Core->SecAmine Aldehyde/Ketone (RCHO) + Reductive Amination

Caption: Key derivatization pathways from the primary amine.

  • Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) yields stable amides. This is one of the most common linkages in pharmaceuticals and allows for the introduction of a vast array of R-groups.

  • Sulfonamide Synthesis: Treatment with sulfonyl chlorides provides sulfonamides, another critical functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.

  • Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone first forms an intermediate imine, which is then reduced (e.g., with sodium triacetoxyborohydride) to furnish a secondary amine. This reaction is a powerful tool for C-N bond formation and scaffold elaboration.[1]

Applications in Drug Discovery

The pyrazole-ethanamine motif is a valuable pharmacophore for several reasons. The pyrazole ring can engage in critical hydrogen bonding interactions with protein targets, while the ethanamine linker provides an optimal vector to position other functional groups into adjacent pockets of a binding site.

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor into the hinge region of the ATP binding site. The ethanamine side chain of this compound can be used to extend into the solvent-exposed region, allowing for modifications that enhance potency and tune pharmacokinetic properties.[9] For example, related 2-(1H-pyrazol-1-yl)ethanamine side chains have been successfully incorporated into inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in oncology.[9]

  • GPCR Ligands: The primary amine can be protonated at physiological pH, making it an excellent candidate to interact with negatively charged residues (e.g., aspartate or glutamate) that are common interaction sites in aminergic GPCRs.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an ideal starting point or "fragment" for FBDD campaigns. Researchers can identify initial low-affinity hits and then use the amine handle to "grow" the fragment into a more potent lead compound.

The broad biological activities associated with the pyrazole class—including anti-inflammatory, antimicrobial, and anticancer effects—underscore the potential of derivatives synthesized from this building block.[2][10][11][12][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. Based on data for related heterocyclic amines and hydrochloride salts, the following precautions are recommended.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[14][15][16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery. Its combination of a privileged pyrazole scaffold and a versatile primary amine handle provides an efficient entry point for the synthesis of diverse compound libraries. The favorable physicochemical properties conferred by its dihydrochloride salt form further enhance its utility in research settings. By understanding its core properties, reactivity, and analytical characterization, researchers can fully leverage this powerful tool to accelerate the development of novel therapeutics.

References

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  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. [Link]

  • Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392–3397. [Link]

  • (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025). Retrieved January 10, 2026, from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. [Link]

  • Ethanamine, 2-((1,4-diphenyl-1h-pyrazol-3-yl)oxy)-n-methyl-, monohydrochloride - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2375. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6548. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Introduction: The Pyrazole Scaffold and the Histamine H3 Receptor Target

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, valued for its metabolic stability and versatile synthetic accessibility.[6][7] Its presence in a wide array of pharmacologically active agents underscores its importance.[1][8] 2-(1H-pyrazol-4-yl)ethanamine leverages this scaffold to achieve high-affinity binding to the histamine H3 receptor.

Core Pharmacodynamics: Histamine H3 Receptor Engagement

The primary molecular target for 2-(1H-pyrazol-4-yl)ethanamine is the histamine H3 receptor. This receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[11] The interaction of an agonist like 2-(1H-pyrazol-4-yl)ethanamine stabilizes the active conformation of the receptor, leading to the activation of its associated intracellular signaling machinery.

The Primary Signaling Cascade: Gαi/o-Mediated Inhibition

The activation of the H3 receptor by 2-(1H-pyrazol-4-yl)ethanamine initiates a cascade of intracellular events that collectively result in a net inhibitory effect on neuronal excitability and neurotransmitter release.

Key Downstream Events:

  • Activation of MAPK and PI3K/Akt Pathways: Studies have also demonstrated that H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][11] These pathways are typically associated with cell survival and plasticity, adding another layer of complexity to the receptor's functional profile.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-(1H-pyrazol-4-yl)ethanamine H3R Histamine H3 Receptor Agonist->H3R G_protein Gαi/oβγ H3R->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Ca_Channel N-type Ca²⁺ Channel G_protein->Ca_Channel cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx ATP ATP PKA PKA cAMP->PKA NT_Release Neurotransmitter Release Ca_influx->NT_Release

Caption: H3R agonist signaling cascade.

Functional Consequences of H3 Receptor Agonism

The molecular events described above translate into significant physiological effects, primarily the inhibition of neurotransmitter release.

  • Autoreceptor Function: When 2-(1H-pyrazol-4-yl)ethanamine binds to H3 autoreceptors on histaminergic nerve terminals, it potently suppresses the synthesis and release of histamine.[5] This is the receptor's canonical and most well-understood function.

  • Heteroreceptor Function: The compound's action on H3 heteroreceptors located on other neuronal populations is therapeutically significant. It leads to the decreased release of a wide range of neurotransmitters.[5][11] This modulatory role makes H3R ligands attractive for treating complex neurological disorders where multiple neurotransmitter systems are dysregulated. For instance, interactions between H3R and dopamine D2 receptors have been demonstrated, where H3R activation can mitigate D2R agonist-induced behaviors.[12]

Neurotransmitter SystemEffect of H3R AgonismFunctional Implication
Histamine Strong Inhibition Sedation, promotion of sleep
Acetylcholine InhibitionPotential impact on cognition and arousal
Norepinephrine InhibitionModulation of alertness and mood
Dopamine InhibitionModulation of reward, motor control, and focus
Serotonin InhibitionModulation of mood, appetite, and sleep
GABA InhibitionComplex effects on neuronal inhibition

Experimental Protocols for Mechanistic Characterization

Validating the mechanism of action of a compound like 2-(1H-pyrazol-4-yl)ethanamine requires a multi-assay approach. The following protocols represent a standard workflow for characterizing an H3 receptor agonist.

Radioligand Binding Assay (Affinity Determination)
  • Objective: To determine the binding affinity (Ki) of the compound for the H3 receptor.

  • Rationale: This assay quantifies the direct interaction between the compound and the receptor. It is a foundational experiment to confirm the molecular target and assess potency.

  • Methodology:

    • Tissue Preparation: Homogenize rat cortical tissue, which is rich in H3 receptors, in a suitable buffer (e.g., 50 mM Tris-HCl).[13] Centrifuge to pellet the membranes and resuspend.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a known radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound (2-(1H-pyrazol-4-yl)ethanamine).

    • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50, which is then converted to the inhibition constant (Ki).

cAMP Accumulation Assay (Functional Antagonism)
  • Objective: To measure the compound's ability to inhibit adenylyl cyclase activity.

  • Rationale: As the H3R is Gαi/o-coupled, a functional agonist should decrease cAMP levels. This assay provides direct evidence of the compound's effect on the primary signaling pathway.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Assay Setup: Plate the cells and allow them to adhere. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Stimulation: Add varying concentrations of the test compound. Then, stimulate adenylyl cyclase with a universal activator like forskolin.

    • Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The resulting sigmoidal curve will demonstrate the concentration-dependent inhibition of forskolin-stimulated cAMP production, from which an EC50 value can be derived.

Experimental_Workflow Compound Test Compound (2-(1H-pyrazol-4-yl)ethanamine) Target_ID Target Identification (Hypothesis: H3R Agonist) Compound->Target_ID Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Target_ID->Binding_Assay Confirm Affinity (Ki) Functional_Assay In Vitro Functional Assay (cAMP Accumulation) Binding_Assay->Functional_Assay Validate Efficacy (EC50) Data_Analysis Data Analysis & Mechanism Confirmation Binding_Assay->Data_Analysis Selectivity Selectivity Screening (H1R, H2R, H4R, etc.) Functional_Assay->Selectivity Functional_Assay->Data_Analysis In_Vivo In Vivo Model (e.g., Microdialysis for Histamine Release) Selectivity->In_Vivo Assess in Physiological Context In_Vivo->Data_Analysis

Sources

An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 6429-11-4

A Core Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a key heterocyclic building block in contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, and its significant roles as a pharmacophore, particularly in the development of histamine H3 receptor antagonists and insulin-like growth factor 1 receptor (IGF-1R) inhibitors.

Compound Profile and Physicochemical Properties

This compound is a pyrazole derivative featuring an ethanamine side chain at the 4-position of the pyrazole ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for both chemical reactions and biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6429-11-4
Molecular Formula C₅H₁₁Cl₂N₃
Molecular Weight 184.07 g/mol
Melting Point 227-228 °C
Boiling Point (Predicted) 284.1 °C at 778 mmHg
Flash Point (Predicted) 150.3 °C
Density (Predicted) 1.14 g/cm³
Physical Form Solid

Synthesis and Chemical Logic

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine and its dihydrochloride salt can be approached through several strategic routes, leveraging the principles of heterocyclic chemistry. A common and logical pathway involves the construction of the pyrazole ring followed by the introduction or modification of the side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(1H-pyrazol-4-yl)ethanamine involves disconnecting the ethanamine side chain, suggesting a precursor such as a pyrazole-4-acetonitrile or a protected 2-(1H-pyrazol-4-yl)ethanol. The pyrazole ring itself can be synthesized through the classical Knorr pyrazole synthesis or related cyclocondensation reactions.

Retrosynthesis Target 2-(1H-pyrazol-4-yl)ethanamine Precursor1 4-(2-Azidoethyl)-1H-pyrazole Target->Precursor1 Reduction Precursor2 Pyrazole-4-acetonitrile Target->Precursor2 Reduction Precursor3 Formyl-pyrazole derivative Precursor1->Precursor3 Wittig or Horner-Wadsworth-Emmons reaction followed by functional group transformation Precursor2->Precursor3 Cyanation Precursor4 1,3-Dicarbonyl compound + Hydrazine Precursor3->Precursor4 Vilsmeier-Haack or similar formylation

Caption: Retrosynthetic analysis of 2-(1H-pyrazol-4-yl)ethanamine.

Exemplary Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of a Protected Pyrazole

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole.

  • Rationale: This step creates the necessary aldehyde functionality for subsequent chain extension.

  • Procedure:

    • To a solution of a protected pyrazole in an appropriate solvent (e.g., DMF), a Vilsmeier reagent (prepared from POCl₃ and DMF) is added at a controlled temperature.

    • The reaction is stirred until completion, monitored by TLC.

    • Work-up involves quenching with an ice-water mixture and neutralization, followed by extraction and purification to yield the pyrazole-4-carbaldehyde.

Step 2: Chain Extension via Wittig or Horner-Wadsworth-Emmons Reaction

These olefination reactions are classic methods for forming carbon-carbon double bonds, which can then be reduced.

  • Rationale: To extend the carbon chain by one or two carbons, depending on the chosen reagent, leading towards the ethanamine side chain.

  • Procedure:

    • The pyrazole-4-carbaldehyde from Step 1 is reacted with a suitable phosphorus ylide (Wittig) or phosphonate carbanion (HWE).

    • The reaction conditions are chosen to favor the desired stereochemical outcome if applicable.

    • Purification yields the corresponding vinyl pyrazole derivative.

Step 3: Reduction and Deprotection

A series of reductions are necessary to arrive at the final ethanamine.

  • Rationale: The double bond is reduced to a single bond, and any other reducible groups (like a nitrile if introduced) are converted to the amine. Finally, any protecting groups on the pyrazole nitrogen are removed.

  • Procedure:

    • Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can be employed to reduce the double bond and a nitrile group simultaneously.

    • Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used.

    • Deprotection of the pyrazole nitrogen is carried out under appropriate conditions (e.g., acid or base treatment, depending on the protecting group).

Step 4: Salt Formation

  • Rationale: To convert the free base into the more stable and water-soluble dihydrochloride salt.

  • Procedure:

    • The purified 2-(1H-pyrazol-4-yl)ethanamine is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

    • A solution of hydrochloric acid in a compatible solvent is added, typically in a 2:1 molar ratio.

    • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

Applications in Drug Discovery and Development

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a crucial building block for introducing this valuable pharmacophore into drug candidates.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

The 2-(1H-pyrazol-4-yl)ethanamine scaffold is a bioisostere of the endogenous ligand histamine. By replacing the imidazole ring of histamine with a pyrazole ring, medicinal chemists can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties. The ethanamine side chain provides a key interaction point with the receptor.

H3_Receptor_Antagonism cluster_0 Histamine H3 Receptor Binding Pocket Binding Pocket Pyrazole_Moiety Pyrazole Ring (Bioisostere of Imidazole) Pyrazole_Moiety->Binding Pocket Hydrophobic and H-bond interactions Ethanamine_Side_Chain Ethanamine Side Chain (Key Interaction) Ethanamine_Side_Chain->Binding Pocket Ionic and H-bond interactions Antagonist_Core Additional Scaffolding for Antagonistic Activity Antagonist_Core->Binding Pocket Occupies space, prevents agonist binding

Caption: Schematic representation of a pyrazole-based histamine H3 receptor antagonist interacting with the receptor binding pocket.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors

The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of various cancers. Consequently, IGF-1R has emerged as a significant target for anticancer drug development.

Several potent and selective IGF-1R inhibitors incorporate the 2-(1H-pyrazol-4-yl)ethanamine moiety or a derivative thereof as a side chain. In this context, the pyrazole ring can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain, while the ethanamine portion provides a point of attachment for further chemical modifications to enhance potency and selectivity. The development of such inhibitors has shown that replacing other side chains with 2-(1H-pyrazol-1-yl)ethanamine can lead to improved oral exposure and in vivo activity.

Experimental Protocols and Analytical Methods

In Vitro Receptor Binding Assay (Conceptual)

This protocol outlines a general procedure for evaluating the binding affinity of a compound like 2-(1H-pyrazol-4-yl)ethanamine or its derivatives to the histamine H3 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor.

    • Radioligand (e.g., [³H]-Nα-methylhistamine).

    • Test compound (2-(1H-pyrazol-4-yl)ethanamine derivative).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the binding buffer.

    • In a microplate, add the cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known H3 antagonist (for non-specific binding).

    • Incubate the plate at a specified temperature for a set duration to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Analytical Characterization

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis and purification of this compound and its derivatives.

  • HPLC Method (General Parameters):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., around 210-220 nm).

  • Mass Spectrometry (MS) Method:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for amine-containing compounds.

    • Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ can be monitored for selective detection and quantification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery. Its structural similarity to histamine makes it a prime candidate for the development of histamine H3 receptor antagonists, while its utility as a side chain in kinase inhibitors highlights its broader applicability. A thorough understanding of its synthesis, properties, and applications is essential for medicinal chemists and drug development professionals seeking to leverage the potential of the pyrazole scaffold in creating novel therapeutics.

References

  • ChemBK. This compound. Available from: [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. Available from: [Link]

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacology. The document details its chemical identity, molecular formula, and molecular weight. A plausible and detailed synthetic pathway is presented, alongside methods for its analytical characterization. The guide delves into the pharmacological significance of the pyrazole scaffold, particularly in the context of histamine H3 receptor modulation, and discusses its potential applications as a research tool and in drug development. This document serves as a foundational resource for professionals engaged in the study and application of novel heterocyclic compounds.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is present in numerous biologically active compounds[1]. The addition of an ethanamine side chain at the 4-position creates a structural analog to histamine, suggesting potential interactions with histamine receptors.

Below is a summary of the key chemical properties of this compound.

IdentifierValueSource
Compound Name This compoundN/A
CAS Number 86429-11-4Vendor Data
Molecular Formula C₅H₁₁Cl₂N₃ChemScene
Molecular Weight 184.07 g/mol Sigma-Aldrich, ChemScene
Canonical SMILES C1=CN(N=C1)CCN.Cl.ClChemScene
InChI Key MZXINSJWQRZLQM-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Purification: A Technical Protocol

A plausible and efficient method involves the reduction of a corresponding nitrile precursor, (1H-pyrazol-4-yl)acetonitrile, which can be synthesized from a suitable pyrazole starting material.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (1H-pyrazol-4-yl)acetonitrile (3)

  • Starting Material: Commercially available 1H-pyrazole-4-carbaldehyde (1).

  • Conversion to Oxime: Dissolve 1H-pyrazole-4-carbaldehyde (1) in a mixture of ethanol and water. Add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and extract the product, 1H-pyrazole-4-carbaldehyde oxime (2), with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dehydration to Nitrile: Treat the crude oxime (2) with a dehydrating agent such as acetic anhydride or phosphorus oxychloride in an appropriate solvent like pyridine or DMF. Heat the reaction mixture, typically at 80-100 °C, for several hours. After cooling, pour the reaction mixture into ice water and extract the product, (1H-pyrazol-4-yl)acetonitrile (3), with a suitable organic solvent. Purify by column chromatography on silica gel.

Step 2: Reduction of Nitrile to Amine (4)

  • Reduction: Dissolve the nitrile (3) in a solvent such as tetrahydrofuran (THF) or diethyl ether. Add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-dimethyl sulfide), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon)[5].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C. Filter the resulting precipitate and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate to yield the free base, 2-(1H-pyrazol-4-yl)ethanamine (4).

Step 3: Formation of the Dihydrochloride Salt (5)

  • Salt Formation: Dissolve the crude amine (4) in a minimal amount of a suitable solvent like methanol or ethanol.

  • Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic.

  • Precipitation and Isolation: The dihydrochloride salt (5) will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 1H-pyrazole-4-carbaldehyde (1) Step1 Hydroxylamine HCl, Sodium Acetate Start->Step1 Intermediate1 Oxime Intermediate (2) Step1->Intermediate1 Step2 Acetic Anhydride (Dehydration) Intermediate1->Step2 Intermediate2 (1H-pyrazol-4-yl)acetonitrile (3) Step2->Intermediate2 Step3 LiAlH₄ or Borane Complex (Reduction) Intermediate2->Step3 Intermediate3 Free Base Amine (4) Step3->Intermediate3 Step4 HCl in Ether (Salt Formation) Intermediate3->Step4 End 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride (5) Step4->End

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the pyrazole ring, the ethyl side chain, and the amine group. The chemical shifts, splitting patterns, and integration values will be characteristic of the molecule's structure.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition and molecular formula. The fragmentation pattern can also offer structural information.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is crucial for assessing the purity of the final compound. A single, sharp peak under various conditions would indicate a high degree of purity.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretches from the amine and the pyrazole ring, and C-N bonds.

Pharmacological Profile and Mechanism of Action

The structural similarity of 2-(1H-pyrazol-4-yl)ethanamine to histamine suggests that it is a ligand for histamine receptors. The pyrazole nucleus is a well-established pharmacophore in ligands targeting the histamine H3 receptor (H3R)[1].

Histamine H3 Receptor (H3R): A Key Neuromodulatory Target

The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other important neurotransmitters like acetylcholine, dopamine, and norepinephrine.

Potential Activity: Agonist, Antagonist, or Inverse Agonist?

While many pyrazole-containing compounds are known H3R antagonists or inverse agonists, the specific activity of 2-(1H-pyrazol-4-yl)ethanamine is not explicitly defined in the available literature[6].

  • H3R Antagonists/Inverse Agonists: These compounds block the constitutive activity of the H3R, leading to an increase in the release of histamine and other neurotransmitters. This pro-cognitive and wake-promoting effect has made them attractive candidates for treating neurological and psychiatric disorders such as Alzheimer's disease, narcolepsy, and ADHD[7].

  • H3R Agonists: These ligands mimic the action of histamine at the H3R, leading to a decrease in neurotransmitter release.

Given its structure as a simple analog of histamine, it is plausible that 2-(1H-pyrazol-4-yl)ethanamine could act as an H3R agonist. However, subtle structural modifications can dramatically switch a ligand's activity from agonism to antagonism. Therefore, its precise pharmacological profile must be determined experimentally through in vitro binding and functional assays.

Signaling Pathway Visualization

H3R_Signaling cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist Binding Gi Gαi/o H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Gi->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle Histamine Vesicle Ca_Influx->Vesicle Release ↓ Histamine Release Vesicle->Release

Caption: Simplified signaling pathway of the histamine H3 receptor upon agonist activation.

Applications in Research and Drug Development

As a potential histamine H3 receptor ligand, this compound is a valuable tool for:

  • Probing H3R Structure and Function: It can be used in competitive binding assays to characterize the affinity of other novel H3R ligands.

  • Structure-Activity Relationship (SAR) Studies: As a foundational scaffold, it can be chemically modified to explore how different substituents affect binding affinity and functional activity at the H3R.

  • Therapeutic Lead Discovery: Depending on its determined activity, it could serve as a starting point for the development of novel therapeutics. If it is an antagonist/inverse agonist, it could be explored for cognitive and wakefulness disorders. If it is an agonist, it could be investigated for conditions where dampening neuronal activity is beneficial.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Urh, I., et al. (2007). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 38(49). Available at: [Link]

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661386. Available at: [Link]

  • BindingDB. (2010). Ki Summary for BDBM50247053. BindingDB. Available at: [Link]

  • Vydzhak, R. N., & Panchishin, S. Y. (2024). Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. Ukrainica Bioorganica Acta, 2, 10-20. Available at: [Link]

  • Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 112(4), 1043–1048. Available at: [Link]

  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1202. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(1), 194-228. Available at: [Link]

  • Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. Available at: [Link]

  • BindingDB. (2010). Ki Summary for BDBM50317718. BindingDB. Available at: [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Lin, J., et al. (2013). Discovery of a potent, selective, and orally bioavailable histamine H3 receptor antagonist SAR110068 for the treatment of sleep-wake disorders. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4851. Available at: [Link]

  • Sangle, A. R., et al. (2022). Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Copper Stannate Catalyst. Journal of Advanced Scientific Research, 13(2), 38-43. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–184. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]

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The Versatile Pyrazole Moiety: A Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[1][3] The commercial success of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic importance of this privileged scaffold.[4][5]

This technical guide focuses on a specific, yet highly valuable, building block: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride . This molecule incorporates both the versatile pyrazole ring and a reactive primary amine function, connected by a flexible ethyl linker. This combination makes it a powerful synthon for introducing the pyrazole pharmacophore into more complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 882498-22-0[6]
Molecular Formula C₅H₁₁Cl₂N₃[7]
Molecular Weight 184.07 g/mol [7][8]
Appearance White to off-white solid[9]
Solubility Soluble in water and polar protic solvents like methanol and ethanol.General Knowledge

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), and signals for the two methylene groups of the ethanamine side chain in the aliphatic region (δ 2.5-3.5 ppm). The N-H protons of the pyrazole and the ammonium protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the pyrazole ring and the two carbons of the ethyl chain.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (m/z = 111.15) and fragmentation patterns characteristic of the pyrazole and ethanamine moieties.

Synthesis of this compound

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine typically involves the construction of the pyrazole ring followed by the introduction or modification of the ethylamine side chain. A common strategy involves the reduction of a nitrile or an azide precursor.

A plausible synthetic route starts from a suitable four-carbon precursor which is first cyclized to form the pyrazole ring, followed by functional group manipulations to install the ethanamine side chain. One potential pathway is the reduction of 4-(cyanomethyl)-1H-pyrazole.

Synthesis_Workflow A Precursor (e.g., 4-carbon dicarbonyl compound) C Pyrazole Formation A->C B Hydrazine Hydrate B->C D Introduction of Cyanoethyl Group C->D E Reduction of Nitrile D->E F 2-(1H-pyrazol-4-yl)ethanamine E->F H 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride F->H G HCl G->H Amide_Coupling cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-(1H-pyrazol-4-yl)ethanamine C Amide Coupling (e.g., Schotten-Baumann or EDC/HOBt) A->C B R-CO-X (Acyl Halide or Activated Acid) B->C D N-(2-(1H-pyrazol-4-yl)ethyl)amide C->D Reductive_Amination cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-(1H-pyrazol-4-yl)ethanamine C Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) A->C B Aldehyde or Ketone B->C D N-alkylated 2-(1H-pyrazol-4-yl)ethanamine C->D

Sources

A Technical Guide to Leveraging 2-(1H-pyrazol-4-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role as a cornerstone for designing novel bioactive molecules. This technical guide focuses on a specific, highly versatile building block: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride . We will dissect its fundamental properties, propose robust synthetic strategies, and outline a comprehensive, field-proven workflow for its application in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to unlock the therapeutic potential of this pyrazole-based pharmacophore.

The Pyrazole Moiety: A Foundation for Therapeutic Innovation

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties, including hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to be readily functionalized at multiple positions. These attributes allow pyrazole-containing molecules to effectively mimic peptide bonds and engage with a wide array of biological targets, leading to their successful application as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2]

The subject of this guide, 2-(1H-pyrazol-4-yl)ethanamine, presents an ideal starting point for fragment-based and lead-generation strategies. It combines the stable pyrazole core with a flexible ethylamine side chain, providing a primary amine handle for straightforward chemical modification and library development.

Physicochemical Profile of this compound

Understanding the fundamental properties of a chemical starting point is critical for experimental design, formulation, and interpretation of screening results. The dihydrochloride salt form enhances aqueous solubility, a crucial attribute for biological assays.

PropertyValueSource
CAS Number 6429-11-4[3][4]
Molecular Formula C₅H₁₁Cl₂N₃N/A
Molecular Weight 184.07 g/mol [4][5]
Melting Point 227-228 °C[5]
Boiling Point (Predicted) 284.1 °C[5]
Form SolidN/A

Causality Behind the Data: The dihydrochloride salt form protonates both the basic pyrazole nitrogen and the primary amine, significantly improving its solubility in aqueous buffers used for biological screening compared to the freebase. The relatively low molecular weight makes it an excellent fragment for screening campaigns, adhering to the "Rule of Three."

Synthetic Strategy and Library Generation

A robust and scalable synthetic route is paramount for any successful drug discovery program. The synthesis of the 2-(1H-pyrazol-4-yl)ethanamine core can be achieved through established heterocyclic chemistry principles.

Proposed Retrosynthetic Analysis and Forward Synthesis

A common and effective method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. The ethylamine side chain can be introduced from a precursor carrying a protected amine or a nitrile group that can be subsequently reduced.

G Target 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride Precursor1 4-(2-Aminoethyl)-1H-pyrazole (Freebase) Target->Precursor1 HCl Salt Formation Precursor2 4-(2-Azidoethyl)-1H-pyrazole Precursor1->Precursor2 Reduction (e.g., H₂, Pd/C) Precursor3 4-(2-Hydroxyethyl)-1H-pyrazole Precursor2->Precursor3 Azide Formation (e.g., DPPA, DBU) StartingMaterials Commercially Available Malonaldehyde bis(dimethyl acetal) & Hydrazine Precursor3->StartingMaterials Ring Formation & Side Chain Introduction

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established literature procedures for pyrazole synthesis.[6][7]

  • Step 1: Synthesis of 4-formyl-1H-pyrazole. To a cooled (0 °C) solution of Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), add 1H-pyrazole dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 4-formyl-1H-pyrazole.

  • Step 2: Wittig Reaction. To a suspension of (methoxymethyl)triphenylphosphonium chloride in dry THF, add a strong base such as n-butyllithium at 0 °C. Stir for 30 minutes, then add a solution of 4-formyl-1H-pyrazole from Step 1. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to give the enol ether intermediate.

  • Step 3: Acetal Hydrolysis and Reduction. Treat the enol ether intermediate with aqueous hydrochloric acid to hydrolyze it to the corresponding phenylacetaldehyde derivative. Without purification, reduce the aldehyde in situ using sodium borohydride in methanol to yield 2-(1H-pyrazol-4-yl)ethan-1-ol.

  • Step 4: Conversion to Amine. Convert the alcohol to a better leaving group (e.g., a mesylate) using methanesulfonyl chloride and triethylamine. Displace the mesylate with sodium azide in DMF to yield the azide intermediate. Finally, reduce the azide to the primary amine using a standard method like catalytic hydrogenation (H₂, 10% Pd/C) in ethanol.

  • Step 5: Salt Formation. Dissolve the resulting freebase, 2-(1H-pyrazol-4-yl)ethanamine, in methanol and add two equivalents of concentrated hydrochloric acid. Evaporate the solvent under reduced pressure to yield the final product, this compound, as a solid.

Self-Validation and Trustworthiness: Each step must be monitored by Thin Layer Chromatography (TLC) and the structure of the final compound and key intermediates must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Application in Drug Discovery

The true value of this scaffold lies in its application as a starting point for identifying novel drug candidates. Based on existing literature, pyrazole derivatives have shown significant promise as kinase inhibitors.[8]

Hypothesis: Targeting the IGF-1R Kinase Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase whose signaling pathway is often dysregulated in various cancers, promoting cell proliferation and survival. A study by Saulnier et al. (2008) demonstrated that pyrazole-ethanamine side chains could be successfully incorporated into IGF-1R inhibitors, improving potency and pharmacokinetic properties.[8] We will therefore hypothesize that novel inhibitors can be developed by using 2-(1H-pyrazol-4-yl)ethanamine as a core scaffold.

Drug Discovery Screening Cascade

A logical, multi-step screening process is essential to identify and validate hits efficiently.

G cluster_0 Initial Screening cluster_1 Secondary Validation cluster_2 Lead Optimization A Primary Biochemical Assay (e.g., IGF-1R Kinase Inhibition) B Dose-Response & IC₅₀ Determination A->B Active Compounds C Cell-Based Proliferation Assay (IGF-1R Dependent Cell Line) B->C Confirmed Hits D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D E ADME & PK Profiling D->E Validated Leads F In Vivo Efficacy Studies E->F

Caption: A typical screening cascade for a kinase inhibitor program.

Key Experimental Protocols

Protocol 1: IGF-1R Biochemical Inhibition Assay (Luminescence-Based)
  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.

  • Methodology:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dispense 5 µL of test compound (from a dilution series in DMSO, final concentration 1%) into a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

    • Add 10 µL of a solution containing recombinant human IGF-1R enzyme and a suitable peptide substrate in reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at its Kₘ concentration) in reaction buffer.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read luminescence on a plate reader.

    • Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)
  • Principle: This assay measures the metabolic activity of living cells, which correlates with cell number. A reduction in signal indicates cytotoxic or cytostatic effects of the compound.

  • Methodology:

    • Seed an IGF-1R-dependent cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • For an MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

    • For a CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and read luminescence.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Illustrative Data Presentation

The following table presents hypothetical data for an initial SAR campaign, demonstrating how results would be structured for analysis.

Compound IDR-Group ModificationIGF-1R IC₅₀ (nM)MCF-7 GI₅₀ (µM)
PZE-001 (Parent) -H1500> 50
PZE-002 -Benzoyl2508.5
PZE-003 -4-Chlorobenzoyl852.1
PZE-004 -Cyclohexylcarbonyl90035.2

Elucidating Mechanism of Action

Confirming that the compound's cellular effect is due to on-target inhibition is a critical step.

IGF-1R Signaling Pathway

cluster_downstream Downstream Signaling IGF1 IGF-1 Ligand IGF1R IGF-1R IGF1->IGF1R Binds & Activates IRS IRS-1 IGF1R->IRS Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., PZE-003) Inhibitor->IGF1R Inhibits Kinase Activity PI3K PI3K IRS->PI3K Recruits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified IGF-1R signaling pathway and point of inhibition.

Experimental Validation: The proposed mechanism can be verified using Western Blot analysis. Treatment of IGF-1R dependent cells with an active compound like PZE-003 should lead to a dose-dependent decrease in the phosphorylation of downstream proteins like Akt, without affecting the total protein levels of IGF-1R or Akt.

Conclusion and Future Directions

This compound is a high-value chemical scaffold with significant potential for novel drug discovery. Its straightforward synthesis, amenability to chemical modification, and the proven success of the pyrazole core in targeting therapeutically relevant proteins like kinases make it an ideal starting point for hit-finding and lead-optimization campaigns. By employing the strategic workflows and robust experimental protocols detailed in this guide, research teams can efficiently explore the chemical space around this core, paving the way for the development of next-generation therapeutics. Future efforts should focus on expanding the library of derivatives and screening them against a diverse panel of targets to fully exploit the pharmacological potential of this versatile building block.

References

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  • PubChem. (n.d.). (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. Retrieved from [Link]

  • Saulnier, M. G., Frennesson, D. B., Wittman, M. D., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. Retrieved from [Link]

  • Capriati, L., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Bioorganic Chemistry. Retrieved from [Link]

  • Patel, H. M., et al. (2015). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2020). 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. ResearchGate. Retrieved from [Link]

  • Guedes, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(13), 3819. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Retrieved from [Link]

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A Technical Guide to 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride in Medicinal Chemistry: From Histamine Mimicry to a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth analysis of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a heterocyclic compound of significant interest to medicinal chemists. We will explore its fundamental role as a structural bioisostere of histamine, with a primary focus on its application in the design of histamine H3 receptor (H3R) antagonists. The narrative will dissect the rationale behind its use, the critical structure-activity relationship (SAR) findings, and the broader implications for drug design. Beyond its direct pharmacological applications, this guide will illuminate its utility as a versatile synthetic building block for developing novel therapeutics targeting other critical pathways, such as kinase inhibition. Detailed synthetic protocols and mechanistic insights are provided to equip researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding) make it a "privileged scaffold."[3] This means it is a recurring structural motif found in a multitude of biologically active compounds across diverse therapeutic areas.[4]

The presence of the pyrazole core in numerous FDA-approved drugs underscores its therapeutic importance. Notable examples include:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammation and pain.[3]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3]

  • Rimonabant (Acomplia®): A cannabinoid receptor-1 (CB1) antagonist developed for obesity.[4]

  • Apixaban (Eliquis®): An anticoagulant that acts as a direct Factor Xa inhibitor.[3]

The broad utility of pyrazole derivatives stems from their synthetic tractability and their capacity to be tailored to fit the binding pockets of various enzymes and receptors, leading to a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[5][6]

2-(1H-pyrazol-4-yl)ethanamine: A Bioisostere of Histamine

The subject of this guide, 2-(1H-pyrazol-4-yl)ethanamine, is most effectively understood through the lens of bioisosterism. It is a close structural analog of 2-(1H-imidazol-4-yl)ethanamine, the systematic name for histamine, a critical biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.

Bioisosteric replacement is a cornerstone strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. In this case, the imidazole ring of histamine is replaced by a pyrazole ring. While both are five-membered aromatic heterocycles with two nitrogen atoms, the different placement of the nitrogens (1,3- in imidazole vs. 1,2- in pyrazole) subtly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall shape.

Caption: Structural comparison of Histamine and its bioisostere.

This substitution allows medicinal chemists to probe the specific interactions required for receptor binding and to potentially develop ligands with novel pharmacological profiles.

Primary Role as a Histamine H3 Receptor (H3R) Modulator

The most direct application of 2-(1H-pyrazol-4-yl)ethanamine in medicinal chemistry has been in the exploration of ligands for the histamine H3 receptor (H3R).

The Histamine H3 Receptor

The H3R is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (CNS).[7] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine when activated.[7] Crucially, it also acts as a hetero-receptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[8] The H3R exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[7]

Rationale for Targeting H3R

Because H3R activation suppresses neurotransmitter release, blocking this receptor with an antagonist or inverse agonist has the opposite effect: it enhances the release of histamine and other neurotransmitters. This mechanism is the basis for the therapeutic interest in H3R antagonists, which are investigated for their potential pro-cognitive, wake-promoting, and antipsychotic effects.[7] Clinical applications being explored for H3R antagonists include narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[7][8] The approval of Pitolisant (Wakix®), an H3R antagonist/inverse agonist, for the treatment of narcolepsy has validated this therapeutic strategy.[8]

H3R_Signaling cluster_presynaptic Presynaptic Terminal cluster_extracellular Synaptic Cleft H3R Histamine H3 Receptor (GPCR) Gi_Go Gi/o Protein H3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Gi_Go->Ca_Channel Inhibits Outcome_Inhibition Outcome: ↓ Neurotransmitter Release Vesicle Neurotransmitter Vesicles Ca_Channel->Vesicle Ca²⁺ influx triggers release Histamine Histamine Vesicle->Histamine Release Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Pyrazole derivative) Antagonist->H3R Blocks Outcome_Activation Outcome: ↑ Neurotransmitter Release

Caption: H3R antagonist mechanism of action.

Key Experimental Findings

The logical next step for researchers was to replace the imidazole ring in known H3R antagonists with other heterocycles, including pyrazole, to investigate the SAR. One such study synthesized pyrazole analogs of known H3R antagonists.[9] However, when tested for activity, these pyrazole-containing compounds showed no significant H3R antagonist activity either in vitro or in vivo.[9]

Compound TypeTargetResultImplication
Imidazole-based LigandsHistamine H3 ReceptorPotent AntagonismThe imidazole ring is a key pharmacophore for H3R binding.
Pyrazole-based AnalogsHistamine H3 ReceptorWeak/No Activity[9]Demonstrates the high structural and electronic specificity of the H3R binding pocket, suggesting the 1,3-nitrogen arrangement and tautomeric properties of imidazole are critical for potent antagonism in that chemical series.

This seemingly negative result provides a crucial insight for medicinal chemists: for the H3R, the specific electronic and hydrogen-bonding characteristics of the imidazole ring are paramount for potent ligand binding. This highlights that even subtle changes in a bioisosteric replacement can lead to a dramatic loss of activity, reinforcing the importance of empirical testing in drug design.

A Versatile Building Block in Drug Discovery

While its direct application as an H3R antagonist may be limited, the 2-(1H-pyrazol-4-yl)ethanamine scaffold remains a highly valuable building block for constructing more complex molecules aimed at different biological targets. Its pyrazole ring provides a stable, aromatic core, while the flexible ethylamine side chain offers a key attachment point for further chemical elaboration.

Application in Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole moiety is a privileged structure in kinase inhibitor design.[10]

Research from Bristol-Myers Squibb on inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase implicated in cancer, provides a compelling case study.[11] In an effort to optimize a lead compound (BMS-536924), scientists replaced a key side chain with various fragments, including derivatives of 2-(1H-pyrazol-1-yl)ethanamine.[11] Although this involves a different isomer (pyrazol-1-yl), the principle is the same. The resulting analogs showed improved potency against IGF-1R and better oral exposure.[11][12] One analog, in particular, demonstrated comparable in vivo activity to the parent compound, partly attributed to its excellent oral exposure.[11]

This work demonstrates that the pyrazole-ethanamine fragment can serve as a potent and pharmacokinetically favorable side chain in the design of complex inhibitors for challenging targets like protein kinases. Related pyrazole scaffolds have also been instrumental in developing highly potent and selective CDK2 inhibitors for cancer therapy.[10][13]

Synthetic Strategies and Methodologies

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine and its derivatives typically involves multi-step sequences. A common and effective strategy relies on the formylation of a protected pyrazole ring, followed by conversion of the resulting aldehyde to the desired ethanamine side chain.

General Synthetic Workflow

A general workflow involves protecting the pyrazole nitrogen, introducing the one-carbon aldehyde group at the C4 position, and then elaborating that aldehyde into the final amine.

workflow Start Protected Pyrazole Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 4-Formylpyrazole Intermediate Step1->Intermediate Step2 Henry Reaction (Nitromethane, Base) Intermediate->Step2 Intermediate2 Nitrostyrene Derivative Step2->Intermediate2 Step3 Reduction (e.g., LiAlH₄ or H₂/Pd-C) Intermediate2->Step3 End 2-(Pyrazol-4-yl)ethanamine Product Step3->End

Caption: Common synthetic workflow for 2-(pyrazol-4-yl)ethanamine.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the crucial step of introducing an aldehyde group onto the pyrazole ring. The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[14]

Objective: To synthesize 1-phenyl-1H-pyrazole-4-carbaldehyde from 1-phenyl-1H-pyrazole.

Materials:

  • 1-phenyl-1H-pyrazole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Step-by-Step Methodology:

  • Reagent Preparation (Causality): In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath. The cooling is critical to control the highly exothermic reaction that occurs upon addition of POCl₃.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF with vigorous stirring. This reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. The controlled addition prevents a dangerous temperature spike and side reactions.

  • Substrate Addition: Once the Vilsmeier reagent has formed (typically after stirring for 30 minutes at 0°C), add a solution of 1-phenyl-1H-pyrazole in anhydrous DCM dropwise. The pyrazole ring is the nucleophile that will attack the electrophilic Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching (Self-Validation): After the reaction is complete, cool the mixture in an ice bath and carefully pour it over crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes any remaining reactive reagents. This is a critical safety and purification step.

  • Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Extract the product into DCM (3x). The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Conclusion and Future Perspectives

This compound occupies a fascinating position in medicinal chemistry. Its journey began as a logical bioisosteric probe to understand the stringent structural requirements of the histamine H3 receptor. While this line of inquiry demonstrated the high fidelity of the H3R for the imidazole scaffold, it provided invaluable SAR data that guides future H3R antagonist design.

Perhaps more importantly, this compound and its parent scaffold have emerged as highly effective and versatile building blocks. Their incorporation into complex molecules has led to potent inhibitors of diverse targets, such as the IGF-1R kinase, showcasing their value in generating new therapeutic leads, particularly in oncology.

Future research could focus on:

  • Exploring different substitution patterns on the pyrazole ring to modulate the scaffold's electronic and steric properties for new targets.

  • Utilizing the ethanamine moiety as a handle for fragment-based drug discovery (FBDD) to build novel ligands.

  • Investigating its potential as a ligand for other amine-binding receptors and transporters where a histamine-like structure may be beneficial.

For researchers and drug developers, this compound serves as both a cautionary tale in bioisosterism and a powerful tool for innovation, embodying the challenges and opportunities that define modern medicinal chemistry.

References

  • Walczynski, K., et al. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-72. [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-7. [Link]

  • Ligneau, X., et al. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 41(25), 5137-45. [Link]

  • BioWorld. (2003). French team presents novel histamine H3 antagonists. BioWorld Article. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 307. [Link]

  • Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7434. [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Sangshetti, J. N., et al. (2017). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3336-3340. [Link]

  • Patel, R. B., et al. (2012). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Drug Development and Research, 4(4), 235-241. [Link]

  • Fajemiroye, J. O., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315–26327. [Link]

  • Shaik, A. B., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. [Link]

  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Alam, M. J., et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 21(23), 2056-2081. [Link]

  • Velaparthi, U., et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry, 51(19), 5897-900. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176–183. [Link]

  • PubChem. (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. PubChem Database. [Link]

  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

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"2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Introduction

2-(1H-pyrazol-4-yl)ethanamine and its dihydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to the versatile binding properties of the pyrazole ring and the ethylamine side chain. Accurate structural confirmation and purity assessment are paramount for any research or development application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of extensive published experimental spectra for this specific salt, this document leverages established principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis. This approach serves as a robust framework for researchers to interpret experimentally acquired data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout this guide to assign specific spectral signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shift (δ) is influenced by the local electronic environment of each proton.

Predicted Spectrum Analysis: For this compound, the protonated amine group (-NH₃⁺) significantly deshields the adjacent methylene protons (H-7). The pyrazole ring protons are also in a distinct chemical shift region. The spectrum is expected to be recorded in a deuterated solvent like D₂O or DMSO-d₆ to ensure solubility and to observe exchangeable protons.

  • Pyrazole Protons (H-3, H-5): These protons are attached to the heterocyclic ring and are expected to appear as singlets in the aromatic region (typically δ 7.5-8.0 ppm). Due to the slight asymmetry of the ethylamine substituent, they might have slightly different chemical shifts.

  • Ethyl Side-Chain Protons (H-6, H-7): The two methylene groups form an ethyl bridge. The protons on C6 (H-6) will be a triplet, split by the two adjacent H-7 protons. The protons on C7 (H-7) will also be a triplet, split by the two adjacent H-6 protons. The H-7 protons are directly attached to the carbon bearing the electron-withdrawing -NH₃⁺ group, causing them to appear further downfield (δ ~3.3 ppm) compared to the H-6 protons (δ ~2.9 ppm), which are adjacent to the pyrazole ring.

  • Amine and Pyrazole N-H Protons: The protons on the pyrazole nitrogen (N-1) and the ammonium nitrogen (N-8) are exchangeable. In D₂O, these signals will disappear due to exchange with deuterium. In a solvent like DMSO-d₆, they would appear as broad singlets. The -NH₃⁺ protons would be significantly downfield.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

  • Data Acquisition: Acquire the spectrum using standard parameters. A relaxation delay of 2-5 seconds and 16-64 scans are typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-5~7.6Singlet2H
H-7~3.3Triplet2H
H-6~2.9Triplet2H
N1-H, N8-H₃⁺Variable, broadBroad Singlet4H
¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted Spectrum Analysis: The molecule contains five distinct carbon environments.

  • Pyrazole Carbons (C-3, C-5): These two carbons are in similar environments and are expected to have chemical shifts in the aromatic/heteroaromatic region, typically around δ 130-135 ppm.

  • Pyrazole Carbon (C-4): This is a quaternary carbon attached to the ethyl side chain. Its signal will be less intense and is predicted to be around δ 115-120 ppm.

  • Ethyl Side-Chain Carbons (C-6, C-7): C-6, attached to the pyrazole ring, is expected around δ 25-30 ppm. C-7, attached to the nitrogen, will be further downfield due to the inductive effect of the ammonium group, likely in the δ 35-40 ppm range.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 75 MHz or higher frequency NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (~200 ppm) and a larger number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3, C-5130 - 135
C-4115 - 120
C-735 - 40
C-625 - 30

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and functional group present.

Predicted Spectrum Analysis: The IR spectrum of an amine salt is distinct from its free base form. The most prominent features arise from the ammonium (-NH₃⁺) group.[1][2]

  • N-H Stretching: A very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region. This is characteristic of the N-H stretching vibrations within the protonated amine (-NH₃⁺) group.[1][2] The N-H stretch of the pyrazole ring will also appear in this region, likely around 3100-3150 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear as sharp peaks between 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will be observed just above 3000 cm⁻¹.

  • N-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group typically result in strong absorptions in the 1500-1600 cm⁻¹ region.[1]

  • C=C and C=N Stretching: The pyrazole ring contains C=C and C=N bonds, which will show medium to weak absorptions in the 1400-1600 cm⁻¹ fingerprint region.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2500 - 3200N-H Stretch (-NH₃⁺)Strong, Broad
~3120N-H Stretch (pyrazole)Medium
~3050C-H Stretch (pyrazole, aromatic)Medium
2850 - 2960C-H Stretch (ethyl, aliphatic)Medium
1500 - 1600N-H Bend (-NH₃⁺)Strong
1400 - 1550C=C, C=N Stretch (pyrazole ring)Medium-Weak

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, the structure of the compound. For a pre-charged molecule like a dihydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the method of choice.

Predicted Spectrum Analysis: In the ESI source, the dihydrochloride salt will dissociate, and the protonated free base, [M+H]⁺, will be observed. The molecular weight of the free base (C₅H₉N₃) is 111.15 g/mol . Therefore, the molecular ion peak is expected at an m/z of 112.16.

Fragmentation Pathway: The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[3][4]

G parent [C₅H₉N₃ + H]⁺ m/z = 112 fragment [C₄H₆N₃]⁺ m/z = 96 parent->fragment α-cleavage loss Loss of CH₂NH₂ (m/z = 30)

Figure 2: Proposed alpha-cleavage fragmentation pathway.

This alpha-cleavage would result in the loss of a CH₂NH₂ radical (mass = 30), leading to a prominent fragment ion at m/z = 82 (the pyrazolyl-methyl cation). Another possibility is the cleavage between the pyrazole ring and the ethyl group, leading to a fragment at m/z = 81. The most characteristic fragmentation is the loss of ammonia (NH₃) from the molecular ion, leading to a fragment at m/z = 95.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

  • Data Processing: The resulting spectrum will show the mass-to-charge ratios of the ions generated.

Table 4: Predicted Mass Spectrometry Data for 2-(1H-pyrazol-4-yl)ethanamine

m/z ValueProposed Identity
112.16[M+H]⁺ (Protonated molecular ion of the free base)
95.08[M+H - NH₃]⁺ (Loss of ammonia)
82.07[C₄H₆N₂]⁺ (Result of cleavage at C6-C7 bond)

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide outlines the predicted key spectroscopic signatures:

  • ¹H NMR: Distinct signals for the pyrazole ring protons and two mutually coupled triplets for the ethyl side chain.

  • ¹³C NMR: Five unique carbon signals, with the C-7 carbon shifted downfield due to the adjacent ammonium group.

  • IR Spectroscopy: A characteristic broad N-H stretching band from 2500-3200 cm⁻¹ and strong N-H bending absorptions around 1500-1600 cm⁻¹, confirming the amine salt.

  • Mass Spectrometry: A molecular ion peak corresponding to the protonated free base ([M+H]⁺ at m/z 112.16) and predictable fragmentation patterns like the loss of ammonia.

By comparing experimentally obtained data with these predicted values and patterns, researchers and drug development professionals can achieve unambiguous confirmation of the chemical identity and structural integrity of this compound.

References

  • Marion, L., & Heacock, R. A. (1952). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 30(5), 341-350. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • SpectraBase. (n.d.). Ethylamine hydrochloride. Wiley-VCH GmbH. [Link]

  • PubChem. (n.d.). Ethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chad's Prep. (n.d.). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

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A Comprehensive Technical Guide to the Purity and Characterization of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical quality attributes of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a key building block in contemporary drug discovery and development. Intended for researchers, chemists, and quality control specialists, this document outlines robust methodologies for assessing the purity and confirming the identity of this compound, ensuring its suitability for downstream applications.

Introduction: The Significance of this compound

2-(1H-pyrazol-4-yl)ethanamine and its dihydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole motif is a cornerstone in medicinal chemistry, known for its diverse pharmacological activities. The ethanamine side chain at the 4-position provides a crucial handle for further chemical elaboration, making this compound a versatile starting material for the synthesis of, for example, inhibitors of the insulin-like growth factor 1 receptor (IGF-1R).[1]

Given its role as a foundational component in the synthesis of potential therapeutics, the purity and structural integrity of this compound are of paramount importance. Impurities, whether from the synthetic route or degradation, can lead to unwanted side reactions, impact the efficacy of the final active pharmaceutical ingredient (API), and introduce potential safety risks. This guide, therefore, presents a systematic approach to the comprehensive analysis of this compound.

Synthesis and Purification: A Foundation for Purity

A plausible synthetic route to 2-(1H-pyrazol-4-yl)ethanamine is essential context for understanding potential impurities. A common strategy for constructing 4-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.

A potential synthesis could start from 4-(2-hydroxyethyl)-1H-pyrazole, which can be converted to the corresponding mesylate or tosylate, followed by displacement with an azide and subsequent reduction to the amine. Alternatively, a nitrile-containing precursor could be reduced.

Purification of the final product is critical. The formation of the dihydrochloride salt is, in itself, a purification step. Pyrazoles can be purified by converting them into their acid addition salts, which can then be isolated by crystallization from an appropriate solvent system.[2][3] This process effectively removes non-basic impurities. Recrystallization from a solvent mixture such as ethanol-water is a common technique for purifying pyrazole salts.[4]

Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of polar, ionizable compounds like this compound. A validated RP-HPLC method can effectively separate the main component from starting materials, by-products, and degradation products.

Methodology:

A typical RP-HPLC method for pyrazole derivatives would employ a C18 stationary phase.[5][6] The mobile phase would likely consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape for the basic amine.

Experimental Protocol: RP-HPLC Purity Determination

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

Data Presentation:

ParameterSpecification
Purity (by area %)≥ 98.0%
Retention TimeCompound-specific
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000

Rationale Behind Experimental Choices:

  • C18 Column: Provides good retention for moderately polar compounds.

  • TFA in Mobile Phase: Acts as an ion-pairing agent, masking silanol interactions on the stationary phase and protonating the amine, leading to sharper, more symmetrical peaks.

  • Gradient Elution: Ensures that both polar and non-polar impurities can be eluted and detected within a reasonable timeframe.

  • UV Detection at 210 nm: The pyrazole ring exhibits strong absorbance at lower UV wavelengths, providing good sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase A/B Sample->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Purity Report Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output Sample 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI+) Sample->MS HPLC HPLC (Purity) Sample->HPLC NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak [M+H]⁺ MS->MS_Data HPLC_Data Purity Chromatogram & Area % HPLC->HPLC_Data Confirmation Confirmation NMR_Data->Confirmation Structural Confirmation & Purity Assessment MS_Data->Confirmation Structural Confirmation & Purity Assessment HPLC_Data->Confirmation Structural Confirmation & Purity Assessment

Caption: Workflow for structural characterization.

Conclusion: A Framework for Quality Assurance

The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality of this compound. By employing a combination of HPLC for purity assessment and NMR and MS for structural confirmation, researchers and drug development professionals can have a high degree of confidence in the integrity of this critical building block. Adherence to these principles of comprehensive characterization is fundamental to the successful advancement of new chemical entities from the laboratory to clinical applications.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link] [7]2. Al-Suhaimi, E. A., et al. (2022). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Separations, 9(12), 401. [5]3. Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. [1]4. International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link] [6]5. ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link] [4]6. Anichem. (n.d.). 2-(1H-pyrazol-4-yl)ethanamine. Retrieved from [Link] [8]7. Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from [2]8. Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

Sources

A Technical Guide to the Safe Handling of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Inferred Hazard Profile

2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is a heterocyclic compound featuring a pyrazole ring linked to an ethanamine side chain, supplied as a dihydrochloride salt. The pyrazole nucleus is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1] This inherent bioactivity necessitates a cautious approach, as the toxicological properties of this specific derivative have not been thoroughly investigated.[2]

The overall hazard profile is determined by three key structural features:

  • The Pyrazole Core: Pyrazole and its derivatives can exhibit systemic toxicity. The parent compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, and can cause damage to organs through prolonged or repeated exposure.

  • The Primary Ethylamine Side-Chain: Aliphatic amines are often skin and eye irritants and can be corrosive. Their basic nature can disrupt biological tissues.

  • The Dihydrochloride Salt: This salt form typically renders the compound as a solid, which may be hygroscopic. As the salt of a weak base (the amine) and a strong acid (HCl), it can form an acidic solution in water, contributing to its irritant properties. The solid form presents a potential inhalation hazard if handled improperly.

Based on these structural components, a conservative hazard assessment is warranted.

GHS Classification and Hazard Identification (Inferred)

A proposed Globally Harmonized System (GHS) classification for this compound is summarized below. This is an inferred classification based on data from analogous compounds and should be treated as a preliminary hazard identification.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2A / 1/Warning / Danger H319: Causes serious eye irritation. / H318: Causes serious eye damage.[3][4]
Specific Target Organ Toxicity — Single ExposureCategory 3Warning H335: May cause respiratory irritation.[3]

Note: The potential for serious eye damage (Category 1) should be considered a strong possibility due to the amine hydrochloride nature of the compound.

Exposure Controls & Personal Protection: The Hierarchy of Safety

Effective containment and protection are paramount. The hierarchy of controls provides a systematic approach to minimizing exposure. Engineering controls are the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound cluster_1 Specific Actions Elimination Elimination (Not Feasible in Research) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution Engineering Engineering Controls (Most Effective) Substitution->Engineering Administrative Administrative Controls Engineering->Administrative Eng_Actions • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing Engineering->Eng_Actions PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Admin_Actions • Standard Operating Procedures (SOPs) • Designated Work Area • Mandatory Safety Training Administrative->Admin_Actions PPE_Actions • Safety Goggles & Face Shield • Nitrile Gloves (min. 0.11 mm) • Chemical Resistant Lab Coat PPE->PPE_Actions

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls

The primary engineering control is to handle the compound within a certified chemical fume hood at all times.[5] This applies to all operations, including weighing, reconstitution, and transfers. The fume hood containment prevents inhalation of the solid powder and any potential vapors.

Personal Protective Equipment (PPE)

Given the inferred hazards, a comprehensive PPE protocol is required.

Protection Type Specific Recommendations Rationale
Eye & Face Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards, used in combination with a full-face shield.[4]Protects against splashes and airborne particles that can cause serious, potentially irreversible, eye damage.
Hand Chemical-resistant nitrile or neoprene gloves. Inspect gloves for integrity before each use.Prevents skin contact, which is expected to cause irritation. Use proper glove removal technique to avoid self-contamination.
Body A chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Provides a barrier against accidental spills on clothing and skin.
Respiratory A NIOSH-approved respirator with P95 (or better) particulate filters should be used if handling significant quantities outside of a fume hood or if dust generation is unavoidable.Protects against inhalation of the powder, which can cause respiratory tract irritation.[3]

Safe Handling and Storage Protocols

Adherence to a strict, pre-defined protocol is essential for preventing exposure and contamination.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Cordon off a designated area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is inside the fume hood before opening the primary container.

  • Dispensing: Open the container slowly inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid to a tared weigh boat or vial. Avoid any actions that could generate dust.

  • Reconstitution: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Ensure the vial is capped before vortexing or sonicating.

  • Cleanup: Immediately after handling, decontaminate the spatula and work surface. Dispose of contaminated weigh boats, bench paper, and gloves as hazardous chemical waste.[5]

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.[4] Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.

  • Incompatible Materials: Store separately from strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine, which may be more volatile and reactive.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6] It is critical to remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Accidental Release / Spill Protocol

The response to a spill depends on its size and location. The following workflow should be followed.

Spill_Response cluster_Contained Contained Spill (Inside Hood) cluster_Open Open Lab Spill (Outside Hood) Start Spill of Solid Compound Occurs Check_Location Is the spill contained within a fume hood? Start->Check_Location Contained_Action1 1. Ensure proper PPE is worn. Check_Location->Contained_Action1  Yes Open_Action1 1. Alert others and evacuate the immediate area. Check_Location->Open_Action1 No   Contained_Action2 2. Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Contained_Action3 3. Carefully scoop the material into a labeled hazardous waste container. Contained_Action4 4. Decontaminate the area with a suitable solvent, followed by soap and water. Contained_Action5 5. Dispose of all materials as hazardous waste. Open_Action2 2. Restrict access to the spill area. Open_Action3 3. If safe to do so, cover spill to prevent dust dispersal. Open_Action4 4. Contact institutional EHS/ Emergency Response immediately. Open_Action5 5. Do NOT attempt to clean up a large or uncontained spill without specialized training.

Caption: Decision Workflow for Spill Response.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Center for Biotechnology Information.[Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed.[Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.[Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate.[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.[Link]

  • 2-(1H-pyrazol-4-yl)ethanamine. Anichem.[Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS - Pyrazole. University of Tennessee Health Science Center.[Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • How can I neutralize amine hydrochlorides? ResearchGate.[Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia.[Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. General Kinematics.[Link]

  • GHS Classification (Rev.10, 2023) Summary. PubChem.[Link]

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Methodological & Application

Application Notes & Protocols for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols related to 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. It covers the synthesis, characterization, and potential applications of this compound, with a particular focus on its role as a potential histamine H3 receptor antagonist. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry and biology.

Introduction

2-(1H-pyrazol-4-yl)ethanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its structural similarity to histamine. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The ethylamine side chain at the 4-position of the pyrazole ring makes it a structural analog of histamine, suggesting potential interactions with histamine receptors. Specifically, the imidazole ring of histamine has been replaced by a pyrazole ring, a common strategy in the design of histamine receptor antagonists[3]. This guide will delve into the practical aspects of working with this compound, providing detailed protocols for its synthesis and application in research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁Cl₂N₃
Molecular Weight 184.07 g/mol
CAS Number 6429-11-4
Appearance Solid
Storage Store at room temperature

Synthesis Protocol

The synthesis of 4-(2-aminoethyl)pyrazoles can be achieved through various routes. A common approach involves the reduction of a corresponding nitrile or the Gabriel synthesis from a haloethylpyrazole derivative. The following protocol is a representative method adapted from literature procedures for the synthesis of similar compounds[4][5].

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound start Starting Material (e.g., 4-(2-chloroethyl)-1H-pyrazole) step1 Reaction with Sodium Azide (Formation of Azide Intermediate) start->step1 NaN3, DMSO step2 Reduction of Azide (e.g., with H2/Pd-C or LiAlH4) step1->step2 Reducing Agent step3 Formation of Dihydrochloride Salt (Treatment with HCl) step2->step3 HCl in Ether/Ethanol product Final Product 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride step3->product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis starting from a suitable precursor, 4-(2-azidoethyl)-3,5-dimethylpyrazole, as a model for the synthesis of the target compound.

Step 1: Synthesis of 4-(2-azidoethyl)-3,5-dimethylpyrazole (9) [4]

  • In a round-bottom flask, dissolve 4-(2-iodoethyl)-3,5-dimethylpyrazole (7) (0.097 mol) in DMSO (130 ml).

  • Add sodium azide (0.1 mol) to the solution.

  • Stir the reaction mixture at 60°C for 3 hours.

  • After cooling, add water (50 ml) to the reaction mixture.

  • Extract the product with dichloromethane (3 x 50 ml).

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the azide intermediate.

Step 2: Synthesis of 4-(2-aminoethyl)-3,5-dimethylpyrazole Dihydrochloride (5) [4]

  • Dissolve the azide intermediate (9) in moist THF.

  • Add triphenylphosphine to the solution and stir until the reaction is complete (monitored by TLC).

  • Evaporate the solvent and purify the crude product by column chromatography to yield the free amine.

  • Dissolve the purified amine in ethanol.

  • Add a solution of concentrated HCl in ethanol to the amine solution with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

Characterization Protocols

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrazole ring protons, the ethyl side chain protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the structure.

Expected ¹H NMR Data (for a similar compound, 4-(2-aminoethyl)-3,5-dimethylpyrazole dihydrochloride): [4]

  • Signals for the methyl groups on the pyrazole ring.

  • Signals for the methylene groups of the ethyl side chain.

  • A signal for the pyrazole ring proton.

  • A broad signal for the amine protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole ring (around 210-220 nm).

  • Expected Result: A single major peak indicating high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Expected Result: A peak corresponding to the molecular ion [M+H]⁺ of the free base.

Application Protocols: Histamine H3 Receptor Antagonism

2-(1H-pyrazol-4-yl)ethanamine is a potential histamine H3 receptor antagonist. The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system[6]. Antagonists of the H3 receptor have potential therapeutic applications in neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy[6].

Signaling Pathway Diagram

H3_Receptor_Signaling Histamine H3 Receptor Antagonist Action Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release ↑ Neurotransmitter Release (e.g., Acetylcholine, Glutamate) H3R->Neurotransmitter_Release Inhibition is Lifted Antagonist 2-(1H-pyrazol-4-yl)ethanamine Antagonist->H3R Blocks AC Adenylate Cyclase G_protein->AC Inhibits Histamine_Release ↓ Histamine Release G_protein->Histamine_Release cAMP ↓ cAMP AC->cAMP

Caption: Mechanism of action of a histamine H3 receptor antagonist.

In Vitro Receptor Binding Assay Protocol

This protocol provides a general framework for assessing the binding affinity of this compound to the histamine H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor.

  • Radioligand, e.g., [³H]-Nα-methylhistamine.

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or a known H3 receptor antagonist (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[7][8][9][10][11].

References

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469–472. [Link]

  • SYNTHESIS OF β-AMINOETHYL- SUBSTITUTED PYRAZOLES. (1999). Chemistry of Heterocyclic Compounds, 35(7), 835-839.
  • One-Pot Parallel Solution-Phase Synthesis of 1-Substituted 4-(2-Aminoethyl)-1H-pyrazol-5-ols†. (n.d.). ResearchGate. Retrieved from [Link]

  • Chai, W., Breitenbucher, J. G., Kwok, A., Li, X., Wong, V., Carruthers, N. I., Lovenberg, T. W., Mazur, C., Wilson, S. J., Axe, F. U., & Jones, T. K. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1767–1770. [Link]

  • ChemInform Abstract: Synthesis of β-Aminoethyl-Substituted Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. (2024). Ukrainica Bioorganica Acta, (2), 10-20.
  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). Pharmazie, 53(8), 523-529.
  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry.
  • H3 receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Saulnier, M. G., Frennesson, D. B., Wittman, M. D., Zimmermann, K., Velaparthi, U., Langley, D. R., Struzynski, C., Sang, X., Carboni, J., Li, A., Greer, A., Yang, Z., Balimane, P., Gottardis, M., Attar, R., & Vyas, D. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. [Link]

  • (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - ADAMA. (n.d.). Retrieved from [Link]

  • Shatrova, A. A. (2022). Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-10.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). Bioorganic & Medicinal Chemistry, 27(15), 3335-3344.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019).
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols: In Vitro Assay Development for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Pyrazole Compound

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs with diverse biological activities, including anti-inflammatory and antipsychotic effects.[1][2] The compound 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride presents a compelling case for pharmacological investigation. Its core structure, featuring an ethanamine side chain attached to a pyrazole ring, bears a structural resemblance to endogenous histamine (2-(1H-imidazol-4-yl)ethanamine), a critical signaling molecule that mediates its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

This structural analogy provides a strong rationale for hypothesizing that this compound may act as a modulator of one or more histamine receptor subtypes. The histamine receptor family is a therapeutically significant class of drug targets.[3] They are involved in a wide array of physiological and pathophysiological processes, from allergic reactions (H1R) and gastric acid secretion (H2R) to neurotransmitter release in the central nervous system (H3R) and modulation of immune responses (H4R).[4][5]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to develop a suite of in vitro assays aimed at systematically characterizing the pharmacological profile of this compound. The protocols herein are designed to first determine the compound's binding affinity for each of the four human histamine receptors and subsequently to elucidate its functional activity, classifying it as a potential agonist, antagonist, or inverse agonist. By following these self-validating protocols, researchers can generate a robust data package to define the compound's potency, selectivity, and mechanism of action.

Part 1: Foundational Analysis - Receptor Binding Affinity Profiling

The initial and most fundamental step in characterizing a novel ligand is to determine if it physically interacts with the hypothesized targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. This technique measures the ability of the unlabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Principle of Competitive Radioligand Binding

The assay is based on the law of mass action. A fixed concentration of receptor-containing membranes and a specific radioligand are incubated in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor at equilibrium is inversely proportional to the concentration and affinity of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to a dissociation constant (Ki), which represents the intrinsic affinity of the compound for the receptor, using the Cheng-Prusoff equation.[6]

Experimental Protocol: Histamine Receptor Radioligand Binding Assay

This protocol is adaptable for all four human histamine receptor subtypes (H1, H2, H3, H4) by selecting the appropriate receptor-expressing membranes and radioligand.

Materials and Reagents:

  • Receptor Membranes: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the recombinant human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Radioligands:

    • H1R: [³H]-Pyrilamine

    • H2R: [³H]-Tiotidine

    • H3R: [³H]-Nα-methylhistamine[6]

    • H4R: [³H]-Histamine

  • Non-specific Binding Control:

    • H1R: Mepyramine (10 µM)

    • H2R: Cimetidine (100 µM)

    • H3R: Thioperamide (10 µM)[6]

    • H4R: JNJ-7777120 (10 µM)[7]

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (for H1R, H2R, H4R); 50 mM KH₂PO₄, pH 7.4 (for H3R).

  • Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B or GF/C).

Procedure:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): Non-specific binding control, radioligand, and receptor membranes.

    • Test Compound Wells: Test compound at various concentrations, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C). This step should be optimized for each receptor to ensure equilibrium is reached.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Affinity Profile

The results should be summarized in a clear, tabular format to provide an at-a-glance selectivity profile.

Receptor SubtypeRadioligandTest Compound Kᵢ (nM)
Histamine H1[³H]-Pyrilaminee.g., >10,000
Histamine H2[³H]-Tiotidinee.g., 5,200
Histamine H3[³H]-Nα-methylhistaminee.g., 850
Histamine H4[³H]-Histaminee.g., 25

Table 1: Example data table for summarizing the binding affinity (Ki) of this compound across human histamine receptor subtypes.

Part 2: Elucidating Mechanism of Action - Functional Assays

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonism), block the action of the natural ligand (antagonism), or reduce the receptor's basal activity (inverse agonism)? This is determined through functional assays that measure the downstream signaling events following receptor engagement. Histamine receptors couple to different G-protein families, necessitating distinct assay methodologies.[3]

A. H1 Receptor (Gq-coupled) - Calcium Mobilization Assay

Principle: The H1 receptor couples to the Gαq subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[3] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.

H1_Signaling_Pathway Ligand H1 Agonist (e.g., Histamine) H1R H1 Receptor Ligand->H1R Binds Gq Gαq/βγ H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_out Ca²⁺ Release ER->Ca_out Triggers

Caption: H1 Receptor Gq Signaling Pathway.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human H1 receptor into black, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then add a known H1 agonist (e.g., histamine) at its EC80 concentration.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescent plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system. Read kinetically for 2-3 minutes.

  • Data Analysis: Calculate the peak fluorescence response over baseline. For agonist mode, plot the response against the log concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

B. H2 Receptor (Gs-coupled) - cAMP Accumulation Assay

Principle: The H2 receptor couples to the Gαs subunit, which activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[3] Assays for cAMP typically utilize competitive immunoassays with a detectable label (e.g., HTRF, ELISA, or AlphaScreen).

H2_Signaling_Pathway Ligand H2 Agonist (e.g., Histamine) H2R H2 Receptor Ligand->H2R Binds Gs Gαs/βγ H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: H2 Receptor Gs Signaling Pathway.

Protocol:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human H2 receptor in a 96-well plate.

  • Cell Stimulation: Remove the culture medium. Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate with the test compound, then stimulate with an H2 agonist (e.g., amthamine) at its EC80 concentration.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist).

C. H3 & H4 Receptors (Gi-coupled) - cAMP Inhibition Assay

Principle: H3 and H4 receptors couple to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] To measure this decrease, basal cAMP levels are first elevated using an AC activator like forskolin. The ability of a Gi-coupled receptor agonist to reduce this forskolin-stimulated cAMP level is then quantified.

H4_Signaling_Pathway Ligand H4 Agonist (e.g., Histamine) H4R H4 Receptor Ligand->H4R Binds Gi Gαi/βγ H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts Forskolin Forskolin Forskolin->AC Stimulates cAMP ↓ cAMP ATP->cAMP

Caption: H4 Receptor Gi Signaling Pathway.

Protocol:

  • Cell Culture: Plate HEK293 or CHO-K1 cells stably expressing the human H3 or H4 receptor in a 96-well plate.

  • Cell Stimulation: Pre-incubate cells with varying concentrations of the test compound in the presence of a PDE inhibitor (e.g., IBMX).

  • Forskolin Challenge: Add forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection & Analysis: Lyse the cells and measure cAMP levels as described in the H2 receptor assay protocol. The data will show a decrease in signal with increasing agonist concentration. Calculate the EC50 (for agonists) or IC50 (for antagonists, which will reverse the inhibition caused by an H4 agonist).

D. G-Protein Independent Assay - β-Arrestin Recruitment

Principle: As an alternative or confirmatory assay, β-arrestin recruitment provides a readout of receptor activation that is independent of G-protein coupling. Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins, which mediate receptor desensitization and can initiate separate signaling cascades. Assays like Thermo Fisher's Tango™ assay or DiscoverX's PathHunter® assay utilize enzyme fragment complementation.[9][10] When the receptor and β-arrestin interact, two fragments of an enzyme are brought together, forming an active enzyme that generates a detectable signal (luminescent or colorimetric).

B_Arrestin_Workflow cluster_0 Inactive State cluster_1 Active State GPCR_E1 GPCR-Enzyme Fragment 1 GPCR_P Activated/ Phosphorylated GPCR GPCR_E1->GPCR_P Activates Arrestin_E2 β-Arrestin-Enzyme Fragment 2 Recruitment Recruitment & Complementation Arrestin_E2->Recruitment Ligand Ligand Ligand->GPCR_E1 GPCR_P->Recruitment Active_Enzyme Active Enzyme Recruitment->Active_Enzyme Forms Signal Detectable Signal (Luminescence) Active_Enzyme->Signal Generates

Caption: β-Arrestin Recruitment Assay Workflow.

General Protocol Outline (Tango™ Assay Example):

  • Cell Line: Use a commercially available cell line expressing the histamine receptor of interest fused to a transcription factor, and a β-arrestin protein fused to a protease.[9]

  • Compound Addition: Add the test compound to the cells and incubate for several hours (e.g., 5 hours) to allow for protease cleavage, transcription factor translocation, and reporter gene expression.

  • Substrate Addition: Add a β-lactamase substrate that emits light via FRET.

  • Detection: Measure the resulting signal on a fluorescence plate reader. An increase in the reporter signal indicates receptor activation.

Data Interpretation and Summary

By integrating the results from the binding and functional assays, a comprehensive pharmacological profile of this compound can be constructed.

Assay TypePossible OutcomeInterpretation
Binding Assay Low Kᵢ at H4R, High Kᵢ at H1/H2/H3RCompound is a selective H4R ligand.
Functional Assay Agonist: Stimulates response (↓cAMP).Compound is an H4R agonist.
(H4R cAMP)Antagonist: No effect alone, but blocks the effect of a known H4R agonist.Compound is a competitive H4R antagonist.
Inverse Agonist: Decreases basal cAMP levels below control.Compound is an H4R inverse agonist.

Table 2: Framework for interpreting combined assay results to classify the compound's activity at a specific receptor, using the H4 receptor as an example.

Next Steps:

  • Selectivity Profiling: If the compound shows activity, it should be tested against a broader panel of receptors to assess off-target effects.

  • Cell-based Assays in Native Systems: Validate findings in primary cells that endogenously express the target receptor. For example, if the compound is an H4R antagonist, its ability to inhibit histamine-induced chemotaxis in human eosinophils could be evaluated.[11]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand the chemical features crucial for its activity and to optimize potency and selectivity.

Conclusion

This application note provides a robust, multi-faceted strategy for the in vitro characterization of this compound. By systematically applying receptor binding assays to determine affinity and a suite of functional assays tailored to the specific G-protein signaling pathways of each histamine receptor subtype, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. This foundational knowledge is an indispensable prerequisite for any further preclinical and clinical development, paving the way for potentially discovering a novel therapeutic agent.

References

  • Wikipedia. JNJ-7777120. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

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  • Kambe, D., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 374(3), 448-457. [Link]

  • Sapa, J., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules, 28(14), 5373. [Link]

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  • Schlicker, E., et al. (1993). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 399-406. [Link]

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  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707. [Link]

  • Wenzel, J., & Hansen, K. B. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2315. [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 986–999. [Link]

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  • Patel, H. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1162-1168. [Link]

  • Feriel, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • PubChem. (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. [Link]

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  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(21), 4879-4883. [Link]

  • Lattmann, E., et al. (2006). Synthesis and evaluation of N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides as cholecystokinin antagonists. Journal of Pharmacy and Pharmacology, 58(3), 393-401. [Link]

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Sources

Application Notes & Protocols for In Vivo Studies of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This document synthesizes established methodologies for analogous compounds to offer a robust framework for preclinical evaluation.

Introduction: Unveiling the Potential of a Novel Pyrazole Compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] While direct in vivo studies on this specific molecule are not extensively published, its structural similarity to known bioactive agents, particularly histamine H3 receptor (H3R) antagonists, provides a strong rationale for its investigation in various therapeutic areas.[4][5] Pyrazole derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[6][7][8][9]

This guide will primarily focus on the putative mechanism of this compound as a histamine H3 receptor antagonist, a target with significant implications for neurological and cognitive disorders.[4][5][10][11] The protocols outlined herein are designed to be adaptable for exploring other potential therapeutic applications.

Part 1: Postulated Mechanism of Action as a Histamine H3 Receptor Antagonist

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS).[4][5] Antagonists of the H3 receptor block this feedback inhibition, leading to increased levels of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[5][11] This neurochemical modulation is believed to underlie the pro-cognitive and wakefulness-promoting effects of H3R antagonists.[4][11]

The therapeutic potential of H3R antagonists is being explored for a range of conditions including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[4][5] In vivo studies with other H3R antagonists have demonstrated enhanced learning and memory in animal models.[4][10]

H3R_Antagonist_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H3R Histamine H3 Autoreceptor Histamine_Released->H3R Binds Histamine_Released_Post Histamine AC Adenylate Cyclase H3R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_Channel Ca²⁺ Channel PKA->Ca_Channel Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Histamine_Vesicle Inhibits Release space H1R_H2R Postsynaptic H1/H2 Receptors Postsynaptic_Effect Neuronal Excitation H1R_H2R->Postsynaptic_Effect Histamine_Released_Post->H1R_H2R Activates Compound 2-(1H-pyrazol-4-yl)ethanamine (H3R Antagonist) Compound->H3R Blocks NOR_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_dosing Phase 2: Dosing cluster_testing Phase 3: Testing cluster_analysis Phase 4: Data Analysis Acclimation Day 1-3: Acclimate mice to housing and handling Habituation Day 4-5: Habituate mice to empty NOR arena (10 min/day) Acclimation->Habituation Dosing Day 6 (30-60 min pre-T1): Administer Vehicle or Compound (e.g., 1, 3, 10 mg/kg, i.p.) Habituation->Dosing T1 Training Trial (T1): 10 min with two identical objects Dosing->T1 Inter_Trial Inter-Trial Interval: (e.g., 1h or 24h) T1->Inter_Trial T2 Test Trial (T2): 5 min with one familiar and one novel object Inter_Trial->T2 Data_Collection Record time spent exploring each object in T2 T2->Data_Collection Calculation Calculate Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar) Data_Collection->Calculation Stats Statistical Analysis: (e.g., ANOVA followed by post-hoc tests) Calculation->Stats

Caption: Workflow for the Novel Object Recognition (NOR) test.

Step-by-Step Protocol
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least 72 hours before the experiment. Handle the mice daily to reduce stress.

  • Habituation: For two consecutive days, place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for familiarization with the environment.

  • Dosing: On the testing day, administer this compound (e.g., at doses of 1, 3, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the training trial.

  • Training Trial (T1): Place each mouse in the arena containing two identical objects and allow it to explore for 10 minutes.

  • Inter-Trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Test Trial (T2): Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. Exploration is defined as the mouse's nose being oriented toward the object within a 2 cm distance. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Part 4: Protocol for a Preliminary Pharmacokinetic (PK) Study

This protocol outlines a basic PK study in rats to determine key parameters after a single dose.

PK Study Design Table
ParameterDescription
Animal Model Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
Groups 1. Intravenous (i.v.) administration (e.g., 1 mg/kg) 2. Oral (p.o.) gavage administration (e.g., 10 mg/kg)
Number of Animals n = 3-4 per group
Dose Formulation Dissolved in sterile saline.
Blood Sampling Collect blood samples (approx. 150 µL) at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
Sample Processing Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.
Bioanalysis Quantify the concentration of 2-(1H-pyrazol-4-yl)ethanamine in plasma using a validated LC-MS/MS method.
Data Analysis Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, clearance, and oral bioavailability (F%).

Part 5: Protocol for an Acute Toxicology Assessment

A dose-range finding study is crucial to establish a preliminary safety profile and determine the Maximum Tolerated Dose (MTD).

Acute Toxicity Study Design
  • Animals: Use a small group of mice (e.g., n=3 per dose group, male and female).

  • Dosing: Administer single, escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg, i.p. or p.o.).

  • Observation Period: Closely monitor the animals for the first 4 hours post-dosing and then daily for 14 days.

  • Parameters to Monitor:

    • Mortality: Record any deaths.

    • Clinical Signs: Observe for changes in behavior (e.g., sedation, hyperactivity), posture, gait, and autonomic signs (e.g., salivation, piloerection).

    • Body Weight: Measure body weight before dosing and at regular intervals throughout the study.

    • Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.

Observational Scoring Table
ObservationScore 0 (Normal)Score 1 (Slight)Score 2 (Moderate)Score 3 (Severe)
Activity Level Alert and activeSlightly decreasedModerately decreasedLethargic/unresponsive
Posture NormalHunched at restPersistently hunchedProstrate
Piloerection Smooth coatSlight rufflingObvious rufflingSevere ruffling
Gait NormalSlight ataxiaObvious ataxiaInability to move

Part 6: Exploring Alternative Therapeutic Applications

The versatile pyrazole scaffold suggests that 2-(1H-pyrazol-4-yl)ethanamine may possess other activities. [9][12]The following models can be used for screening:

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory effects. [6][8]* Analgesic Activity: The hot plate test or tail-flick test in mice can be used to assess central analgesic properties, while the acetic acid-induced writhing test is suitable for peripheral analgesic effects. [7][9] For these studies, the compound would be administered prior to the inflammatory or nociceptive stimulus, and the response would be compared to vehicle and positive control groups (e.g., indomethacin for inflammation, morphine for analgesia).

Conclusion

This document provides a foundational guide for initiating in vivo research on this compound. By leveraging the extensive knowledge base on histamine H3 receptor antagonists and the broader pyrazole class of compounds, researchers can design scientifically rigorous and ethically sound studies to elucidate the therapeutic potential of this molecule. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, will be paramount to obtaining reliable and translatable results.

References

  • Histamine H3 receptor antagonist - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Ito, C. (2020). In vivo evaluation of effects of histamine H3 receptor antagonists on methamphetamine-induced hyperlocomotion in mice. PubMed, 328(1), 104523. [Link]

  • Bitner, R. S., Markosyan, S., Nikkel, A. L., & Brioni, J. D. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460–466. [Link]

  • Yoshida, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 375(1), 146-155. [Link]

  • Asif, M. (2021). Current status of pyrazole and its biological activities. Medicinal Chemistry Research, 30(10), 1734-1756. [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 141-154. [Link]

  • Kumar, V., & Kumar, R. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. [Link]

  • Singh, S., & Singh, J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. [Link]

  • Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1865. [Link]

  • Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3724. [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707. [Link]

  • Bream, R. N., et al. (2009). Non-acidic Pyrazole EP1 Receptor Antagonists With in Vivo Analgesic Efficacy. Bioorganic & Medicinal Chemistry Letters, 19(16), 4737-4740. [Link]

  • Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 28(9), 3724. [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 141-154. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Compounds incorporating this moiety have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and, notably, antimicrobial properties.[1][4][5][6] The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[2] Several pyrazole derivatives have been investigated and have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7][8] The mechanism of action for pyrazole-based antimicrobials can vary, with some derivatives reported to inhibit essential bacterial enzymes like DNA gyrase and dihydrofolate reductase.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride as a potential antimicrobial agent. While specific data on this particular compound is emerging, the protocols outlined herein are based on established methodologies for the assessment of novel antimicrobial candidates and are informed by the broader understanding of pyrazole derivatives' activity.[4][6][7]

Compound Handling and Preparation

Safety Precautions

While specific toxicity data for this compound may be limited, it is prudent to handle the compound with care in a laboratory setting. For related pyrazole derivatives, potential hazards include skin and eye irritation, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Spill and Disposal: In case of a spill, follow standard laboratory procedures for chemical cleanup. Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Solubility and Stock Solution Preparation

Accurate determination of the compound's antimicrobial activity relies on proper solubilization.

  • Solubility Testing: Initially, assess the solubility of this compound in various solvents, such as sterile deionized water, dimethyl sulfoxide (DMSO), and ethanol.

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of the compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration with sterile broth or water.

    • The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antimicrobial Susceptibility Testing

In vitro testing is the first step in evaluating the antimicrobial potential of a new compound. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Workflow for MIC Determination

A Prepare serial two-fold dilutions of the test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity to determine the MIC E->F

Caption: Workflow for the Broth Microdilution MIC Test.

Protocol:

  • Prepare a 96-well microtiter plate: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilutions: Add 200 µL of the starting concentration of this compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Prepare Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to wells 1 through 11. Well 11 serves as the positive control (growth, no drug), and well 12 serves as the negative control (no growth, no drug, no inoculum).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[11][12]

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate.

  • Apply Disks: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of no growth around the disks. The size of the zone is proportional to the susceptibility of the organism to the compound.

Table 1: Hypothetical In Vitro Susceptibility Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus292134818
Escherichia coli2592281615
Pseudomonas aeruginosa2785316>3212
Enterococcus faecalis2921281616

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Table 2: Hypothetical Cytotoxicity Data

Cell LineIC50 (µg/mL)
HeLa>128
HEK293>128

In Vivo Efficacy Models

Animal models are essential for evaluating the efficacy of an antimicrobial agent in a physiological system.[15] The choice of model depends on the target pathogen and the site of infection.[16][17]

Murine Thigh Infection Model

This model is commonly used to assess the in vivo activity of antimicrobial agents against localized bacterial infections.[18]

Workflow for In Vivo Efficacy Testing

A Induce neutropenia in mice (e.g., with cyclophosphamide) B Inject a standardized bacterial inoculum into the thigh muscle A->B C Administer the test compound at various doses and time points B->C D Include a vehicle control group C->D E Euthanize mice at a predetermined time point (e.g., 24 hours) D->E F Harvest thigh tissue, homogenize, and perform bacterial counts (CFU) E->F G Analyze data to determine the reduction in bacterial load F->G

Caption: Workflow for a Murine Thigh Infection Model.

Protocol:

  • Animal Preparation: Use immunocompetent or neutropenic mice, depending on the study's objective.

  • Infection: Inject a standardized dose of the test bacterium (e.g., Staphylococcus aureus) into the thigh muscle of the mice.

  • Treatment: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses and time points post-infection.

  • Endpoint: At a specified time (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the compound.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound. Positive results from these studies, demonstrating potent antimicrobial activity and low cytotoxicity, would warrant further investigation, including mechanism of action studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and testing in more complex infection models. The broad antimicrobial potential of the pyrazole scaffold suggests that a systematic evaluation of this compound is a worthwhile endeavor in the search for novel therapeutic agents to combat infectious diseases.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). European Journal of Clinical Microbiology & Infectious Diseases. [Link]

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial Susceptibility Testing. (n.d.).
  • Application Notes and Protocols: In Vitro Susceptibility Testing of Antibacterial Agent 40. (2025). BenchChem.
  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (2016). R Discovery.
  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (n.d.). PubMed. [Link]

  • Animal models in the evaluation of antimicrobial agents. (1991). Antimicrobial Agents and Chemotherapy.
  • Models for antimicrobial R&D: Advanced and complex in vivo models for infectious disease research. (2019). YouTube. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
  • Pyrazole derivatives showing antimicrobial activity. (n.d.).
  • Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. (n.d.).
  • Safety Data Sheet - 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride. (2024). Angene Chemical.
  • SAFETY D
  • safety data sheet - 2-(1H-pyrazol-4-yl)benzoic acid hydrochloride. (n.d.). Enamine.

Sources

Application Notes & Protocols for the Investigation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in the context of cancer cell line studies. While direct studies on this specific molecule are emerging, the broader class of pyrazole derivatives has demonstrated significant promise as anticancer agents.[1][2][3][4] This guide will therefore leverage established knowledge of pyrazole-based compounds to propose a robust framework for investigation. We will delve into the scientific rationale for exploring this compound, outline detailed protocols for its characterization in vitro, and provide insights into potential mechanisms of action.

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring is a five-membered heterocyclic structure that has garnered substantial interest in medicinal chemistry due to its versatile pharmacological activities.[5][6] A multitude of pyrazole derivatives have been synthesized and evaluated, revealing a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][6][7][8][9]

In the realm of oncology, pyrazole-containing compounds have been shown to exert their cytotoxic effects through various mechanisms of action. These include, but are not limited to:

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[1]

  • Kinase Inhibition: The pyrazole scaffold has been successfully incorporated into molecules targeting key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1]

  • DNA Binding and Topoisomerase Inhibition: Certain pyrazole analogs have demonstrated the ability to interact with DNA, leading to the inhibition of enzymes like topoisomerase, which are essential for DNA replication and repair.[1]

Given this precedent, this compound represents a valuable candidate for anticancer screening. Its structural features, including the pyrazole core and the ethanamine side chain, provide a foundation for potential interactions with various biological targets within cancer cells.

A particularly intriguing, yet underexplored, avenue for this molecule is its potential interaction with the Histamine H3 Receptor (H3R) . The ethanamine side chain bears a structural resemblance to histamine, and H3R has been identified as an emerging and promising target in cancer therapy.[10][11][12][13] Studies have shown that H3R is overexpressed in several cancer types, and its inhibition can suppress tumor growth and invasion.[14]

Preliminary Handling and Preparation of this compound

Prior to initiating cell-based assays, it is crucial to properly handle and prepare the compound to ensure accurate and reproducible results.

2.1. Reagent Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₁₁Cl₂N₃
Molecular Weight 184.07 g/mol
Solubility Soluble in water and DMSO
Storage Store at room temperature.[15]

2.2. Stock Solution Preparation

  • Primary Stock (e.g., 10 mM in DMSO):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in high-purity, sterile DMSO to achieve a final concentration of 10 mM.

    • For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.84 mg of the compound in 1 mL of DMSO.

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiments.

    • Note: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Core Experimental Protocols for In Vitro Evaluation

The following protocols provide a step-by-step guide for assessing the anticancer potential of this compound in a panel of cancer cell lines. It is recommended to use cell lines from different cancer types to evaluate the compound's spectrum of activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either reduced proliferation or increased cell death.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.[16]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells. It is advisable to test a wide range of concentrations in a preliminary experiment, for instance, from 0.1 µM to 100 µM.[17]

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Untreated Control: Cells in complete medium only.

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin or cisplatin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[16][18]

Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_dilutions Prepare Compound Dilutions prepare_dilutions->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC₅₀ value using an MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1x Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • For each sample, acquire at least 10,000 events.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Workflow for Apoptosis Assay

G seed_cells Seed Cells in 6-well Plates incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Compound (IC50, 2x IC50) incubate_24h->treat_cells incubate_24_48h Incubate 24-48h treat_cells->incubate_24_48h harvest_cells Harvest Adherent & Floating Cells incubate_24_48h->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells incubate_15min Incubate 15 min (dark) stain_cells->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow quantify_apoptosis Quantify Cell Populations analyze_flow->quantify_apoptosis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

This protocol uses propidium iodide staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay (Protocol 3.2, step 1).

  • Cell Harvesting and Fixation:

    • Harvest the cells as described previously.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase.

Investigating Potential Mechanisms of Action: A Hypothetical Signaling Pathway

Based on the known activities of pyrazole derivatives and the structure of 2-(1H-pyrazol-4-yl)ethanamine, a plausible hypothesis is the modulation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The potential interaction with H3R could also feed into this pathway.

// Nodes Compound [label="2-(1H-pyrazol-4-yl)ethanamine\ndihydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; H3R [label="Histamine H3 Receptor (H3R)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> H3R [label="Inhibits (?)", style=dashed, color="#EA4335"]; H3R -> PI3K [label="Activates", style=dashed]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; Akt -> Bcl2 [label="Inhibits", arrowhead=tee]; mTOR -> Proliferation; Bcl2 -> Caspase9 [label="Inhibits", arrowhead=tee]; Caspase9 -> Apoptosis;

// Grouping {rank=same; PI3K; Akt; mTOR;} }

Sources

Application Notes and Protocols for the Formulation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Compound

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2] The compound 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride presents a compelling structure for investigation, particularly within the domain of neuroscience and pharmacology. Its structural analogy to histamine, specifically the ethylamine side chain, and its pyrazole core, which can act as a bioisostere for the imidazole ring found in many endogenous ligands, suggests a potential interaction with histamine receptors.[1][3]

Notably, the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[4][5] Antagonists of the H3 receptor are of significant therapeutic interest for treating neurological and cognitive disorders.[4] While some studies suggest that replacing the imidazole ring of known H3-receptor antagonists with a pyrazole moiety can lead to a loss of activity, the vast chemical space and the nuanced nature of receptor-ligand interactions necessitate empirical validation for each unique compound.[3] This document provides a comprehensive guide for researchers to formulate this compound for initial biological screening, with a focus on assays relevant to histamine H3 receptor antagonism.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results. The dihydrochloride salt form generally confers improved aqueous solubility and stability compared to the free base.[6][7]

PropertyDataSource
Molecular Formula C₅H₁₁Cl₂N₃-
Molecular Weight 184.07 g/mol [8]
Appearance Solid (powder)[9][10]
Melting Point Not available-
Solubility To Be Determined by User. As a dihydrochloride salt, good solubility in water and aqueous buffers (e.g., PBS) is anticipated. Solubility in organic solvents like DMSO and ethanol should be experimentally verified.[6][7]
Stability To Be Determined by User. Pyrazole compounds can be sensitive to light, heat, and oxidation. Solid should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions should be freshly prepared. Long-term storage of solutions is not recommended without stability validation.[11]

Safety and Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • In case of contact, wash the affected area thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[11]

Proposed Biological Target: The Histamine H3 Receptor

The structural similarity of 2-(1H-pyrazol-4-yl)ethanamine to histamine and known H3 receptor antagonists suggests that its primary biological target is likely the histamine H3 receptor. H3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As presynaptic autoreceptors, they inhibit the release of histamine from histaminergic neurons. As heteroreceptors, they modulate the release of other neurotransmitters. Antagonism of the H3 receptor blocks this inhibitory effect, leading to an increase in neurotransmitter release.[4][5]

H3_receptor_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_release Histamine Release H1_H2_receptors Postsynaptic H1/H2 Receptors Histamine_release->H1_H2_receptors Activates Other_NT_release Other Neurotransmitter (ACh, DA, etc.) Release Postsynaptic_effect Excitatory Effect H1_H2_receptors->Postsynaptic_effect H3_receptor Histamine H3 Receptor (Autoreceptor/Heteroreceptor) H3_receptor->Histamine_release Inhibits H3_receptor->Other_NT_release Inhibits AC Adenylyl Cyclase H3_receptor->AC Inhibits Compound 2-(1H-pyrazol-4-yl)ethanamine (Putative Antagonist) Compound->H3_receptor Blocks Histamine Histamine Histamine->H3_receptor Activates cAMP ↓ cAMP AC->cAMP

Caption: Putative mechanism of action of 2-(1H-pyrazol-4-yl)ethanamine as an H3 receptor antagonist.

Protocols for Solution Preparation

The following protocols are provided as a starting point. It is imperative that the researcher empirically determines the solubility and stability of the compound in the chosen solvents and buffers.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. The stability of the stock solution under these conditions should be validated by the user.

stock_solution_workflow Start Start Weigh Weigh Compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex/Sonicate Add_DMSO->Vortex Check_Solubility Fully Dissolved? Vortex->Check_Solubility Check_Solubility->Vortex No Store Aliquot and Store at -20°C or -80°C Check_Solubility->Store Yes End End Store->End

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Materials:

  • DMSO stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or desired cell culture medium

  • Sterile dilution tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous buffer or medium to achieve the desired final concentrations for your assay.

  • Mixing: Gently vortex or invert the tubes to ensure thorough mixing after each dilution step.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all experimental conditions, including vehicle controls.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment. The stability of the compound in aqueous solutions at room temperature or 37°C has not been determined and should be assessed by the user.

Protocol 3: Formulation for In Vivo Studies

For in vivo administration, a well-tolerated vehicle is required. A common vehicle for pyrazole-based compounds is a mixture of solvents that enhance solubility and bioavailability. The following is a general starting point and must be optimized for the specific animal model and route of administration.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile PEG300 (Polyethylene glycol 300)

  • Sterile Tween® 80

  • Sterile saline (0.9% NaCl)

Example Vehicle Composition (to be optimized):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween® 80

  • 45% Saline

Procedure:

  • Dissolution: Dissolve the required amount of the compound in DMSO first.

  • Addition of Co-solvents: Add PEG300 and Tween® 80 to the DMSO solution and mix thoroughly.

  • Addition of Saline: Slowly add the saline to the mixture while vortexing to form a clear solution.

  • Final Concentration: Adjust the volumes to achieve the desired final drug concentration for dosing.

  • Administration: The formulation should be prepared fresh on the day of dosing and administered via the desired route (e.g., intraperitoneal, oral). The stability and tolerability of this formulation must be evaluated in a pilot study.

Self-Validating Systems: Quality Control and Assay Considerations

To ensure the integrity of your experimental results, it is crucial to incorporate quality control steps.

  • Concentration Verification: After preparing the stock solution, its concentration can be verified using UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.

  • Purity Assessment: The purity of the compound should be confirmed upon receipt and periodically thereafter, especially if stored for an extended period. This can be done using HPLC or LC-MS.

  • Solubility and Stability Testing: Before initiating large-scale experiments, perform small-scale tests to determine the solubility limits and stability of the compound in your specific assay buffers and under your experimental conditions (e.g., temperature, incubation time).

  • Appropriate Controls: In biological assays, always include a vehicle control (the formulation without the compound) to account for any effects of the solvents. For antagonist activity, a known H3 receptor agonist should be used to stimulate the receptor, and a known H3 receptor antagonist can be used as a positive control.

Conclusion

This compound is a novel compound with the potential to act as a histamine H3 receptor antagonist. The protocols provided herein offer a foundational framework for its formulation in various biological assays. However, due to the limited publicly available data on this specific molecule, researchers are strongly encouraged to conduct their own validation studies to determine its solubility, stability, and biological activity. Such rigorous validation is essential for generating reliable and reproducible scientific data.

References

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  • Wang, L., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 21156-21171.
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  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(10), 1643-1678.
  • Kumar, A., et al. (2015). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Indian journal of pharmacology, 47(5), 459-467.
  • Kumar, S., et al. (2018).
  • ADAMA. (2023). SAFETY DATA SHEET - Alkyl Phenol Oxide 920 g/l. Available from: [A representative, though not identical, SDS for a chemical mixture, as a specific one for the topic compound was not found].
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  • Williams, H. D., et al. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Webcast].
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  • Sigma-Aldrich. (n.d.). 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride AldrichCPR. Retrieved from [A general supplier page for a similar compound, as a detailed data sheet for the topic compound was not available].
  • Kramer, S. F., & Flynn, G. L. (1972). Solubility of organic hydrochlorides. Journal of pharmaceutical sciences, 61(12), 1896-1904.

Sources

Application Notes and Protocols for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical investigation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a compound of interest for its potential pharmacological activity. Due to the limited availability of specific dosing and administration data for this molecule in the public domain, this guide emphasizes the foundational principles and established methodologies for characterizing a novel research compound with presumed activity at the histamine H3 receptor. The protocols outlined herein are designed to be adaptable, enabling researchers to empirically determine optimal experimental parameters while adhering to rigorous scientific standards.

Introduction to this compound

This compound belongs to a class of compounds containing a pyrazole and an ethylamine moiety. Structurally, it resembles ligands that interact with histamine receptors. Specifically, the 4-(2-aminoethyl)pyrazole scaffold is a known feature of agonists for the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, and dopamine.[] Consequently, H3R agonists are being investigated for their potential therapeutic applications in a range of neurological and psychiatric conditions, including sleep disorders and certain cognitive and psychiatric conditions.

Given its structure, it is hypothesized that this compound acts as a histamine H3 receptor agonist. These application notes will therefore proceed under this assumption, providing a framework for its investigation based on established protocols for similar compounds.

Compound Handling and Preparation

Prior to any in vitro or in vivo studies, proper handling and preparation of this compound are critical for ensuring experimental reproducibility and safety.

2.1. Storage and Stability

As a dihydrochloride salt, the compound is expected to be a crystalline solid that is more stable and soluble in aqueous solutions than its freebase form.

ParameterRecommendationRationale
Storage Temperature -20°C for long-term storage (1-2 years)Minimizes degradation and preserves compound integrity.
4°C for short-term storage (1-2 weeks)Suitable for immediate use.
Storage Conditions Store in a tightly sealed container, protected from light and moisture.Prevents hygroscopicity and photodegradation.

2.2. Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is the first step in any experimental workflow.

Protocol 1: Stock Solution Preparation

  • Determine Solubility: Before preparing a stock solution for experimental use, it is crucial to determine the solubility of this compound in various solvents (e.g., water, saline, DMSO). This can be done by serially adding small, known volumes of the solvent to a pre-weighed amount of the compound until it is fully dissolved.

  • Weighing the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. It is advisable to work with quantities that are well above the balance's limit of detection to minimize weighing errors.

  • Solvent Selection: For in vivo studies, the preferred solvent is sterile isotonic saline. If the compound has limited aqueous solubility, a small percentage of a co-solvent such as DMSO or Tween 80 may be used. However, the concentration of the co-solvent should be kept to a minimum and a vehicle control group must be included in the study.

  • Dissolution: Add the chosen solvent to the weighed compound. Vortex or sonicate gently until the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Sterilization: For in vivo administration, the final solution must be sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Administration Routes in Preclinical Models

The choice of administration route significantly impacts the bioavailability, pharmacokinetics, and ultimately, the efficacy and toxicity of a compound. The selection of a route should be guided by the experimental objectives and the physicochemical properties of the compound.

Route of AdministrationAdvantagesDisadvantagesConsiderations
Intravenous (IV) 100% bioavailability, rapid onset of action.Invasive, potential for injection site reactions, requires skilled personnel.Suitable for pharmacokinetic studies and acute efficacy models.
Intraperitoneal (IP) Relatively easy to perform, rapid absorption.Potential for injection into abdominal organs, first-pass metabolism in the liver.Commonly used in rodent efficacy studies.
Subcutaneous (SC) Slower, more sustained absorption compared to IV or IP.Slower onset of action, potential for local irritation.Useful for achieving more prolonged exposure.
Oral (PO) Non-invasive, clinically relevant route.Subject to first-pass metabolism, variable absorption depending on formulation and GI tract conditions.Important for assessing the potential for oral drug delivery.

Dosing Considerations and Strategy for a Novel Compound

For a novel compound like this compound, a systematic approach is required to determine the appropriate dose range for in vivo studies.

4.1. Literature Review and In Vitro Data

A thorough literature review for compounds with similar structures or mechanisms of action can provide a starting point for dose selection. Additionally, in vitro data, such as the EC50 or IC50 from cell-based assays, can inform the initial dose range for in vivo studies, although direct translation is not always possible.

4.2. Dose-Range Finding (DRF) Study

A dose-range finding study is a critical first step in establishing the in vivo dose-response relationship and identifying the maximum tolerated dose (MTD).

Protocol 2: In Vivo Dose-Range Finding Study in Rodents

  • Animal Model Selection: Choose an appropriate animal model (e.g., mice or rats) based on the research question.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose groups and a vehicle control group.

  • Dose Selection: Start with a low dose, and escalate the dose in subsequent groups (e.g., 3-fold or 5-fold increments). A suggested starting range for a novel compound might be 1, 3, 10, 30, and 100 mg/kg.

  • Administration: Administer the compound via the chosen route.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities at regular intervals for a predetermined period (e.g., 7-14 days).

  • Data Analysis: Record all observations. The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.

4.3. Efficacy Studies

Once the MTD is established, efficacy studies can be designed using doses below the MTD. It is recommended to use at least three dose levels (low, medium, and high) to establish a dose-response relationship.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy Testing a Receptor Binding Assay (Determine Ki) b Functional Assay (e.g., [³⁵S]GTPγS, cAMP) (Determine EC50/IC50) a->b Inform functional activity c Dose-Range Finding Study (Determine MTD) b->c Guide starting dose selection e Select 3-4 Doses Below MTD c->e Define upper dose limit d Pharmacokinetic (PK) Study (Optional but recommended) d->e Inform dosing frequency f Conduct Efficacy Study in Disease Model e->f g Analyze Dose-Response Relationship f->g

Caption: Workflow for preclinical dose selection of a novel compound.

Example Protocols for Administration

The following are generalized protocols for common administration routes in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated.

  • Injection: Inject the solution slowly and smoothly.

  • Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 4: Oral Gavage (PO) in Rats

  • Animal Restraint: Gently restrain the rat.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.

  • Needle Insertion: Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Injection: Once the needle is in the stomach, administer the solution.

  • Withdrawal: Gently remove the needle and return the rat to its cage. Monitor for any signs of distress.

Visualization of Presumed Mechanism of Action

As a presumed histamine H3 receptor agonist, this compound is expected to act on presynaptic H3 autoreceptors and heteroreceptors.

G cluster_0 Presynaptic Terminal cluster_1 Vesicles cluster_2 Synaptic Cleft compound 2-(1H-pyrazol-4-yl)ethanamine (Agonist) h3r Histamine H3 Receptor compound->h3r Binds and activates histamine Histamine h3r->histamine Inhibits Release (-) other_nt Other Neurotransmitters (e.g., ACh, DA, NE) h3r->other_nt Inhibits Release (-) released_hist Released Histamine histamine->released_hist Reduced Release

Caption: Presumed mechanism of action of a histamine H3 receptor agonist.

Conclusion and Future Directions

The successful preclinical development of this compound requires a systematic and data-driven approach to determine its optimal dosing and administration. This guide provides a foundational framework based on established principles for the investigation of novel research compounds, particularly those targeting the histamine H3 receptor. Researchers are strongly encouraged to conduct dose-range finding and pharmacokinetic studies to establish a safe and effective dosing regimen for their specific experimental models. The purity of the compound used in these studies is also of high importance, with higher purity materials (≥98%) recommended for in vivo efficacy and safety studies. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Chem Help ASAP. (2023). Purity, in vivo toxicity, & clinical trial material. YouTube. [Link]

  • Chem Help ASAP. (2023). In vivo preclinical studies for drug discovery. YouTube. [Link]

  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]

  • Sadek, B., et al. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. Frontiers in Pharmacology. [Link]

  • Patsnap. (2024). What are H3 receptor agonists and how do they work? Patsnap Synapse. [Link]

Sources

Application Notes: Utilizing 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Privileged Scaffold in HTS

2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is a small molecule featuring a pyrazole ring, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The pyrazole moiety can serve as a bioisostere for arenes like benzene or other heterocycles, often improving physicochemical properties such as solubility while providing key hydrogen bond donor and acceptor features for target engagement.[2]

In the context of high-throughput screening (HTS), this compound is not typically a promiscuous "hit" but rather serves two critical, strategic roles:

  • Fragment-Based Screening (FBS): As a "fragment," its low molecular weight and simple structure make it an ideal starting point for building more complex and potent molecules.[3][4] Screening of fragment libraries can identify low-affinity binders that, through structure-guided growth, can be evolved into high-potency lead compounds.[4][5]

  • Tool Compound for Target Validation: More specifically, 2-(1H-pyrazol-4-yl)ethanamine is a known and potent agonist for the Histamine H3 receptor (H3R).[6][7][8] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system that exhibits high constitutive activity.[6] As an H3R agonist, this compound is an invaluable tool for developing and validating HTS assays aimed at discovering H3R antagonists or inverse agonists, which are therapeutic targets for neurological disorders.[6][8][9]

These application notes will focus on the use of this compound as a reference agonist in a functional, cell-based HTS assay for the discovery of H3R modulators.

Compound Profile & Handling

Proper handling and characterization of a tool compound are paramount for generating reproducible HTS data.

PropertyValueSource / Notes
IUPAC Name 2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride---
CAS Number 6429-11-4[10]
Molecular Formula C₅H₁₁Cl₂N₃---
Molecular Weight 184.07 g/mol [11]
Physical Form Solid[12]
Melting Point 227-228 °C[11]
Solubility Soluble in aqueous buffers and DMSO.Prepare high-concentration stock in DMSO.
Storage Store at -20°C or -80°C, desiccated.Minimize freeze-thaw cycles.

Stock Solution Preparation (10 mM):

  • Calculate the mass of this compound required (e.g., 1.84 mg for 1 mL).

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Application: HTS Assay for Histamine H3 Receptor Antagonists

The primary utility of this compound in HTS is as a reference agonist in assays designed to find H3R antagonists or inverse agonists. The H3 receptor is coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

This protocol describes a robust, homogeneous, 384-well functional assay to screen for H3R antagonists by measuring changes in cAMP levels.

Assay Principle

The assay measures the ability of test compounds to block the agonist-induced inhibition of cAMP production.

  • Cells expressing the H3R are stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

  • In control wells, the addition of the H3R agonist, 2-(1H-pyrazol-4-yl)ethanamine, will activate the Gαi pathway, inhibit adenylyl cyclase, and cause a measurable drop in cAMP.

  • In test wells, if a compound is an H3R antagonist, it will bind to the receptor and prevent the agonist from binding. This will block the inhibitory signal, and the cAMP levels will remain high (similar to the forskolin-only control).

This relationship is visualized in the signaling pathway diagram below.

H3R_Signaling_Pathway cluster_membrane Plasma Membrane H3R Histamine H3 Receptor (GPCR) Gi Gαi/βγ H3R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Agonist 2-(1H-pyrazol-4-yl)ethanamine (Agonist) Agonist->H3R Activates Antagonist Test Compound (Antagonist) Antagonist->H3R Blocks Gi->AC Inhibits ATP ATP Forskolin Forskolin Forskolin->AC Stimulates

Caption: H3R antagonist screening principle.

Detailed HTS Protocol: cAMP Functional Assay

This protocol is designed for a 384-well plate format using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit for cAMP detection.[13]

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Histamine H3 Receptor (e.g., from Revvity, ES-392-C).[14]

  • Assay Plate: 384-well, low-volume, white, opaque plates.

  • Reagents:

    • This compound (this tool compound)

    • Forskolin

    • Test compound library (solubilized in DMSO)

    • Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)[15]

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or chemiluminescent kits).[15][16]

Procedure:

  • Cell Preparation:

    • Culture H3R-expressing cells to ~80-90% confluency.

    • On the day of the assay, harvest cells gently and resuspend them in Assay Buffer at a pre-determined optimal density (e.g., 5,000 cells/well).[14]

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20-50 nL) of test compounds and control compounds (DMSO vehicle, reference antagonist) to the assay plate.

  • Assay Steps:

    • Step 1: Cell Dispensing: Dispense 10 µL of the cell suspension into each well of the 384-well plate containing the pre-spotted compounds.

    • Step 2: Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the test compounds (potential antagonists) to bind to the receptor.

    • Step 3: Agonist/Forskolin Addition: Add 5 µL of a pre-mixed solution of Assay Buffer containing:

      • For Test & Max Signal Wells: Forskolin (at a final concentration of ~5 µM) + 2-(1H-pyrazol-4-yl)ethanamine (at a final EC₈₀ concentration, e.g., 3 nM).[14] The EC₈₀ concentration should be determined empirically during assay development but provides a robust window for detecting antagonism.[17]

      • For Min Signal (Basal) Wells: Forskolin only (at a final concentration of ~5 µM).

    • Step 4: Stimulation: Incubate the plate for 30 minutes at room temperature.[13][14]

    • Step 5: Detection: Add 5 µL of the cAMP detection reagents (e.g., HTRF antibody-conjugates) prepared in lysis buffer, as per the manufacturer's protocol.

    • Step 6: Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[13]

    • Step 7: Plate Reading: Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).

Data Analysis & Quality Control
  • Normalization: Raw data from the plate reader is converted to percent inhibition.

    • 0% Inhibition (Max Signal): Average signal from wells with Forskolin + Agonist (no antagonist).

    • 100% Inhibition (Min Signal): Average signal from wells with Forskolin only.

  • Dose-Response Curves: For compounds screened at multiple concentrations, plot percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • Quality Control (QC): The robustness of the assay is determined by calculating the Z'-factor for each plate.

    • Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ]

    • Where σ is the standard deviation and μ is the mean of the max and min signals.

    • An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .

The entire HTS workflow is summarized in the diagram below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Lib Compound Library (in DMSO) Plate 1. Compound Plating (Acoustic Transfer) Lib->Plate Cells H3R-Expressing Cells (Suspension) AddCells 2. Add Cells & Pre-incubate Cells->AddCells Reagents Agonist & Detection Reagents AddAgonist 3. Add Agonist/Forskolin & Stimulate Reagents->AddAgonist Plate->AddCells AddCells->AddAgonist Detect 4. Add Lysis/Detection Reagents & Incubate AddAgonist->Detect Read Read Plate Detect->Read QC Calculate Z' Factor (Plate QC) Read->QC Curve Generate Dose- Response Curves Read->Curve Hits Identify 'Hits' (IC50 < Threshold) Curve->Hits

Caption: High-throughput screening workflow for H3R antagonists.

Troubleshooting & Considerations

  • Low Z'-Factor (<0.5):

    • Cause: Small assay window or high variability.

    • Solution: Optimize cell number, forskolin concentration, or agonist (EC₈₀) concentration. Ensure consistent liquid handling and cell health.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the assay well is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Compound Interference: Some library compounds may interfere with the detection technology (e.g., autofluorescence). Hits should be confirmed in an orthogonal assay (e.g., a different cAMP detection method or a radioligand binding assay) to rule out false positives.[18]

Conclusion

This compound is a valuable chemical tool for HTS campaigns targeting the Histamine H3 receptor. Its specific role as a potent agonist enables the development of robust and reliable functional assays for the discovery of novel antagonists and inverse agonists. By following the detailed protocols and considering the principles of assay design and validation outlined here, researchers can effectively leverage this compound to identify promising new leads for therapeutic development.

References

  • Jain, R., et al. (2014). Novel fragment-based QSAR modeling and combinatorial design of pyrazole-derived CRK3 inhibitors as potent antileishmanials. Chemical Biology & Drug Design, 83(4), 420-432. Available from: [Link]

  • ChemBK. This compound - Physico-chemical Properties. ChemBK.com. Available from: [Link]

  • Assay Guidance Manual (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • Chessari, G., & Woodhead, A. J. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(10), 2935-2953. Available from: [Link]

  • Min, J., et al. (2011). Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 23(8), 2002. Available from: [Link]

  • Ten-Holte, L. G., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1713-1721. Available from: [Link]

  • Koldsø, H., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4831. Available from: [Link]

  • ResearchGate. The designed pyrazole-based target compounds. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-804. Available from: [Link]

Sources

Application Note: Strategic Derivatization of 2-(1H-pyrazol-4-yl)ethanamine for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs due to its versatile biological activity. 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is a valuable starting material, presenting two key reactive sites for structural modification: the primary amine of the ethanamine side chain and the pyrazole ring itself. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic derivatization of this molecule to enhance biological potency. We will explore rational design principles, detail robust synthetic protocols for N-acylation and N-alkylation, and discuss advanced strategies such as pyrazole ring modification and bioisosteric replacement. The causality behind experimental choices is explained, and all protocols are designed to be self-validating through clear characterization checkpoints.

Introduction: The Pyrazole Scaffold as a Versatile Core

Heterocyclic compounds are foundational to modern medicinal chemistry, with nitrogen-containing rings being of primary importance in drug discovery. Among these, the pyrazole ring is a five-membered aromatic heterocycle that has demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant validates its significance as a pharmacologically important scaffold.

The molecule 2-(1H-pyrazol-4-yl)ethanamine serves as an ideal starting point for a lead discovery or optimization campaign. Its structure combines the proven pyrazole core with a flexible ethanamine side chain, offering distinct points for diversification to probe the chemical space around a biological target.

Rationale for Derivatization: The primary goal of derivatization is to systematically modify the parent structure to improve its interaction with a biological target, thereby enhancing potency and selectivity while optimizing pharmacokinetic properties. The two main vectors for modification on the 2-(1H-pyrazol-4-yl)ethanamine scaffold are:

  • The Ethanamine Side Chain (R¹): The terminal primary amine is a potent nucleophile, readily undergoing reactions like acylation and alkylation. Modifications here can introduce new hydrogen bond donors/acceptors, lipophilic groups, or charged moieties to exploit specific pockets within a target's binding site.

  • The Pyrazole Ring (R², R³, R⁴): The 'N-H' of the pyrazole can be alkylated or arylated to extend the molecule into new regions of the binding site. Furthermore, direct substitution on the carbon atoms of the pyrazole ring or bioisosteric replacement of the entire ring can profoundly impact electronic properties, metabolic stability, and target affinity.

The diagram below illustrates these key points for strategic derivatization.

Caption: Key derivatization points on the 2-(1H-pyrazol-4-yl)ethanamine core.

Protocol I: Derivatization of the Ethanamine Side Chain via N-Acylation

N-acylation is a fundamental and robust reaction that converts the primary amine into a neutral amide. This transformation is critical for several reasons: it removes the positive charge present at physiological pH, introduces a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), and allows for the introduction of a vast array of chemical functionalities through the choice of acylating agent.

This protocol describes a general procedure for creating a diverse amide library from this compound using various acyl chlorides.

Experimental Protocol: General N-Acylation

Objective: To synthesize a library of N-acyl derivatives of 2-(1H-pyrazol-4-yl)ethanamine.

Materials:

  • This compound (1.0 eq)

  • Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride, 4-bromobutyryl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for purification (chromatography column, beakers, etc.)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (3.0 eq). The use of at least 2.0 eq of base is critical to first neutralize the dihydrochloride salt and then to act as an acid scavenger for the HCl byproduct generated during the acylation. Stir the resulting slurry for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A slight excess of the acyl chloride ensures complete consumption of the amine.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Characterization:

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the amide bond can be confirmed by the appearance of a new amide N-H signal in the ¹H NMR spectrum (typically δ 7.5-8.5 ppm) and a carbonyl signal in the ¹³C NMR spectrum (typically δ 165-175 ppm).

Protocol II: Side Chain Elongation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for N-alkylation of amines. In this context, to derivatize our core molecule, we would react a pyrazole-4-carbaldehyde intermediate with a diverse set of primary or secondary amines, followed by reduction of the in-situ formed imine/iminium ion. This strategy complements N-acylation by introducing different types of functional groups and maintaining the basicity of the nitrogen atom (if a primary amine is used).

The overall workflow involves two main stages: synthesis of the key aldehyde intermediate and the subsequent reductive amination.

G start 2-(1H-pyrazol-4-yl)ethanamine aldehyde Pyrazole-4-carbaldehyde (Intermediate) start->aldehyde Oxidation or Alternative Synthesis product N-Alkyl-2-(1H-pyrazol-4-yl)ethanamine Derivatives aldehyde->product 1. Imine Formation amine_library Library of Primary/ Secondary Amines (R¹R²NH) amine_library->product 2. Reduction (e.g., NaBH(OAc)₃)

Caption: Workflow for N-alkylation via a pyrazole aldehyde intermediate.

Experimental Protocol: Reductive Amination

Objective: To synthesize N-alkylated derivatives using a pyrazole aldehyde and a library of amines.

Materials:

  • 1-Substituted-1H-pyrazole-4-carbaldehyde (1.0 eq) (Synthesized separately)

  • Desired primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add the pyrazole-4-carbaldehyde (1.0 eq) and the chosen amine (1.2 eq). Dissolve/suspend in anhydrous DCE (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (1.4 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the aldehyde and/or imine intermediate by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography or preparative HPLC.

Advanced Strategies: Pyrazole Ring Modification & Bioisosterism

While side-chain modifications are crucial, modulating the core pyrazole ring can lead to significant gains in potency and can alter the pharmacological profile of the compound series.

  • N1-Substitution: The unsubstituted N1 position of the pyrazole ring is a key site for modification. Introducing alkyl or aryl groups at this position can orient the rest of the molecule towards new interactions in a binding pocket. Structure-activity relationship studies on pyrazole-containing cannabinoid receptor antagonists revealed that substitution at this position was critical for high affinity. This can typically be achieved via standard N-alkylation protocols using an appropriate alkyl halide and a base like potassium carbonate or cesium carbonate in a polar aprotic solvent.

  • Bioisosteric Replacement: This advanced medicinal chemistry strategy involves replacing the pyrazole ring with another five-membered heterocycle, such as an imidazole, triazole, oxadiazole, or thiazole. Such a replacement maintains a high degree of structural similarity but alters key electronic and hydrogen-bonding properties. For example, switching from a pyrazole to an imidazole changes the position and vector of the hydrogen bond donating N-H group. This can be a highly effective strategy to escape patent space, improve metabolic stability, or find novel interactions with a target.

Data Presentation and the Optimization Cycle

Derivatization efforts should be guided by biological data. A systematic approach involves synthesizing a small, diverse library of compounds, testing them in a relevant biological assay, and using the resulting Structure-Activity Relationship (SAR) data to design the next generation of compounds.

Table 1: Hypothetical SAR Data for N-Acyl Derivatives against Target X

Compound IDR Group (from R-COCl)IC₅₀ (nM)Notes
Parent H>10,000Starting amine
AP-001 -CH₃ (Acetyl)5,800Minimal activity
AP-002 -Ph (Benzoyl)750Aromatic group improves potency
AP-003 -Ph-4-Cl (4-Chlorobenzoyl)125Electron-withdrawing group beneficial
AP-004 -Ph-4-OMe (4-Methoxybenzoyl)980Electron-donating group less favorable
AP-005 -CH₂-Ph (Phenylacetyl)450Increased flexibility is tolerated

This iterative process of design, synthesis, and testing is central to drug discovery and lead optimization.

G A Design Analogs (Hypothesis Generation) B Synthesize Library (Protocols I & II) A->B Feasible Chemistry C Biological Testing (In Vitro Assays) B->C Purified Compounds D Analyze SAR Data (Data Interpretation) C->D Potency/Selectivity Data D->A New Design Ideas

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion

2-(1H-pyrazol-4-yl)ethanamine is a highly tractable scaffold for generating novel chemical entities with therapeutic potential. By systematically applying robust derivatization protocols such as N-acylation and reductive amination to the ethanamine side chain, researchers can rapidly generate diverse libraries to probe structure-activity relationships. Furthermore, advanced strategies including N1-substitution of the pyrazole core and bioisosteric replacement offer powerful avenues for achieving significant improvements in potency, selectivity, and overall drug-like properties. The protocols and strategies outlined in this document provide a solid framework for initiating a successful discovery program based on this versatile chemical building block.

References

  • Compton, D. R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • American Chemical Society (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Model. ACS Publications. [Link]

  • Compton, D. R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Chen, C., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(17), 3155-3158. [Link]

  • Ali, A., et al. (2022). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

  • Compton, D. R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Chen, C., et al. (2007). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alk

Application Notes & Protocols: Leveraging 2-(1H-pyrazol-4-yl)ethanamine in Structure-Activity Relationship (SAR) Studies for GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its versatile physicochemical properties and its presence in numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a key building block, 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride , as a strategic starting point for structure-activity relationship (SAR) campaigns. We present the scientific rationale for its use, particularly as a bioisostere of histamine, and provide detailed protocols for its application in discovering and optimizing ligands for G-protein coupled receptors (GPCRs), with a specific focus on the histamine H3 receptor (H3R) as a representative target. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery, offering field-proven insights into experimental design, execution, and data interpretation.

PART I: THE SCIENTIFIC RATIONALE & STRATEGIC FRAMEWORK

The Pyrazole Core: A Privileged Scaffold

The five-membered pyrazole heterocycle is a "privileged scaffold" in drug design.[4] Its unique structure, featuring two adjacent nitrogen atoms, imparts a combination of desirable properties:

  • Hydrogen Bonding Capabilities: One nitrogen acts as a hydrogen bond donor (the N-H group), while the other is a hydrogen bond acceptor. This dual nature allows for versatile and strong interactions within a target's binding pocket.

  • Aromaticity and Stability: The aromatic nature of the ring provides conformational rigidity and enhances metabolic stability compared to aliphatic counterparts.

  • Modulation of Physicochemical Properties: The pyrazole ring system allows for predictable tuning of properties like pKa and lipophilicity through substitution at various positions, which is fundamental to SAR exploration.[2]

2-(1H-pyrazol-4-yl)ethanamine as a Histamine Bioisostere

The rationale for using 2-(1H-pyrazol-4-yl)ethanamine as a starting point for SAR, particularly for histamine receptors, is rooted in the principle of bioisosteric replacement . Histamine, the endogenous ligand for its receptors, is 2-(1H-imidazol-4-yl)ethanamine. By replacing the imidazole ring with a pyrazole ring, we create a structural analog that can probe the receptor's tolerance for changes in electronics and hydrogen bonding patterns.

This strategic substitution is significant because the imidazole moiety is often associated with poor selectivity and potential off-target effects.[5] The pyrazole core offers an alternative that may retain the necessary pharmacophoric elements for receptor binding while enabling the design of more selective and drug-like molecules. Studies have explored pyrazole-containing compounds as potential histamine H3-receptor antagonists, demonstrating the viability of this approach.[5]

The Goal of a Structure-Activity Relationship (SAR) Campaign

An SAR campaign is a systematic process central to lead optimization in drug discovery.[6][7] It aims to understand how specific structural modifications to a lead compound affect its biological activity. By synthesizing and testing a library of related analogs, researchers can identify which parts of the molecule are essential for binding (the pharmacophore) and which can be altered to improve key attributes such as:

  • Potency (Affinity): How tightly the compound binds to the target.

  • Efficacy: The biological response elicited after binding (e.g., agonist, antagonist, inverse agonist).

  • Selectivity: The compound's preference for the intended target over other related targets.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (pharmacokinetics).

This iterative process of design, synthesis, and testing is the engine of medicinal chemistry, transforming a weakly active "hit" into a potent and safe clinical candidate.[7]

PART II: EXPERIMENTAL DESIGN FOR AN SAR CAMPAIGN

Designing an Analog Library from the Core Scaffold

A successful SAR campaign begins with a thoughtful library design. Using 2-(1H-pyrazol-4-yl)ethanamine as the core, we can systematically explore the chemical space around it by making modifications at three primary diversification points. The goal is to probe the steric and electronic requirements of the target's binding pocket.

SAR_Strategy cluster_core Core Scaffold cluster_vectors Diversification Vectors core 2-(1H-pyrazol-4-yl)ethanamine R1 R1: N1-Substitution (Alkyl, Aryl, Acyl groups) core->R1 Explore S1 Pocket R2 R2: Linker Modification (Homologation, Constraining) core->R2 Optimize Geometry R3 R3: Terminal Amine Functionalization (Amides, Sulfonamides, Secondary/Tertiary Amines) core->R3 Modulate Polarity & H-Bonding

Caption: SAR diversification strategy for the 2-(1H-pyrazol-4-yl)ethanamine scaffold.

  • R1 (N1-Position): Substituting the N-H of the pyrazole ring is a common strategy. Adding small alkyl groups (methyl, ethyl) or larger aryl groups can probe for steric clashes or favorable hydrophobic/pi-stacking interactions in the corresponding sub-pocket of the receptor.

  • R2 (Linker): The length and rigidity of the ethylamine linker are critical. Analogs can be synthesized with shorter (methylene) or longer (propyl, butyl) chains (homologation). Alternatively, the linker can be constrained within a ring system to lock it into a specific conformation, which can dramatically improve affinity if the conformation is bioactive.

  • R3 (Terminal Amine): The primary amine is a key interaction point but can be a liability for metabolic stability or selectivity. It can be converted to secondary or tertiary amines, or to neutral groups like amides and sulfonamides, to explore alternative hydrogen bonding schemes and modulate the compound's overall basicity and polarity.[8]

The Assay Cascade: From Primary Binding to Functional Profiling

A tiered approach, or "assay cascade," is used to efficiently screen the synthesized library. This ensures that the most resource-intensive assays are reserved for the most promising compounds.

Assay_Cascade start Synthesized Analog Library primary Primary Screen: Competitive Radioligand Binding Assay (Determine Affinity: Ki) start->primary decision1 Potency > Threshold? (e.g., Ki < 1 µM) primary->decision1 secondary Secondary Screen: [35S]GTPγS Functional Assay (Determine Efficacy: EC50/IC50, %-Activity) decision1->secondary Yes discard Inactive / Low Potency decision1->discard No selectivity Selectivity Profiling: Test against related receptors (e.g., H1R, H2R, H4R) secondary->selectivity lead Lead Candidate selectivity->lead

Caption: A typical assay cascade for an SAR campaign targeting a GPCR.

PART III: CORE PROTOCOLS

Protocol 3.1: Competitive Radioligand Binding Assay (Filtration Method)

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to compete with a known high-affinity radioligand for the target receptor. This protocol is the gold standard for quantifying ligand-receptor interactions.[9][10]

Causality Behind Choices:

  • Receptor Source: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) provide a consistent and high-density source of the target.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the H3R is chosen (e.g., [³H]-Nα-methylhistamine). The concentration is set near its Kd value to ensure assay sensitivity.

  • Filtration: This method physically separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through), allowing for accurate quantification.[10][11]

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture CHO-hH3R cells to confluence.

    • Harvest cells and centrifuge at 500 x g for 5 min.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of test compounds (e.g., 10 mM stock in DMSO, diluted in Assay Buffer to concentrations from 100 µM to 10 pM).

    • To each well of a 96-well plate, add in order:

      • 50 µL Assay Buffer (for Total Binding) OR 50 µL of a high concentration of a known non-radiolabeled H3R ligand (e.g., 10 µM thioperamide) for Non-Specific Binding (NSB) OR 50 µL of test compound dilution.

      • 50 µL of radioligand (e.g., [³H]-Nα-methylhistamine) diluted in Assay Buffer to a final concentration of ~1 nM.

      • 100 µL of thawed receptor membrane preparation (e.g., 20-40 µg protein/well).

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester, applying vacuum to draw the liquid through.

    • Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate under a heat lamp or at 50°C for 30 minutes.

    • Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol 3.2: [³⁵S]GTPγS Scintillation Proximity Assay (SPA) for Functional Activity

Objective: To measure the functional activity of test compounds by quantifying their effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o proteins coupled to the H3 receptor. This assay determines if a compound is an agonist, antagonist, or inverse agonist.

Causality Behind Choices:

  • [³⁵S]GTPγS: This radiolabeled GTP analog binds to the Gα subunit upon receptor activation but is not readily hydrolyzed. This allows the "active" state to be trapped and measured.

  • SPA Technology: This is a homogeneous assay format (no separation step required).[12] Receptor membranes are captured onto scintillant-impregnated beads. When [³⁵S]GTPγS binds to the G-protein associated with the receptor, the low-energy beta particles from ³⁵S excite the scintillant in the bead, producing light. Unbound [³⁵S]GTPγS in the solution is too far away to cause a signal, eliminating the need for filtration.[10][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Receptor Membranes: Prepare CHO-hH3R membranes as described in Protocol 3.1.

    • SPA Beads: Use Wheat Germ Agglutinin (WGA)-coated SPA beads. Reconstitute beads in Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • GTPγS Solution: Prepare [³⁵S]GTPγS in Assay Buffer to a final concentration of ~0.5 nM.

    • GDP: Prepare a stock of Guanosine 5'-diphosphate (GDP) to be used at a final concentration of 10 µM to ensure G-proteins are in their inactive state at baseline.

  • Assay Setup (384-well plate format):

    • Add 10 µL of receptor membranes (5-10 µg protein) and 10 µL of WGA-SPA beads (e.g., 125 µg) to each well. Incubate for 30 minutes at room temperature to allow membranes to bind to the beads.

    • For Agonist Mode: Add 5 µL of test compound serial dilutions.

    • For Antagonist Mode: Add 5 µL of test compound serial dilutions, followed by 5 µL of a known H3R agonist (e.g., R-α-methylhistamine) at its EC₈₀ concentration.

    • Add 10 µL of Assay Buffer containing GDP (final conc. 10 µM).

    • Initiate the reaction by adding 10 µL of [³⁵S]GTPγS solution. The final volume is 50 µL.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

    • Centrifuge the plate briefly (e.g., 1000 x g for 5 min) to settle the beads, which can improve the signal-to-noise ratio.[14]

  • Quantification:

    • Read the plate on a microplate scintillation counter (e.g., MicroBeta or TopCount) capable of reading SPA plates. The output will be in CPM.

PART IV: DATA ANALYSIS AND INTERPRETATION

From Raw Counts to Potency Values
  • Calculate Specific Binding: For the binding assay, subtract the average CPM of the Non-Specific Binding (NSB) wells from all other wells.

  • Generate Dose-Response Curves: Plot the specific binding CPM (for binding assay) or total CPM (for SPA) against the log concentration of the test compound.

  • Non-linear Regression: Use software like GraphPad Prism to fit the data to a sigmoidal dose-response (variable slope) model. This will yield the IC₅₀ (for competitive binding/antagonist assays) or EC₅₀ (for agonist assays).

  • Calculate Ki: For the competitive binding assay, convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[11]

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Building the SAR Table

The power of SAR comes from visualizing the data collectively. All quantitative data should be summarized in a structured table for easy comparison.

Cmpd. ID R1 (N1-substituent) R3 (Amine) H3R Binding Ki (nM) H3R Functional IC₅₀ (nM) Notes
Core -H-NH₂850>10,000Starting scaffold, weak affinity.
A-1 -CH₃-NH₂2505,000Small alkyl group improves affinity.
A-2 -Phenyl-NH₂1,200>10,000Bulky aryl group is detrimental.
B-1 -H-NH-C(O)CH₃4508,000Acetamide retains affinity, loses basicity.
B-2 -CH₃-NH-C(O)CH₃35 150 Synergy: N1-methyl and acetamide combination is potent.
B-3 -CH₃-N(CH₃)₂95600Dimethyl amine tolerated, maintains basicity.

Data are hypothetical for illustrative purposes.

Deriving SAR Rules

By analyzing the table, we can derive preliminary SAR rules, which are essentially hypotheses to guide the next round of synthesis.[15][16]

  • Rule 1: Small, hydrophobic substituents at the N1 position of the pyrazole ring are favorable for binding affinity (compare A-1 to Core ). Large, bulky groups are not tolerated, suggesting a sterically constrained S1 pocket (compare A-2 to Core ).

  • Rule 2: The terminal primary amine is not essential for binding and can be replaced with a neutral hydrogen bond acceptor like an acetamide (compare B-1 to Core ). This is a valuable finding for improving drug-like properties.

  • Rule 3: There is a positive synergistic effect between N1-methylation and N-acetylation, resulting in a significant boost in both binding and functional potency (compare B-2 to A-1 and B-1 ). This suggests the two modifications together orient the molecule optimally within the binding site.

Conclusion

This compound is a highly valuable and strategically sound starting point for SAR studies targeting GPCRs like the histamine H3 receptor. Its identity as a histamine bioisostere provides a strong medicinal chemistry rationale for its use. By employing a systematic approach to analog design and a logical assay cascade featuring robust protocols for binding affinity and functional activity, researchers can efficiently navigate the complexities of lead optimization. The interpretation of the resulting SAR data provides the crucial insights needed to iteratively design compounds with improved potency, selectivity, and overall therapeutic potential.

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Application Notes and Protocols for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in enzyme inhibition assays. This document offers detailed protocols, scientific rationale, and data interpretation guidelines, with a particular focus on its potential application as an inhibitor of Histamine N-methyltransferase (HNMT).

Introduction: The Significance of this compound in Enzyme Inhibition

2-(1H-pyrazol-4-yl)ethanamine is a heterocyclic amine containing a pyrazole moiety. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including enzyme inhibitors.[1][2][3] The dihydrochloride salt form of the compound is typically utilized to enhance its solubility and stability in aqueous solutions, a critical factor for reliable results in biochemical assays.

While direct inhibitory data for this compound on many enzymes may require initial screening, its structural similarity to known inhibitors of Histamine N-methyltransferase (HNMT) makes this enzyme a prime target for investigation.[4][5] HNMT plays a crucial role in the degradation of histamine, a key neurotransmitter and inflammatory mediator.[4][6] Inhibition of HNMT can lead to increased histamine levels in the brain, a therapeutic strategy being explored for neurological disorders such as Alzheimer's disease and narcolepsy.[4][7]

This guide will focus on protocols to assess the inhibitory potential of this compound against HNMT. Two primary assay formats will be detailed: a traditional radiometric assay and a modern fluorescence-based assay. The choice between these methods often depends on laboratory capabilities, desired throughput, and safety considerations.

Principle of HNMT Inhibition Assays

HNMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to histamine, producing N-methylhistamine and S-adenosyl-L-homocysteine (SAH).

Histamine + SAM HNMT enzyme action N-methylhistamine + SAH

Enzyme inhibition assays for HNMT quantify the reduction in the rate of this reaction in the presence of a potential inhibitor, such as this compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

Experimental Workflow for HNMT Inhibition Screening

The general workflow for screening and characterizing the inhibitory activity of this compound against HNMT is as follows:

HNMT Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) pre_incubation Pre-incubate HNMT with Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare HNMT Enzyme prep_enzyme->pre_incubation prep_substrates Prepare Substrates (Histamine, SAM) initiate_reaction Initiate Reaction (Add Substrates) prep_substrates->initiate_reaction prep_buffer Prepare Assay Buffer prep_buffer->pre_incubation pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Measure Product Formation (Radiometric or Fluorescent) terminate_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis

Caption: General workflow for HNMT inhibition assay.

Protocol 1: Radiometric HNMT Inhibition Assay

This method is considered the "gold standard" for its high sensitivity and direct measurement of product formation. It utilizes radiolabeled S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor.

Causality Behind Experimental Choices:
  • Radiolabeling: The use of [3H]-SAM allows for highly sensitive detection of the methylated product, N-methylhistamine, even at low enzyme concentrations.

  • Separation Step: A separation step is crucial to distinguish the radiolabeled product from the unreacted radiolabeled substrate, ensuring accurate quantification.

  • Scintillation Counting: Liquid scintillation counting is a robust and quantitative method for detecting the beta emissions from the tritium isotope.

Materials and Reagents:
ReagentRecommended Supplier(s)
Recombinant Human HNMTR&D Systems, Prospec-Tany
This compoundSigma-Aldrich, Cayman Chemical
Histamine dihydrochlorideSigma-Aldrich
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)Revvity, American Radiolabeled Chemicals
Unlabeled S-adenosyl-L-methionine (SAM)Sigma-Aldrich
Phosphate Buffer (pH 7.8)Prepare in-house
2.5 M Borate SolutionPrepare in-house
Scintillation CocktailVarious
96-well microplatesVarious
Liquid Scintillation CounterVarious
Step-by-Step Protocol:
  • Prepare Reagent Solutions:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or an appropriate buffer. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine the IC50.

    • Enzyme Working Solution: Dilute recombinant human HNMT to a final concentration of 0.025 µg/mL in phosphate buffer (pH 7.8).[9]

    • Substrate Mix: Prepare a solution containing 20 µM histamine, 1.4 µM unlabeled SAM, and 0.014 µM [3H]-SAM in phosphate buffer.[9] The inclusion of unlabeled SAM is to achieve a physiologically relevant concentration while maintaining a specific activity of the radiolabel that allows for sensitive detection.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the serially diluted inhibitor or vehicle control (for 100% activity) to the appropriate wells.

    • Add 40 µL of the HNMT enzyme working solution to all wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate mix to all wells.

    • Incubate the reaction mixture for 30 minutes at 37°C.[9]

    • Terminate the reaction by adding 25 µL of 2.5 M borate solution.[9]

  • Product Separation and Quantification:

    • The product, [3H]N-methylhistamine, must be separated from the unreacted [3H]-SAM. This can be achieved using various methods, including solvent extraction or column chromatography as described in the literature.[8][10]

    • Transfer an aliquot of the separated product into a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_blank) / (CPM_vehicle - CPM_blank))

    • Where CPM_inhibitor is the counts from wells with the inhibitor, CPM_vehicle is the counts from wells with the vehicle control, and CPM_blank is the background counts (no enzyme).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 2: Fluorescence-Based HNMT Inhibition Assay

This method offers a non-radioactive alternative with higher throughput capabilities, making it suitable for screening larger compound libraries. The assay described here is based on the detection of the co-product SAH.

Causality Behind Experimental Choices:
  • Coupled Enzyme System: This assay employs a coupled enzyme system to convert the non-fluorescent product SAH into a fluorescent signal. This indirect detection method avoids the need for labeled substrates.

  • Fluorescence Detection: Fluorescence is a highly sensitive detection method that can be easily adapted to a microplate format for high-throughput screening.

  • Thiol-Reactive Probe: A pro-fluorescent probe that reacts with the thiol group generated in the coupled enzyme reaction provides a "turn-on" signal, minimizing background fluorescence.[11]

Materials and Reagents:
ReagentRecommended Supplier(s)
Recombinant Human HNMTR&D Systems, Prospec-Tany
This compoundSigma-Aldrich, Cayman Chemical
Histamine dihydrochlorideSigma-Aldrich
S-adenosyl-L-methionine (SAM)Sigma-Aldrich
S-adenosyl-L-homocysteine hydrolase (SAHH)Sigma-Aldrich, R&D Systems
Adenosine deaminase (ADA)Sigma-Aldrich, R&D Systems
ThioGlo® 3 or similar thiol-reactive probeCovalent Associates, Inc.
Assay Buffer (e.g., 20 mM Tris, pH 8.0)Prepare in-house
96-well or 384-well black microplatesVarious
Fluorescence Microplate ReaderVarious
Step-by-Step Protocol:
  • Prepare Reagent Solutions:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound and a serial dilution series as described in the radiometric assay.

    • Enzyme/Probe Mix: Prepare a solution in assay buffer containing recombinant human HNMT, SAHH, ADA, and the thiol-reactive fluorescent probe at their optimal concentrations (to be determined empirically, but starting points can be found in manufacturer's protocols or literature).[12]

    • Substrate Mix: Prepare a solution containing histamine and SAM at their desired final concentrations in the assay buffer.

  • Assay Procedure:

    • In a black 96-well or 384-well microplate, add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control.

    • Add the Enzyme/Probe Mix to all wells.

    • Pre-incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding the Substrate Mix.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The reaction can also be monitored kinetically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for some assays, Ex/Em = 380/445 nm).[12]

Data Analysis:
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_blank) / (RFU_vehicle - RFU_blank))

    • Where RFU is the relative fluorescence units.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve as described for the radiometric assay.

Data Interpretation and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating systems into your experimental design:

  • Positive Control: Include a known HNMT inhibitor (e.g., metoprine, amodiaquine) in each assay to confirm that the assay is performing as expected.[5][13]

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Counter-screens: To rule out non-specific inhibition or interference with the detection system, perform counter-screens. For the fluorescence-based assay, this would involve running the assay without HNMT to ensure the test compound does not directly react with the detection reagents.

  • Orthogonal Assays: If possible, confirm hits from a primary screen using an orthogonal assay (e.g., confirm a hit from a fluorescence-based screen with the radiometric assay).

Visualizing the Fluorescence-Based Assay Principle

Fluorescence Assay Principle cluster_reaction Enzymatic Reactions cluster_detection_vis Fluorescence Detection Histamine Histamine HNMT HNMT Histamine->HNMT SAM SAM SAM->HNMT N_Methylhistamine N-Methylhistamine HNMT->N_Methylhistamine SAH SAH (Non-fluorescent) HNMT->SAH SAHH SAHH SAH->SAHH Homocysteine Homocysteine (Thiol-containing) SAHH->Homocysteine Adenosine Adenosine SAHH->Adenosine Fluorescent_Product Fluorescent Product Homocysteine->Fluorescent_Product Probe Pro-fluorescent Probe (Thiol-reactive) Probe->Fluorescent_Product Light Fluorescent Signal Fluorescent_Product->Light Signal

Caption: Principle of the coupled fluorescence-based HNMT assay.

Conclusion

These detailed protocols and application notes provide a robust framework for investigating the inhibitory potential of this compound against HNMT. By understanding the underlying principles of each assay and incorporating self-validating measures, researchers can generate high-quality, reproducible data to advance their drug discovery and development efforts.

References

  • Metoprine as a Histamine N-methyltransferase (HNMT) Inhibitor: A Technical Guide. BenchChem.

  • HNMT Enzyme Human Recombinant. Prospec Bio.

  • Recombinant Human Histamine N-Methyltransferase/HNMT, CF. R&D Systems.

  • Histamine N-Methyltransferase/HNMT Products. R&D Systems.

  • Histamine N-Methyltransferase Recombinant Protein. MyBioSource.

  • Histamine N-Methyltransferase Human Recombinant. Sapphire North America.

  • Adenosyl-L-methionine, S-[methyl-3H]. Amerigo Scientific.

  • Adenosyl-L-methionine, S-[methyl-3H] (SAM[3H]), 250 µCi. Revvity.

  • Acetyl-Coenzyme A Assay Kit (MAK039). Sigma-Aldrich.

  • Acetyl CoA Detected Fluorescent Probes. FUJIFILM Wako.

  • S-Adenosyl-L-methionine [methyl-3H] (SAM) / s.A. 80-85 Ci/mmol. CliniSciences.

  • Coenzyme A Assay Kit (Fluorometric - Green) (ab138889). Abcam.

  • Adenosyl-L-methionine, S-[methyl-3H]. HARTMANN ANALYTIC.

  • HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. DiscoverX.

  • S-Adenosyl-L-methionine-d3. MedChemExpress.

  • Coenzyme A Assay Kit (Colorimetric/Fluorometric). Assay Genie.

  • Drug Repurposing to Inhibit Histamine N-Methyl Transferase. MDPI.

  • Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. NIH.

  • Coenzyme A Assay Kit (Colorimetric/Fluorometric) (KA1664). Novus Biologicals.

  • Implementation of a Fluorescence-Based Screening Assay. PMC.

  • A fluorescence-based assay for N-myristoyltransferase activity. PMC.

  • A new radioenzymatic assay for histamine using purified histamine N-methyltransferase. PubMed.

  • Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy. PMC.

  • Inhibition of histamine N-methyltransferase (HNMT) in vitro by neuromuscular relaxants. PubMed.

  • Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. MDPI.

  • 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed.

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed.

  • Drug Repurposing to Inhibit Histamine N-Methyl Transferase. PMC.

  • Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines. PubMed.

  • Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. PubMed.

  • Histamine N-Methyltransferase in the Brain. PubMed.

Sources

Troubleshooting & Optimization

"2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Molecule: Why Solubility Can Be Tricky

This compound is a polar molecule, and its dihydrochloride salt form is specifically designed to enhance aqueous solubility. The presence of the pyrazole ring and the primary amine group makes the molecule capable of hydrogen bonding, while the dihydrochloride salt renders it ionic.[1] According to the fundamental principle of "like dissolves like," this polar, ionic compound should readily dissolve in polar solvents like water.[2][3]

However, practical laboratory work can present challenges where theoretical solubility does not translate perfectly. Factors such as solution pH, temperature, concentration, and the presence of other solutes can significantly impact the dissolution process.[4][5][6] This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when working with this compound.

Question: My compound is not dissolving easily in water, even though it's a salt. What are my first steps?

Answer: This is a common starting issue. Before moving to more complex solutions, ensure the fundamentals are covered. The initial difficulty might stem from slow dissolution kinetics or reaching the saturation limit.

Initial Troubleshooting Workflow

G start Start: Weigh Compound & Add Water vortex Vortex / Stir Thoroughly (2-5 minutes) start->vortex check1 Is the solution clear? vortex->check1 warm Gentle Warming (Water bath at 37°C) check1->warm No success Success: Compound Dissolved Store appropriately check1->success Yes check2 Is the solution clear? warm->check2 sonicate Sonicate (5-10 minutes) check2->sonicate No check2->success Yes check3 Is the solution clear? sonicate->check3 check3->success Yes fail Issue Persists: Consider Advanced Options (See Next Section) check3->fail No

Caption: Initial steps for dissolving the compound in water.

  • Mechanical Agitation: Ensure you are vortexing or stirring the solution vigorously for an adequate amount of time.

  • Gentle Heat: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which can significantly speed up dissolution.[7] A water bath set to 37°C is a safe starting point. Avoid aggressive heating, which could risk compound degradation.

  • Sonication: An ultrasonic bath can be very effective. It uses high-frequency sound waves to create microbubbles that agitate the solution, helping to break down particle aggregates and enhance solvent interaction with the solute surface.[8]

If these steps fail, you may be exceeding the compound's maximum solubility at that volume, or other factors may be at play.

Question: My stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). How do I prevent this?

Answer: This is a classic problem of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is lower.[8] The key is to manage the transition between solvents carefully.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most direct solution is to test a lower final concentration of the compound in your assay. It's crucial to determine the kinetic solubility in your specific assay medium to know the upper limit you can work with.[8]

  • Minimize DMSO Percentage: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%.[8] High concentrations of DMSO can be toxic to cells and can facilitate compound precipitation.

  • Use Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller, sequential dilutions. This gradual introduction to the aqueous environment can sometimes keep the compound in solution.[8]

  • Change the Order of Addition: Add the DMSO stock solution to the aqueous buffer while vortexing, rather than the other way around. This ensures the DMSO is rapidly dispersed, preventing localized high concentrations of your compound that can initiate precipitation.[8]

G cluster_0 Poor Method (Precipitation Risk) cluster_1 Recommended Method (Improved Solubility) dmso_stock_bad 10 mM Stock in 100% DMSO buffer_bad Aqueous Buffer dmso_stock_bad->buffer_bad 1:1000 Dilution dmso_stock_good 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in Buffer + 10% DMSO) dmso_stock_good->intermediate 1:10 Dilution final_buffer Final Aqueous Buffer (e.g., 10 µM) intermediate->final_buffer 1:100 Dilution

Caption: Comparison of dilution methods to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a concentrated stock solution?

For this compound, the primary solvent of choice should be water , given that the salt form is intended to confer aqueous solubility.[1] If you require a higher concentration than achievable in water or for specific experimental reasons (e.g., compatibility with an automated dispenser), DMSO is a common alternative for creating highly concentrated stock solutions of organic molecules.[8] Ethanol can also be used, but it is generally less effective than DMSO for achieving very high concentrations.

Q2: How does the dihydrochloride salt form specifically affect solubility?

The amine groups in the parent molecule are basic. By reacting the free base with hydrochloric acid (HCl), these nitrogen atoms become protonated (positively charged), forming an ammonium salt. This process converts a less polar molecule into a more polar, ionic species.[1][9] These charged ions can then interact favorably with the polar water molecules, leading to significantly increased aqueous solubility compared to the neutral free base form.[10]

Q3: Can I adjust the pH of my solution? What are the risks?

Yes, but you must proceed with caution as pH is a critical factor affecting the solubility of amine salts.[4][5]

  • Maintaining Acidity: The dihydrochloride salt will create a naturally acidic solution. Keeping the solution acidic ensures the amine groups remain protonated (R-NH3+) and therefore soluble.

  • Risk of Basification: If you increase the pH by adding a base (e.g., NaOH), you will begin to neutralize the hydrochloride salt.[11] This deprotonates the amine, converting it back to the free base form (R-NH2), which is significantly less water-soluble and will likely precipitate out of solution.[9][12] Therefore, avoid making your solution basic unless your goal is to isolate the free base.

Q4: How should I store stock solutions of this compound?

To ensure stability and prevent degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Aliquoting: Prepare small, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into your stock, potentially affecting concentration and solubility over time.[8]

Solubility Data Summary

While precise numerical data can vary by batch and purity, the following table provides a general guide to the expected solubility of this compound based on chemical principles.

SolventExpected SolubilityRationale / Comments
Water HighThe dihydrochloride salt is ionic and designed for aqueous solubility.[1]
Phosphate-Buffered Saline (PBS, pH 7.4) Moderate to HighThe compound should remain sufficiently protonated and soluble at this physiological pH.
Dimethyl Sulfoxide (DMSO) HighA standard polar aprotic solvent for creating concentrated stocks of organic compounds.[8]
Ethanol (EtOH) ModerateA polar protic solvent, often suitable as a co-solvent or for intermediate dilutions.[8]
Hexane / Toluene Low / InsolubleNon-polar solvents are incompatible with the polar, ionic nature of the salt.[2]

Experimental Protocol: Preparing a Stock Solution

This section provides a standardized, self-validating protocol for preparing both aqueous and DMSO-based stock solutions.

Protocol: Preparation of a 10 mM Aqueous Stock Solution
  • Calculation: Determine the mass of this compound (Molecular Weight: 184.07 g/mol ) required. For 1 mL of a 10 mM solution, you will need 1.84 mg.

  • Weighing: Accurately weigh the compound into a sterile microcentrifuge or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity water (e.g., Milli-Q or equivalent).

  • Dissolution:

    • Vortex the solution vigorously for 2 minutes.

    • Visually inspect for any undissolved particulate matter.

    • If not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.

    • If particulates remain, sonicate for 5-10 minutes.

  • Validation & Storage:

    • Confirm the solution is clear and free of precipitates.

    • Filter sterilize through a 0.22 µm syringe filter if required for cell-based assays.

    • Dispense into single-use aliquots, label clearly, and store at -20°C or -80°C.

G calc 1. Calculate Mass (e.g., 1.84 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_solvent 3. Add Water weigh->add_solvent dissolve 4. Dissolve (Vortex, Warm, Sonicate) add_solvent->dissolve validate 5. Validate (Visually Clear) dissolve->validate store 6. Aliquot & Store (-20°C / -80°C) validate->store

Caption: Workflow for preparing an aqueous stock solution.

References

  • Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
  • Unknown. (n.d.). The Solution Process.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem.
  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility.
  • Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.
  • CK-12 Foundation. (n.d.). If we are having trouble dissolving a polar solute, we need to make our solvent less polar to help it dissolve. True/False.
  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • TutorVista. (2010, May 5). Factors Affecting Solubility. YouTube.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemistry Stack Exchange. (2022, January 19). How do compounds consisting of polar molecules dissolve?
  • BenchChem. (2025). solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.
  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics.

Sources

"2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to frequently asked questions and troubleshooting advice for handling this compound in aqueous solutions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

As a dihydrochloride salt, 2-(1H-pyrazol-4-yl)ethanamine is expected to be relatively hydrophilic and possess good initial solubility in aqueous media.[1] The pyrazole ring itself is a stable aromatic heterocycle found in numerous pharmaceuticals.[2][3] However, the overall stability of the molecule in solution is dependent on several environmental factors. The primary amine attached to the ethyl side chain is a key functional group that can be susceptible to certain reactions. Safety data sheets for similar compounds indicate that they are generally stable under normal conditions but can be hygroscopic.[4][5]

Q2: What are the key factors that can influence the stability of my aqueous solutions?

The stability of this compound in an aqueous environment is primarily influenced by pH, temperature, light, and the presence of other reactive species.

  • pH: The pH of the solution is critical. The ethylamine side chain is basic and will be protonated at acidic to neutral pH, which enhances solubility.[1] However, at higher (alkaline) pH, the free base form will be more prevalent, which may decrease solubility and potentially increase susceptibility to oxidative degradation. The pyrazole ring's basicity is low (pKa ≈ 2.5), meaning it is less likely to be a factor in typical biological buffers.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6] For long-term storage, solutions should be kept cool.

  • Presence of Oxidizing Agents or Contaminants: The primary amine can be susceptible to oxidation. The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. Furthermore, reactive aldehydes or ketones, which can be present as impurities in other formulation components, could potentially react with the primary amine to form Schiff bases.[7]

Q3: What are the best practices for preparing and storing aqueous stock solutions?

To ensure maximum stability and reproducibility, we recommend the following workflow for preparing and storing solutions of this compound.

Recommended Workflow for Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Storage & Handling P1 Weigh Compound Use an analytical balance in a low-humidity environment. P2 Select Solvent Use high-purity, degassed water or an appropriate buffer (e.g., pH 5-6.5). P1->P2 P3 Dissolve Compound Add solvent to the solid. Use gentle vortexing or sonication if needed. [16] P2->P3 P4 Sterile Filtration Filter through a 0.22 µm syringe filter into a sterile, protected container. P3->P4 S1 Aliquot Solution Dispense into single-use aliquots to avoid freeze-thaw cycles. P4->S1 Transfer for Storage S2 Protect from Light Use amber vials or wrap tubes in foil. S1->S2 S3 Store at Low Temperature Store at 2-8°C for short-term or ≤ -20°C for long-term. [14] S2->S3 S4 Use Inert Gas For maximum stability, overlay solution with argon or nitrogen before sealing. [3] S3->S4

Caption: Workflow for preparing and storing aqueous solutions.

Troubleshooting Guide

Issue 1: My compound precipitates after I add it to my neutral (pH 7.4) biological buffer.

Cause: This is a common solubility issue. While the dihydrochloride salt form enhances water solubility, the compound's buffering capacity might be overcome in a strong buffer system, or the solubility of the free base at pH 7.4 may be lower than your target concentration. The primary amine's pKa will dictate the ratio of protonated (more soluble) to neutral (less soluble) species.

Solution:

  • Lower the pH: Attempt to dissolve the compound in a slightly more acidic buffer (e.g., pH 6.0-6.5) if your experimental system permits. This will ensure the amine group remains fully protonated.[1]

  • Prepare a Concentrated Stock in an Alternative Solvent: Dissolve the compound at a high concentration in a solvent like DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.[1]

  • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in that specific buffer. Try working with a more dilute solution.

Issue 2: I see new peaks in my HPLC/LC-MS analysis of an aged solution. What could they be?

Cause: The appearance of new, related peaks over time is indicative of degradation. For a molecule with a primary amine and a pyrazole ring, the most probable degradation pathways are oxidation or reaction with formulation components.

Potential Degradation Pathways:

  • Oxidation: The primary amine can be oxidized, potentially leading to the corresponding aldehyde or other related species. This is often accelerated by exposure to air (oxygen) and trace metals.

  • Reaction with Impurities: If your buffer or media contains trace amounts of aldehydes or ketones (e.g., from degraded sugars or excipients), they can react with the amine to form imine/Schiff base adducts.[7]

Hypothetical Oxidative Degradation Pathway

G Parent 2-(1H-pyrazol-4-yl)ethanamine (Primary Amine) Degradant 2-(1H-pyrazol-4-yl)ethanal (Aldehyde) Parent->Degradant Oxidation [O], Metal Ions, O₂

Caption: A potential oxidative degradation pathway of the primary amine.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: Intentionally stress your aqueous solution under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify the potential degradants. This provides a fingerprint of what to look for in your stability studies.

  • Analyze by LC-MS/MS: Use mass spectrometry to obtain the mass of the degradant peaks. This information is crucial for proposing and identifying their structures.

  • Review Your Formulation: Scrutinize all components in your solution for potential reactive impurities. For example, some grades of excipients like polysorbates can contain peroxides that promote oxidation.[7]

Issue 3: How do I set up a basic forced degradation study for this compound?

Objective: To rapidly assess the stability profile and identify likely degradation products.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the solution and expose to the following conditions in parallel:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat at 60°C for 24-48 hours.

    • Photolytic Stress: Expose to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., a reverse-phase method with a gradient capable of separating the parent compound from any new peaks).[8]

Summary of Factors Influencing Aqueous Stability
FactorPotential IssueMitigation Strategy
High pH (>7.5) Decreased solubility, potential for free base precipitation, increased rate of oxidation.Maintain a slightly acidic to neutral pH (6.0-7.0); use a salt form.[1]
High Temperature Increased rate of all degradation reactions.Store solutions at 2-8°C (short-term) or ≤ -20°C (long-term).[9]
Light Exposure Potential for photolytic degradation.Store in amber vials or protect from light with foil.[5]
Oxygen/Air Oxidation of the primary amine group.Use degassed solvents; overlay solutions with an inert gas (N₂ or Ar).[5]
Reactive Excipients Formation of adducts (e.g., with aldehydes).Use high-purity excipients; screen for compatibility.[7]

References

  • Naturalista Campano. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Amblard, F., et al. (2008). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry, 51(18), 5536-5546. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Developments in the Chemistry of Pyrazoles. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(5), 1388. Retrieved from [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 6, 357-371. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Anichem. 2-(1H-pyrazol-4-yl)ethanamine. Retrieved from [Link]

  • SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis and purification of this important heterocyclic amine. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows.

Introduction: The Challenge of Purifying a Polar Amine Salt

2-(1H-pyrazol-4-yl)ethanamine is a highly polar molecule, and its dihydrochloride salt form, while often crystalline, presents a unique set of purification challenges. The high polarity makes it very soluble in aqueous and alcoholic solvents but nearly insoluble in many common organic solvents used for chromatography. Furthermore, impurities generated during synthesis can have similar polarities, leading to difficult separations.

This guide will address the most frequently encountered issues, from identifying unknown byproducts to implementing effective, scalable purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in my synthesis of this compound?

A1: The byproducts are highly dependent on your synthetic route. A common and efficient route is the reduction of 4-(2-nitroethyl)-1H-pyrazole or 4-(cyanomethyl)-1H-pyrazole. Based on these starting materials, you can anticipate the following impurities:

  • Incomplete Reduction: The most common byproduct is unreacted starting material (the nitrile or nitro compound). You may also find partially reduced intermediates, such as the corresponding hydroxylamine from the nitro reduction.

  • Side-Reactions: During nitrile reduction with powerful hydrides, side reactions can occur.

  • Isomeric Impurities: If the synthesis of your pyrazole precursor was not regioselective, you might have the 2-(1H-pyrazol-3-yl)ethanamine isomer, which can be very difficult to separate.

  • Solvent Adducts: Depending on the workup and crystallization conditions, solvent molecules can become trapped in the crystal lattice.

Q2: My NMR spectrum shows persistent impurities after an initial purification attempt. What should I do next?

A2: Persistent impurities often have similar physicochemical properties to your target compound. A multi-step purification strategy is often necessary. Consider the following:

  • Acid-Base Extraction: This is a powerful technique to separate your basic amine from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). Your amine will move to the aqueous phase, leaving non-basic impurities behind.[1][2] Then, basify the aqueous layer and extract your purified free amine back into an organic solvent.[2][3]

  • Recrystallization Optimization: Do not underestimate the power of a well-optimized recrystallization. For this dihydrochloride salt, experiment with different solvent systems, such as ethanol/water, methanol/isopropanol, or ethanol/diethyl ether.[4][5]

  • Chromatography on a Different Stationary Phase: If you are using silica gel and experiencing issues, consider alternative stationary phases. Alumina can be a better choice for basic compounds.[6] For highly polar compounds, reversed-phase chromatography might be a viable, albeit more expensive, option.

Q3: I am struggling to crystallize the final dihydrochloride salt. It keeps "oiling out". What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of impurities that disrupt crystallization or a suboptimal choice of solvent.

  • Improve Purity First: The most common reason for oiling out is the presence of impurities. Before attempting recrystallization, try to improve the purity of your free amine using acid-base extraction or chromatography.

  • Solvent System Modification: The choice of solvent is critical.[7] You need a system where your compound is soluble when hot but sparingly soluble when cold. Try a solvent/anti-solvent system. For example, dissolve your salt in a minimal amount of hot methanol or ethanol, and then slowly add a less polar anti-solvent like isopropanol, ethyl acetate, or diethyl ether until you observe turbidity. Then, allow it to cool slowly.

  • pH Control: When forming the salt, ensure the correct stoichiometry of HCl. An excess or deficit of acid can sometimes hinder crystallization.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Product streaks on silica TLC plate The amine is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your mobile phase to improve the spot shape.[6] Alternatively, use a different stationary phase like alumina.
Low yield after purification Material loss during multiple transfers, incomplete extraction, or poor crystallization recovery.Streamline your workflow to minimize transfers. During acid-base extractions, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the amine for extraction into the organic layer.[2] Monitor crystallization carefully and consider concentrating the mother liquor to recover more product.
Final product is colored Presence of oxidized impurities or residual catalysts from hydrogenation.Amines can be susceptible to air oxidation.[4] If a hydrogenation catalyst (like Pd/C) was used, ensure it is completely removed by filtration through Celite. A charcoal treatment of the free amine solution before salt formation can sometimes remove colored impurities.
Inconsistent melting point Presence of impurities or solvent in the final product.Recrystallize the product again from a suitable solvent system. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is designed to separate the basic 2-(1H-pyrazol-4-yl)ethanamine from neutral or acidic byproducts.

Caption: Workflow for Acid-Base Purification.

  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Isolate Aqueous Layer: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the pH is greater than 10.

  • Back-Extraction: Extract the now deprotonated (free) amine from the aqueous layer with an organic solvent like DCM (3x).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization of the Dihydrochloride Salt

This protocol details the recrystallization of the final salt product to achieve high purity.

Caption: Workflow for Recrystallization of the Dihydrochloride Salt.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent like anhydrous ethanol or methanol. Cool the solution in an ice bath.

  • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a calculated amount of acetyl chloride) dropwise with stirring. A precipitate of the dihydrochloride salt should form.

  • Dissolution: Filter the crude salt and dissolve it in the minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or an ethanol/water mixture).

  • Induce Crystallization: Slowly add a miscible "anti-solvent" in which the salt is poorly soluble (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under high vacuum.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.[Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

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"2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" degradation in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Introduction

Welcome to the technical support guide for this compound (CAS: 6429-11-4). This document serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound in cell culture-based assays. The stability and integrity of any test compound are paramount for generating reliable, reproducible data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential degradation of this compound in common cell culture media. Our goal is to equip you with the knowledge to proactively mitigate stability issues and accurately interpret your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the salt form of a primary amine containing a pyrazole moiety.[1] It is a solid, water-soluble compound.[2][3] The presence of the primary ethylamine side chain makes its solubility and stability pH-dependent. In its dihydrochloride form, the amine groups are protonated, which generally enhances aqueous solubility compared to the free base.[4]

Q2: How should I prepare and store stock solutions of this compound?

For maximum stability, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO, or in an aqueous buffer at a slightly acidic pH (e.g., pH 5-6).[4] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing aqueous stocks, use sterile, nuclease-free water or a simple buffer (e.g., PBS) and filter-sterilize the final solution.

Q3: Can I pre-mix this compound in my cell culture media for later use?

It is strongly advised not to pre-mix this compound into complex cell culture media for long-term storage. Cell culture media are complex aqueous solutions containing components that can promote degradation over time, such as reactive oxygen species (ROS) generated by components like riboflavin upon light exposure.[5][6][7] Always prepare fresh working solutions by diluting the stock solution directly into the media immediately before adding it to your cells.

Q4: What are the primary factors in cell culture media that can cause degradation of this compound?

Several factors can contribute to the degradation of amine-containing compounds in cell culture media:

  • pH: Most cell culture media are buffered around pH 7.2-7.4. At this physiological pH, a portion of the primary amine group on the molecule will be deprotonated and thus more susceptible to oxidative degradation.

  • Reactive Media Components: Riboflavin (Vitamin B2), a universal component of cell culture media, is a known photosensitizer that can generate hydrogen peroxide and singlet oxygen upon exposure to ambient light.[6][8] These reactive oxygen species (ROS) can readily oxidize susceptible functional groups like primary amines.

  • Dissolved Oxygen: The presence of dissolved oxygen, combined with trace metal ions (often present as impurities or supplements), can catalyze the oxidation of the compound.

  • Enzymatic Activity: If using a medium supplemented with serum, endogenous amine oxidases could potentially contribute to the degradation of the ethylamine side chain.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to compound instability.

Problem 1: My dose-response curve is inconsistent or shows lower-than-expected potency.

  • Underlying Cause: This is a classic symptom of compound degradation. If the compound degrades over the course of the experiment (e.g., 24, 48, or 72 hours), the effective concentration that the cells are exposed to is lower than the initial concentration, leading to a rightward shift in the EC50/IC50 value and poor reproducibility.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent biological data.

Problem 2: I observe a yellowing or color change in my cell culture media after adding the compound, even in cell-free wells.

  • Underlying Cause: A visible color change often indicates the formation of degradation products, which may have different absorption spectra than the parent compound. This can be caused by the photo-oxidation of media components like riboflavin, a process that can be accelerated by interaction with the compound, or by the formation of oxidized derivatives of the pyrazole compound itself.[5]

  • Investigative Steps:

    • Control Plate: Set up a cell-free culture plate with media alone, media + vehicle (e.g., DMSO), and media + your compound at the highest concentration used.

    • Incubation Conditions: Incubate this plate under the exact same conditions as your experiment (temperature, CO2, and light exposure).

    • Observation: Visually inspect the wells at several time points (e.g., 0, 6, 24, 48 hours). A color change in the "media + compound" wells relative to the controls strongly suggests compound instability or interaction with media components.

Problem 3: How can I definitively confirm and quantify the degradation of my compound?

  • Underlying Cause: Visual inspection is subjective. To obtain definitive, quantitative data on compound stability, an analytical chemistry approach is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the gold standard for this purpose.[9]

  • Solution: Perform a stability study using HPLC or LC-MS. This experiment will allow you to measure the decrease in the concentration of the parent compound over time.

Experimental Protocol: Compound Stability Assessment in Cell Culture Media via HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound.

Objective: To determine the percentage of the parent compound remaining after incubation in cell culture media at 37°C over 48 hours.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with all supplements (e.g., FBS, L-glutamine)

  • Sterile, light-protected microcentrifuge tubes or a 96-well plate

  • Calibrated 37°C incubator

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of the compound in DMSO.

  • Sample Preparation:

    • In triplicate, add the compound stock to your complete cell culture medium to a final concentration of 10 µM. For example, add 10 µL of 10 mM stock to 9.99 mL of media. This is your Test Sample .

    • Prepare a Time Zero (T=0) Control by adding the same volume of the Test Sample to a tube containing a quench solution (e.g., an equal volume of cold acetonitrile) to immediately stop degradation. Store at -80°C until analysis.

    • Prepare a Media Blank containing only cell culture media and the equivalent percentage of DMSO.

  • Incubation:

    • Place the Test Sample tubes/plate in a 37°C incubator.

    • To test for photodegradation, prepare an identical set of samples and wrap the plate/tubes completely in aluminum foil.

  • Time Points:

    • At specified time points (e.g., 2, 8, 24, 48 hours), remove an aliquot of the Test Sample and quench it as described for the T=0 control. Store immediately at -80°C.

  • HPLC Analysis:

    • Thaw all samples (T=0 and all time points). Centrifuge to pellet any precipitated proteins/salts.

    • Analyze the supernatant by a validated HPLC method. A typical starting point for a pyrazole compound could be a C18 column with a mobile phase gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[9]

    • The parent compound will have a specific retention time. Integrate the peak area for the parent compound in all samples.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Data Summary: Expected Stability Profile

The following table summarizes the expected stability based on the chemical principles discussed. Actual results must be confirmed experimentally using the protocol above.

ConditionTemperatureLight ExposureExpected Stability over 48hPrimary Degradation Pathway
Complete Media (e.g., DMEM)37°CAmbient Lab LightLow to Moderate Photodegradation, Oxidation
Complete Media (e.g., DMEM)37°CDark (Foil Wrapped)Moderate to High Oxidation
Basal Salt Solution (e.g., HBSS)37°CDark (Foil Wrapped)High Minimal
Acidic Buffer (pH 5.5)37°CDark (Foil Wrapped)Very High Base-catalyzed pathways inhibited

References

  • ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Granchi, C. Vitamins in cell culture media: Stability and stabilization strategies. PMC. Available from: [Link]

  • Wallace, A. Control of Antibody Impurities Induced by Riboflavin in Culture Media During Production. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Faya, M. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. Available from: [Link]

  • G-M-I, Inc. Cell Culture: Safety Practices and Solutions. Available from: [Link]

  • Esco Lifesciences. Cell Culture: Safety Practices and Solutions. Available from: [Link]

  • Patsnap Synapse. How to Avoid Contamination in Cell Culture (Best Practices). Available from: [Link]

  • PubChem. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. Available from: [Link]

  • Cellculture2 - Altervista. The components of the cell culture medium: HEPES. Available from: [Link]

  • Sheraz, M. A. Photo, thermal and chemical degradation of riboflavin. PMC. Available from: [Link]

  • Anichem. 2-(1H-pyrazol-4-yl)ethanamine. Available from: [Link]

  • NIH. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available from: [Link]

  • Kaddouri, H. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Wang, Z. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available from: [Link]

  • Saulnier, M. G. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed. Available from: [Link]

  • HH-RA.org. Analytical Methods. Available from: [Link]

  • Sargolzaei, J. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available from: [Link]

  • de la Torre, E. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

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Technical Support Center: De-risking Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Using 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride and Other Novel Pyrazole-Based Compounds

Disclaimer: The compound "this compound," hereafter referred to as PZEA , is not a widely characterized agent with a publicly documented pharmacological profile. This guide will therefore treat PZEA as a novel chemical entity (NCE) to provide a general framework for identifying and mitigating off-target effects. The principles and protocols described herein are broadly applicable to other novel pyrazole-containing compounds.

Introduction: The Challenge of Selectivity

This guide provides a structured approach for researchers using PZEA or similar novel compounds to proactively assess and reactively troubleshoot potential off-target effects, ensuring the generation of robust and reliable data.

Section 1: Frequently Asked Questions (FAQs) - The Proactive Approach

This section addresses key questions researchers should consider before initiating extensive cellular or in-vivo experiments with a new chemical probe like PZEA.

Q1: I have synthesized PZEA. What is my very first step to assess its potential for off-target effects?

A: Your first step is to establish a baseline understanding of its selectivity profile through broad, unbiased screening. Before you can claim a compound's effect is due to modulating your intended target, you must have a reasonable understanding of what other targets it might engage, especially at concentrations used in your assays.

  • Recommendation: Profile the compound against a commercially available panel of common off-target proteins. A standard "safety panel" often includes a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. This initial screen will help identify potential "red flags" and guide further investigation.[5]

Q2: The pyrazole moiety is common. What known off-target liabilities should I be aware of?

A: While the specific substitution pattern on PZEA is critical, the pyrazole core itself can contribute to interactions with certain protein families. Pyrazole-containing compounds have been developed as inhibitors for a wide array of targets, including kinases, cyclooxygenases (e.g., Celecoxib), and phosphodiesterases.[1][3] Therefore, it is prudent to consider these families as potential off-target classes. The flexible nature of the pyrazole structure allows it to fit into various binding sites, which can sometimes lead to cross-reactivity, particularly within large, structurally related families like the kinome.[6]

Q3: What is the difference between selectivity and specificity, and why does it matter?

A: These terms are often used interchangeably but have distinct meanings.

  • Specificity is an ideal and rarely achieved state where a compound interacts with only one target.

  • Selectivity is a more practical and quantitative measure. It refers to a compound's ability to bind to its intended target with a significantly higher affinity than to other potential targets.[7][8] A common benchmark for a good chemical probe is at least a 30-fold higher potency for the on-target versus closely related off-targets.[9] Your goal is to define the "selectivity window"—the concentration range where you can observe an on-target effect with minimal interference from off-target activities.

Q4: How do I design and use a proper negative control for my experiments with PZEA?

A: A negative control is one of the most powerful tools to demonstrate that a compound's observed phenotype is due to its on-target activity.[10]

  • The Ideal Control: The best negative control is a close structural analog of your active compound (the "probe") that is inactive against your primary target.[11][] This control should share similar physical properties (solubility, charge) but lack the key chemical features required for on-target binding.

  • Practical Steps:

    • Synthesize or acquire a close analog of PZEA. This could involve, for example, moving a key functional group to a position that disrupts binding to your primary target.

    • Confirm that this analog is indeed inactive against your purified target protein in a biochemical assay.

    • In your cellular experiments, use the active probe and the inactive analog at the same concentration. If the phenotype is only observed with the active probe, it strengthens the case for on-target activity.[13] If both compounds produce the same effect, it is likely due to an off-target interaction or a non-specific artifact.

Section 2: Troubleshooting Guide - The Reactive Approach

This section provides structured guidance for common experimental problems that may indicate underlying off-target effects.

Problem 1: "My biochemical data is strong, but the compound has a much weaker effect in my cell-based assays."

  • Potential Causes & Investigation Workflow: This discrepancy is common and can stem from several factors, not all of which are off-target related. A systematic approach is crucial.

    Caption: Troubleshooting workflow for biochemical vs. cellular potency.

  • Detailed Investigation Steps:

    • Confirm Target Engagement in Cells: This is the most critical step. A biochemical assay shows that the compound can bind its target, but not that it does in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound physically binds to its target inside intact cells.[14] A positive thermal shift demonstrates engagement.

    • Assess Cell Permeability: If you don't see target engagement, the compound may not be getting into the cell. Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Consider Efflux and Metabolism: The compound might be actively pumped out of the cell by efflux transporters (e.g., P-gp) or rapidly metabolized into an inactive form. LC-MS/MS analysis of cell lysates can quantify intracellular compound concentration over time.

    • Evaluate Plasma Protein Binding: High binding to proteins in cell culture media can reduce the free concentration of the compound available to enter cells and engage the target.[15]

Problem 2: "I observe an unexpected or paradoxical phenotype in my cells or animal models."

  • Potential Cause: The observed phenotype may be driven by a potent off-target effect that is dominant over, or confounds, the on-target effect.

  • Investigation Strategy: Orthogonal Validation The principle of orthogonal validation is to use multiple, independent methods to confirm that a phenotype is linked to a specific target.[16][17][18] If different methods that all suppress the target protein result in the same phenotype, confidence in the on-target hypothesis increases dramatically.

    OrthogonalValidation PZEA Chemical Probe (PZEA) Phenotype Observed Phenotype PZEA->Phenotype siRNA siRNA / shRNA siRNA->Phenotype CRISPR CRISPR Knockout/Interference CRISPR->Phenotype

    Caption: The concept of orthogonal target validation.

  • Detailed Investigation Steps:

    • Genetic Knockdown/Knockout: Use RNA interference (siRNA/shRNA) or CRISPR-Cas9 to reduce or eliminate the expression of your target protein.[17][19] Does this genetic perturbation replicate the phenotype you see with PZEA?

    • Rescue Experiment: In a CRISPR knockout background (which should be resistant to the on-target effect of your compound), re-introduce a version of your target protein. If the cells regain sensitivity to PZEA, it strongly supports an on-target mechanism.

    • Use a Structurally Different Probe: If available, test another chemical probe for the same target that belongs to a different structural class.[9] If both compounds, despite their different structures, produce the same phenotype, it is less likely that a shared off-target is responsible.

Problem 3: "How do I systematically identify the specific off-target responsible for a confounding effect?"

  • Approach: This requires unbiased, proteome-wide techniques.

    • Proteome-wide CETSA (MS-CETSA): This is a powerful, unbiased method that combines CETSA with quantitative mass spectrometry.[20][21] By comparing the thermal stability of thousands of proteins in the presence and absence of your compound, you can identify which proteins are directly engaged by PZEA in the cell. This provides a global view of both on- and off-target interactions.

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes to profile entire enzyme families (e.g., kinases, serine hydrolases) and can reveal off-target engagement within these classes.

    • Kinome Scanning: If you suspect kinase off-targets, profiling PZEA against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™) provides a comprehensive view of its kinase selectivity.

  • Data Interpretation: Once you have a list of potential off-targets, you must validate them. Use orthogonal methods (siRNA/CRISPR) for the top off-target candidates to see if their knockdown phenocopies the effect of PZEA.

Data Presentation: Hypothetical Selectivity Profile for PZEA

The table below illustrates how to present selectivity data. Assume the intended target is "Hypothetical Kinase 1" (HK1).

TargetTarget ClassIC50 (nM)Selectivity vs. HK1 (Fold)Notes
HK1 (On-Target) Kinase 50 - Potent on-target activity.
HK2Kinase80016xModerate selectivity.
HK3Kinase2,50050xGood selectivity.[9]
GPCR-AGPCR> 10,000> 200xNo significant activity.
Ion Channel BIon Channel7,500150xNo significant activity.
Off-Target Kinase X Kinase 150 3x Potential liability. Phenotype could be mixed.

Section 3: Key Experimental Protocols

A rigorously validated protocol is essential for generating trustworthy data. Below is a foundational protocol for a key target engagement assay.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to generate a "melt curve" to determine if PZEA stabilizes its target protein in intact cells, indicating direct binding.[14]

Objective: To assess the thermal stabilization of a target protein in cells upon treatment with PZEA.

Materials:

  • Cell line expressing the target protein.

  • PZEA stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment: Thermal cycler, centrifuge, Western blot apparatus.

  • Validated primary antibody against the target protein and a loading control (e.g., GAPDH).

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of PZEA (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Harvesting and Aliquoting:

    • Harvest cells (e.g., by trypsinization), wash with PBS, and pellet.

    • Resuspend the cell pellet in PBS with protease inhibitors to a known concentration.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 50 µL per tube).

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3-5 minutes across a range of temperatures (e.g., 42°C to 66°C in 3°C increments).[22]

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).[23]

    • Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration of all samples.

    • Analyze the amount of soluble target protein remaining at each temperature point by Western blot. Use a loading control to ensure equal protein loading.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein remaining as a function of temperature for both the vehicle- and PZEA-treated samples.

    • A rightward shift in the melt curve for the PZEA-treated sample indicates thermal stabilization and therefore confirms target engagement in the cell.

References

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Sources

"2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental inconsistencies associated with this compound. Our goal is to provide a framework of expertise and logical, self-validating protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has become a sticky, waxy, or oily substance. What happened?

A1: This is the most frequently reported issue and is almost always due to the compound's hygroscopic nature . Amine hydrochloride salts readily absorb moisture from the atmosphere.[1][2] When the fine, crystalline powder is exposed to ambient air, it attracts water molecules, causing it to deliquesce into a sticky solid or viscous oil. This not only makes handling and accurate weighing difficult but can also impact solubility and stability in certain solvents.

Preventative Measures:

  • Storage: Always store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or Drierite™.

  • Handling: When weighing, work quickly and in a low-humidity environment if possible (e.g., a glove box with a dry atmosphere). For preparing solutions, unseal the container, weigh the required amount, and immediately reseal the container.

Q2: What are the expected solubility characteristics of this compound? I'm having trouble getting it to dissolve.

A2: As a dihydrochloride salt , the compound's solubility is highly pH-dependent. The two hydrochloride moieties ensure that both the primary amine and the pyrazole ring are protonated, making the molecule significantly more soluble in aqueous and polar protic solvents than its free-base form.[3]

  • Recommended Solvents:

    • High Solubility: Water, Methanol, DMSO.

    • Moderate Solubility: Ethanol.

    • Low/Insoluble: Aprotic organic solvents like Dichloromethane (DCM), Ethyl Acetate, Hexanes, Diethyl Ether.

Troubleshooting Tip: If you experience poor solubility in an aqueous buffer, check the pH. The compound is most soluble at acidic to neutral pH (pH < 7.5). In basic solutions, it will be deprotonated to the less soluble free base, which may cause it to precipitate.

Q3: What are the key features I should look for in a ¹H NMR spectrum to confirm the structure and purity?

A3: A clean ¹H NMR spectrum is crucial for structural validation. For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, you should expect to see specific signals corresponding to the different protons in the molecule.

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity Key Features & Common Issues
Pyrazole C3-H & C5-H~7.5 - 8.5Singlets (s)Two distinct singlets. Their exact position can be sensitive to solvent and concentration. Impurities from regioisomers during synthesis might show extra peaks in this region.
Ethyl Chain (-CH₂-CH₂-)~2.8 - 3.4Two Triplets (t) or complex multipletsThese two signals should integrate to 2 protons each and show coupling to each other. Broadening can occur due to proton exchange.
Amine (-NH₃⁺) & Pyrazole (-NH₂⁺-)Highly variable, broadBroad singlet (br s)These are exchangeable protons. In DMSO-d₆, they may appear as very broad signals between 8.0-12.0 ppm. In D₂O, they will exchange with the solvent and disappear. The presence of water in your NMR solvent can cause these peaks to broaden or shift significantly.

Note: Chemical shifts are approximate. Always verify against a supplied Certificate of Analysis or a reference spectrum if available.

In-Depth Troubleshooting Guides

Guide 1: Inconsistent or Atypical Analytical Data (NMR, MS, HPLC)

Inconsistent analytical results are a primary source of experimental irreproducibility. Before using a new batch of this compound or when experiments yield unexpected outcomes, a thorough analytical verification is paramount.

Underlying Cause A: Synthetic Impurities

The synthesis of this molecule, often proceeding through intermediates like 4-(2-nitroethyl)-1H-pyrazole or 2-(1H-pyrazol-4-yl)acetonitrile, can introduce impurities if not performed and purified meticulously.

Common Synthetic Impurities:

  • Starting Materials: Unreacted precursors from the synthesis pathway.

  • Regioisomers: If the pyrazole ring was formed from an asymmetric precursor, you might have a mixture of 1,4- and 1,3-substituted pyrazoles.[4] These can be difficult to separate.

  • Solvent Adducts: Residual solvents from purification (e.g., ethanol, ethyl acetate) can remain trapped in the crystalline solid.

  • Incorrect Salt Stoichiometry: The product may be a mixture of the free base, monohydrochloride, and the desired dihydrochloride, which will significantly alter its molecular weight, solubility, and NMR spectrum.

Workflow: Verifying Purity and Structure

This workflow provides a self-validating system to confirm the identity and purity of your material.

G start Start: Inconsistent Analytical Data hplc Step 1: Purity Check via RP-HPLC start->hplc nmr Step 2: Structural Check via ¹H NMR hplc->nmr ms Step 3: Mass Check via HRMS (ESI+) nmr->ms decision Purity >95% and Spectra Match? ms->decision pass Result: Compound is Valid Troubleshoot Experimental Conditions decision->pass Yes fail Result: Compound is Impure/Incorrect Proceed to Purification decision->fail No purify Step 4: Purification Protocol fail->purify

Caption: Troubleshooting workflow for analytical data.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment

This method allows for the quantification of the main peak relative to any impurities.

  • System: Reversed-Phase HPLC with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where the pyrazole ring absorbs).

  • Sample Prep: Accurately prepare a 1 mg/mL solution in 50:50 Water:ACN.

  • Analysis: A pure sample should show a single major peak (>95% area). Multiple peaks suggest impurities. The retention time should be consistent between runs.[5][6]

Protocol 2: Purification by Recrystallization

If impurities are detected, recrystallization can be an effective purification method.

  • Solvent Selection: The ideal solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. For this compound, a mixture of Methanol/Isopropanol or Ethanol/Ethyl Acetate is a good starting point.

  • Procedure: a. Dissolve the impure compound in a minimal amount of the hot primary solvent (e.g., Methanol). b. If needed, filter the hot solution to remove any insoluble impurities. c. Slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise to the hot solution until it just begins to turn cloudy. d. Add a few more drops of the primary solvent to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum in a desiccator.

  • Validation: Re-run the analytical checks (HPLC, NMR) on the purified material to confirm purity.

Guide 2: Poor or Inconsistent Biological/Chemical Activity

When a structurally pure compound fails to perform as expected in an assay, the cause often lies in its behavior in the experimental medium.

Underlying Cause B: Solubility and Stability in Assay Media

Even if a compound dissolves in a stock solvent like DMSO, it can precipitate when diluted into an aqueous assay buffer ("crashing out"). Furthermore, the compound may not be stable under the specific pH, temperature, or ionic conditions of your experiment. While pyrazoles are generally stable, the overall molecule's stability can be influenced by its substituents and the conditions it is subjected to.[7][8]

Workflow: Pre-Assay Compound Validation

G start Start: Poor Biological Activity sol_test Step 1: Kinetic Solubility Test in Assay Buffer start->sol_test precip_check Precipitation Observed? sol_test->precip_check stab_test Step 2: Solution Stability Test (Time-course HPLC) precip_check->stab_test No fail_sol Result: Solubility Issue Reformulate or Lower Concentration precip_check->fail_sol Yes degrad_check Degradation Observed? stab_test->degrad_check pass Result: Compound is Soluble & Stable Troubleshoot Assay Biology/Mechanism degrad_check->pass No fail_stab Result: Stability Issue Adjust Buffer/Conditions or Shorten Assay Time degrad_check->fail_stab Yes

Caption: Workflow for pre-assay compound validation.

Protocol 3: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of your compound under the exact conditions of your experiment.

  • Prepare Stock: Create a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock.

  • Add Buffer: Add your specific assay buffer to each well, ensuring the final DMSO concentration is consistent and low (typically ≤0.5%). This mimics the final step of preparing your assay plate.

  • Incubate & Read: Incubate the plate under your assay conditions (e.g., 37°C for 1 hour). Measure the turbidity of each well using a plate reader (nephelometry) or by visual inspection.

  • Determine Solubility Limit: The highest concentration that remains clear is your kinetic solubility limit. Working at or below this concentration is critical to ensure your results are not confounded by compound precipitation.[3]

Protocol 4: Solution Stability Assessment

This test determines if the compound degrades over the time course of your experiment.

  • Prepare Solution: Prepare a solution of the compound in your assay buffer at the final working concentration.

  • Incubate: Keep the solution under the exact experimental conditions (temperature, light exposure).

  • Time Points: At various time points (e.g., t=0, 1h, 4h, 24h), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by HPLC using the method described in Protocol 1 .

  • Evaluation: Compare the peak area of the parent compound across the time points. A significant decrease in the main peak area, especially with the appearance of new peaks, indicates degradation.

By systematically applying these diagnostic and validation protocols, you can effectively troubleshoot inconsistencies, ensuring that your experimental results are both accurate and reproducible.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Making amines. Chemguide. [Link]

  • Amine workup. Reddit. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Preparation of Amines. Chemistry Steps. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate. [Link]

  • What are amine hydrochlorides? Reddit. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • What is a hygroscopic chemical? Quora. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. [Link]

  • (PDF) A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]

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Technical Support Center: Reaction Condition Optimization for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter during your work with this important heterocyclic building block. Our focus is on providing practical, experience-driven advice to help you troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.

I. Synthetic Strategy Overview & Key Challenges

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine is most commonly approached via a multi-step sequence starting from a C4-functionalized pyrazole precursor. The primary challenges in this synthesis revolve around:

  • Regioselectivity: Ensuring selective functionalization at the C4 position of the pyrazole ring.

  • Side-Chain Introduction: Efficiently building the ethanamine moiety from a suitable precursor.

  • Protecting Group Strategy: Judicious use of protecting groups for the pyrazole N-H and the final amine to prevent side reactions and facilitate purification.

  • Reduction Step: Controlling the potent reduction of the nitrile or intermediate imine without affecting the pyrazole ring.

  • Purification and Salt Formation: Effectively isolating the target compound in its stable dihydrochloride salt form.

This guide will focus on a common and reliable synthetic pathway: the reduction of a pyrazole-4-acetonitrile intermediate.

Workflow Diagram: Synthesis of this compound

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reduction & Deprotection cluster_2 Part C: Protection & Salt Formation A 1H-Pyrazole B 4-Iodo-1H-pyrazole A->B I2, NaOH C 1-Trityl-4-iodopyrazole B->C TrCl, TEA D 4-(Cyanomethyl)-1-trityl-1H-pyrazole C->D CuCN, DMF E 2-(1-Trityl-1H-pyrazol-4-yl)ethanamine D->E LiAlH4, THF D->E F 2-(1H-pyrazol-4-yl)ethanamine E->F TFA, DCM E->F G tert-Butyl (2-(1H-pyrazol-4-yl)ethyl)carbamate F->G Boc2O, TEA F->G H 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride G->H HCl in Dioxane G->H

Technical Support Center: Troubleshooting Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've seen numerous researchers encounter challenges in forming this critical heterocyclic scaffold. This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis of pyrazole derivatives. We will move beyond simple procedural steps to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Yield of the Desired Pyrazole Product

Question: My pyrazole synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion. This can be monitored by Thin-Layer Chromatography (TLC) to track the consumption of starting materials.[1][2]

    • Expert Insight: A common oversight is not allowing sufficient reaction time. Some Knorr-type reactions, especially with sterically hindered substrates, can be sluggish at room temperature.[3]

  • Suboptimal Temperature: The reaction temperature can significantly influence the reaction rate and yield.

    • Recommendation: While many pyrazole syntheses proceed at room temperature, heating the reaction mixture can often improve yields.[4][5] However, excessive heat can lead to the formation of degradation products. A systematic optimization of the temperature is recommended.

  • Catalyst Issues: In acid-catalyzed reactions like the Knorr synthesis, the choice and amount of acid are crucial.[6][7]

    • Expert Insight: While strong mineral acids can be effective, they can also promote side reactions. A milder acid, such as acetic acid, is often a good starting point.[2][8] In some modern protocols, Lewis acids or even metal catalysts are employed to enhance efficiency and regioselectivity.[5][9]

  • Solvent Effects: The polarity and nature of the solvent can dramatically impact the reaction.

    • Recommendation: Protic solvents like ethanol are commonly used. However, for certain substrates, aprotic polar solvents like DMF or NMP have been shown to improve yields and regioselectivity.[10]

Experimental Protocol: Optimizing Reaction Conditions for a Knorr Pyrazole Synthesis

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve your 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using an acid catalyst (e.g., a few drops of glacial acetic acid), add it at this stage.

  • Monitoring: Take an initial TLC sample. Heat the reaction mixture to the desired temperature (e.g., start with 50 °C) and monitor the reaction progress by TLC every hour.

  • Analysis: If the reaction is slow or stalls, consider incrementally increasing the temperature. If side products are observed, a lower temperature might be necessary.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and proceed with your standard work-up and purification protocol.

Issue 2: Formation of a Mixture of Regioisomers

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls.[9][10][11] The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. Several factors can influence this selectivity:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of initial attack.

  • Solvent Choice: The solvent can play a significant role in dictating the regiochemical outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[12]

  • Reaction Conditions: Temperature and the presence of specific catalysts can also influence the isomeric ratio.

Table 1: Effect of Solvent on Regioselectivity in a Model Reaction

SolventRatio of Regioisomer A : Regioisomer BReference
Ethanol50 : 50[10]
TFE85 : 15[12]
HFIP97 : 3

Workflow for Improving Regioselectivity

G start Mixture of Regioisomers Observed solvent Change Solvent to Fluorinated Alcohol (TFE or HFIP) start->solvent Primary Approach temp Lower Reaction Temperature solvent->temp If still a mixture purify Optimize Purification (e.g., Column Chromatography) solvent->purify If separation is feasible protect Consider Protecting Group Strategy temp->protect For complex substrates protect->purify end Single Regioisomer Isolated purify->end

Caption: A decision-making workflow for addressing regioselectivity issues in pyrazole synthesis.

Issue 3: Difficulty in Purifying the Pyrazole Product

Question: My crude product is a dark, oily mixture, and I'm struggling to purify my pyrazole derivative using column chromatography. What are some effective purification strategies?

Answer: Purification of pyrazoles can indeed be challenging, especially when side reactions lead to colored impurities. Here are some proven strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure solid pyrazoles.[13] Finding the right solvent system is key.

    • Expert Tip: A good starting point is a solvent pair where your product is soluble in one solvent when hot, and insoluble in the other (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid-Base Extraction: Pyrazoles are basic due to the lone pair on the N2 nitrogen.[14][15] This property can be exploited for purification.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the pure pyrazole back into an organic solvent.

  • Formation of Acid Addition Salts: For stubborn purification challenges, precipitating the pyrazole as a salt can be a highly effective method. The pyrazole is dissolved in a suitable solvent and treated with an acid (inorganic or organic) to crystallize the corresponding salt, which can then be isolated by filtration.[16][17]

  • Column Chromatography: If chromatography is necessary, consider the following:

    • Deactivating Silica Gel: The acidic nature of silica gel can sometimes cause streaking or degradation of basic compounds like pyrazoles. Pre-treating the silica gel with a small amount of a base like triethylamine in the eluent can improve separation.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or a polymer-based stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The reaction is typically acid-catalyzed and proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[18]

G cluster_0 Knorr Pyrazole Synthesis Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Imine Intermediate Imine Intermediate 1,3-Dicarbonyl->Imine Intermediate + Hydrazine - H2O Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclized Intermediate->Pyrazole - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: I am using a chalcone (α,β-unsaturated ketone) as a starting material. What are the key considerations?

A2: The reaction of chalcones with hydrazines is a common method for synthesizing pyrazolines, which can then be oxidized to pyrazoles.[1][19][20]

  • Reaction Conditions: This reaction is often carried out in an acidic medium, such as acetic acid or formic acid, under reflux.[1][19][21]

  • Product: The initial product is typically a pyrazoline. Depending on the reaction conditions and the work-up, this may be oxidized to the corresponding pyrazole. If the pyrazole is the desired product, an oxidizing agent may need to be added in a subsequent step.

Q3: How can I confirm the structure of my synthesized pyrazole and identify any byproducts?

A3: A combination of spectroscopic techniques is essential for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of your pyrazole and identifying isomers.[22][23] The chemical shifts of the ring protons and carbons can provide definitive information about the substitution pattern. 2D NMR techniques like HMBC can be used to confirm connectivity.[24]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify byproducts.

  • Infrared (IR) Spectroscopy: IR can be used to identify key functional groups in your molecule.[25]

Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A4: Yes, there is a growing interest in developing more sustainable methods for pyrazole synthesis. These often involve:

  • Use of Greener Solvents: Water or ethanol are preferred over halogenated or aprotic polar solvents.[26]

  • Catalyst-Free or Recyclable Catalysts: Some reactions can be performed under catalyst-free conditions, while others utilize recyclable catalysts to minimize waste.[26][27]

  • Microwave or Ultrasound Irradiation: These techniques can often accelerate reaction times and improve yields, reducing energy consumption.[25][28]

References

  • Álvarez-Pérez, A., Abengózar, A., & García-López, J. A. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Álvarez-Pérez, A., Abengózar, A., & García-López, J. A. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Chen, P., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. (2009).
  • ResearchGate. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • NIH. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]

  • ResearchGate. (2016). Does anyone ever synthesize N substituted pyrazole from chalcone?. [Link]

  • PMC - NIH. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • Organic Syntheses Procedure. (2026). Regioselective Synthesis of Pyrazoles from Hydrazones and Nitroolefins. [Link]

  • PMC - NIH. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

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Technical Support Center: Managing the Hygroscopicity of 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of this compound. The information herein is designed to anticipate and resolve common challenges encountered during experimental work.

Introduction to the Challenge: Hygroscopicity of Amine Salts

This compound is a salt of an amine, and such salts are known for their propensity to absorb moisture from the atmosphere. This hygroscopicity can introduce significant variability into experiments, affecting compound weight, stability, and reactivity. This guide will equip you with the necessary knowledge and protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For this compound, which is an amine salt, this is a critical property to manage. The presence of the dihydrochloride salt makes the molecule polar and increases its affinity for water molecules. Uncontrolled moisture absorption can lead to:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to errors in concentration calculations.

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dispense accurately.[1][2]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the integrity of the compound.[2]

  • Altered Dissolution Rates: Changes in the physical state of the solid due to water absorption can affect its dissolution profile, impacting bioavailability studies or reaction kinetics.[2]

Q2: How can I determine the water content of my sample of this compound?

A2: The most accurate and widely used method for determining water content in pharmaceutical substances is Karl Fischer titration .[][4][5] This technique is specific to water and can detect even small amounts (down to ppm levels).[] Another common method is Loss on Drying (LOD) , which measures the change in mass after heating. However, LOD may not be specific for water and can also measure other volatile components. For a hygroscopic amine salt, Karl Fischer titration is the preferred method.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][6] The container should be placed in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[7] For long-term storage, a controlled low-humidity environment, such as a dry box or a humidity-controlled cabinet, is recommended.[2][8] Storage at a cool, stable temperature (e.g., 2-8 °C or room temperature as specified by the supplier) is also advisable to prevent temperature fluctuations that can drive moisture into the container.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent results in bioassays or chemical reactions. Inaccurate concentration of the stock solution due to unaccounted-for water in the weighed compound.1. Determine the water content of your solid sample using Karl Fischer titration. 2. Adjust the weight of the compound used to prepare solutions based on the measured water content to achieve the desired molar concentration. 3. Alternatively, prepare a concentrated stock solution and determine its precise concentration using a suitable analytical method (e.g., HPLC-UV, qNMR) before making further dilutions.
The powder has become clumpy, sticky, or has deliquesced (turned into a liquid). The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.1. If the compound is only clumpy, it may be possible to gently break up the clumps with a spatula inside a glove box or other low-humidity environment.[1] 2. If the material has significantly changed, its purity may be compromised. It is advisable to use a fresh, unopened container of the compound. 3. Review and improve your storage and handling procedures to prevent future occurrences.
Difficulty in accurately weighing small quantities of the compound. The compound rapidly absorbs moisture on the weigh balance, causing the reading to continuously increase.1. Weigh the compound in a controlled environment with low humidity, such as a glove box or a glove bag.[8] 2. If a controlled environment is not available, work quickly. Use a pre-weighed, sealed container (e.g., a vial with a septum cap). Add the compound to the container, seal it, and then re-weigh. The difference in weight will be that of the compound. 3. Consider preparing a stock solution from the entire contents of a new bottle to avoid repeated exposure of the solid to the atmosphere.[9]
The compound's appearance or color has changed over time. This could be a sign of chemical degradation, potentially accelerated by the presence of absorbed moisture.1. Cease using the affected batch of the compound. 2. Obtain a fresh sample and store it under the recommended conditions. 3. If possible, analyze the degraded material using techniques like LC-MS to identify any impurities.

Experimental Protocols and Workflows

Protocol 1: Weighing and Preparing a Stock Solution of this compound

This protocol outlines the best practices for accurately weighing the compound and preparing a stock solution.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, water)

  • Analytical balance

  • Glove box or glove bag with a dry inert atmosphere (e.g., nitrogen or argon)

  • Spatula

  • Glass vial with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Preparation: Place the sealed container of the compound, vials, spatula, and other necessary equipment inside the glove box and allow the atmosphere to become inert and dry.

  • Tare: Place an empty vial on the analytical balance and tare the weight.

  • Weighing: Carefully add the desired amount of this compound to the vial. Record the exact weight.

  • Sealing: Immediately and securely cap the vial.

  • Solvent Addition: Remove the vial from the glove box. Using a syringe, add the calculated volume of anhydrous solvent to the vial through the septum to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Handling a Hygroscopic Compound

The following diagram illustrates the decision-making process and workflow for handling this compound.

Hygroscopic_Compound_Workflow start Start: Receive Compound storage Store in Desiccator/ Low Humidity Environment start->storage weighing Weighing Required? storage->weighing glovebox Weigh in Glove Box/ Controlled Atmosphere weighing->glovebox Yes use_in_experiment Use in Experiment weighing->use_in_experiment No (e.g., pre-filled vial) yes_weigh Yes no_weigh No prepare_stock Prepare Stock Solution with Anhydrous Solvent glovebox->prepare_stock karl_fischer Optional: Perform Karl Fischer Titration to Determine Water Content glovebox->karl_fischer prepare_stock->use_in_experiment adjust_conc Adjust Concentration Based on Water Content karl_fischer->adjust_conc adjust_conc->use_in_experiment

Caption: Decision workflow for handling hygroscopic compounds.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • Chromatography Today. Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • SMT Dry Cabinets. Protecting Pharmaceuticals from Humidity's Wrath. [Link]

  • Pharmaceutical Technology. Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? [Link]

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  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

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Technical Support Center: Troubleshooting 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential interference of this compound in various biochemical assays. Our goal is to equip you with the knowledge to identify, understand, and mitigate assay artifacts, ensuring the integrity of your experimental data.

Introduction: Understanding the Molecule

This compound is a versatile heterocyclic amine. Its pyrazole core is a common scaffold in medicinal chemistry, notably in the development of kinase inhibitors and histamine receptor ligands.[1][2] The primary amine and the pyrazole ring's nitrogen atoms can engage in various molecular interactions, which, while beneficial for its intended biological targets, can sometimes lead to off-target effects or direct interference with assay components. This guide will help you navigate these potential challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely assays to be affected by this compound?

Based on its structural features, the following assays have a higher potential for interference:

  • Kinase Assays: The pyrazole scaffold is prevalent in many kinase inhibitors.[1] This can lead to off-target inhibition in kinase assays, even if your primary target is not a kinase.

  • Receptor Binding Assays: Due to its structural similarity to histamine, this compound may exhibit cross-reactivity with histamine receptors (especially H3) or other amine-recognizing receptors.[3][4][5][6]

  • Fluorescence-Based Assays: Like many heterocyclic compounds, there is a potential for intrinsic fluorescence, which can interfere with assays using fluorescent readouts (e.g., FRET, TR-FRET, FP).[7][8]

  • Luminescence-Based Assays: Some small molecules are known to directly inhibit luciferase enzymes, a common reporter in many cell-based and biochemical assays.[9][10]

  • Assays with Thiol-Containing Reagents: The pyrazole ring or potential impurities could interact with sulfhydryl groups present in enzymes (e.g., cysteine proteases) or assay reagents.[11]

Q2: My compound is showing activity in a primary screen. How can I be sure it's not an artifact?

A reproducible, concentration-dependent effect is the first step, but it does not rule out assay interference.[9] It is crucial to perform orthogonal or counter-screen assays. An orthogonal assay measures the same biological endpoint using a different technology or detection method.[8][9] For example, if your primary screen is a fluorescence-based kinase assay, an orthogonal assay could be a radiometric filter-binding assay.

Q3: Could the dihydrochloride salt form of the compound be causing issues?

Yes, in two primary ways:

  • pH Changes: In weakly buffered solutions, dissolving a dihydrochloride salt can lower the pH of the assay medium. This can alter enzyme activity, protein conformation, or compound solubility. Always ensure your assay buffer has sufficient capacity to handle the added acid load.

  • Chloride Ion Effects: While less common, high concentrations of chloride ions can affect the activity of certain enzymes.

It is good practice to prepare stock solutions in a buffered solution or to ensure the final assay concentration of the salt does not significantly alter the pH.

Part 2: Troubleshooting Guides by Assay Type

This section provides structured troubleshooting workflows for common issues encountered when using this compound.

Scenario 1: Unexpected Inhibition in a Kinase Assay

You are screening this compound in a kinase assay and observe potent inhibition, which is unexpected.

Troubleshooting Workflow:

G A Start: Unexpected Kinase Inhibition Observed B Is the assay format based on ATP depletion (e.g., Kinase-Glo®)? A->B C Perform Luciferase Inhibition Assay (without kinase or substrate) B->C Yes G Is the assay format fluorescence-based (e.g., TR-FRET, FP)? B->G No D Does the compound inhibit luciferase? C->D E Yes: Artifact. Compound is a luciferase inhibitor. Report as artifact and use alternative assay format. D->E Yes F No: Proceed to investigate kinase-directed inhibition. D->F No F->G H Perform Fluorescence Interference Assay (measure compound's intrinsic fluorescence) G->H Yes L Perform Orthogonal Assay (e.g., Radiometric [³²P]-ATP filter binding) G->L No I Does the compound fluoresce at assay wavelengths? H->I J Yes: Artifact. Implement correction factors or switch to a non-fluorescent assay format. I->J Yes K No: Proceed to confirm kinase inhibition. I->K No K->L M Is inhibition confirmed in the orthogonal assay? L->M N Yes: Likely a true kinase inhibitor. Proceed with selectivity profiling. M->N Yes O No: Original result was a format-specific artifact. M->O No

Detailed Steps & Rationale:

  • Assess Assay Technology Dependence: The first step is to determine if the compound interferes with the detection method itself.[9][10]

    • For Luminescence (ATP-depletion) Assays: Many compounds directly inhibit luciferase.[9][10] Run a control experiment with luciferase, ATP, and your compound, but without the kinase and substrate. If luminescence drops, your compound is a luciferase inhibitor.

    • For Fluorescence Assays: Check for compound autofluorescence.[7][8] Excite your compound at the assay's excitation wavelength and measure emission at the detection wavelength. If a signal is present, it will interfere.

  • Perform an Orthogonal Assay: Confirming the result with a different assay technology is the gold standard for ruling out artifacts.[8] A radiometric assay, which directly measures substrate phosphorylation, is often considered the most robust method as it is less prone to compound interference.

Scenario 2: High Background or False Positives in a Cell-Based Reporter Assay

You are using a cell-based assay with a luciferase or fluorescent protein reporter, and treatment with this compound results in a high signal, suggesting target activation.

Troubleshooting Workflow:

G A Start: High Signal in Cell-Based Reporter Assay B Is the reporter a fluorescent protein (e.g., GFP, RFP)? A->B C Check for Compound Autofluorescence (Excite compound at reporter's excitation wavelength) B->C Yes G Is the reporter a luciferase? B->G No D Is the compound autofluorescent? C->D E Yes: Artifact. Use a spectral unmixing microscope or switch to a luminescent reporter. D->E Yes F No: Proceed to next check. D->F No F->G H Run a counter-screen with a promoterless luciferase construct. G->H Yes L Measure downstream gene/protein expression of the pathway of interest (e.g., via qPCR, Western Blot). G->L No I Does the compound still increase the signal? H->I J Yes: Artifact. Compound may stabilize luciferase or inhibit its degradation. I->J Yes K No: Proceed to investigate biological activity. I->K No K->L M Is the downstream marker expression increased? L->M N Yes: Likely true biological activity. M->N Yes O No: Reporter-specific artifact. The compound may be acting on a non-physiological element of the reporter construct. M->O No

Detailed Steps & Rationale:

  • Control for Autofluorescence: As with biochemical assays, autofluorescence is a common source of false positives in cell-based assays using fluorescent reporters.[7][8]

  • Use a Promoterless Reporter Construct: To test for direct effects on the reporter protein, use a cell line containing a luciferase gene that is not under the control of your target promoter. If the signal still increases, the compound is likely acting on the luciferase protein itself (e.g., by stabilizing it).

  • Validate with a Downstream Endpoint: The most reliable way to confirm a biological hit is to measure a downstream event in the signaling pathway that is independent of the reporter system. For example, if your reporter is driven by a CREB-responsive element, use qPCR to measure the mRNA levels of endogenous CREB target genes.

Scenario 3: Irreproducible Results or Poor Dose-Response Curves

You observe that the activity of this compound is inconsistent between experiments, or you cannot obtain a clean sigmoidal dose-response curve.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Compound Aggregation At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interfere with detection systems. This often leads to a steep, non-ideal dose-response curve.[9]Protocol: Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the potency of the compound decreases significantly, aggregation was likely the cause.
Poor Solubility The compound may be precipitating out of solution at higher concentrations in your assay buffer.Protocol: Visually inspect the wells of your assay plate (a plate reader with imaging capabilities is useful here). Also, measure the compound's solubility in the final assay buffer using methods like nephelometry.
Reagent Instability The compound may be unstable in the assay buffer over the course of the experiment, leading to variable results depending on incubation times.Protocol: Perform a time-course experiment. Incubate the compound in the assay buffer for different durations before initiating the reaction and check for changes in activity.
pH Fluctuation As a dihydrochloride salt, improper buffering can lead to pH changes that affect assay performance.[12]Protocol: Measure the pH of the assay buffer after the addition of the compound at its highest concentration. If the pH has shifted by more than 0.1 units, increase the buffer concentration.

Part 3: Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • Recombinant luciferase (e.g., Firefly luciferase)

  • Luciferase substrate (e.g., D-luciferin)

  • ATP

  • Assay buffer (the same used in your primary screen)

  • This compound serial dilutions

  • Known luciferase inhibitor (e.g., Quercetin) as a positive control

  • DMSO or vehicle as a negative control

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and D-luciferin at the same concentrations used in your primary assay.

  • Add serial dilutions of your test compound, positive control, and negative control to the wells.

  • To initiate the reaction, add recombinant luciferase to all wells.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the DMSO control. If your compound shows dose-dependent inhibition, it is a luciferase inhibitor.

Protocol 2: Compound Autofluorescence Check

Objective: To determine if this compound is intrinsically fluorescent at the wavelengths used in your assay.

Materials:

  • Assay buffer

  • This compound serial dilutions

  • DMSO or vehicle as a negative control

  • A known fluorescent compound (e.g., fluorescein) as a positive control

  • Black, non-binding surface 96- or 384-well plates

Procedure:

  • Add serial dilutions of your test compound, positive control, and negative control to the wells. Ensure the final buffer composition matches your assay.

  • Place the plate in a fluorescence plate reader.

  • Set the excitation and emission wavelengths to match those used in your primary fluorescence assay.

  • Measure the fluorescence intensity in each well.

  • Analysis: Compare the signal from your compound wells to the vehicle control wells. A dose-dependent increase in fluorescence indicates autofluorescence.

References

  • Medix Biochemica. (2023). False Positives: What are the Risks?[Link]

  • Michigan State University. Resources for Assay Development and High Throughput Screening.[Link]

  • Seamaty. (n.d.). 5 factors affect the accuracy of biochemical test results.[Link]

  • Gimeno, A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]

  • de Graaf, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • MB. (n.d.). Assay Troubleshooting.[Link]

  • Ismail, A. A. (2005). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. Clinical Medicine. [Link]

  • Fox, G. B., et al. (2005). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Drug Discovery Today. [Link]

  • News-Medical.Net. (2018). Interfering Factors in Assay Design.[Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment.[Link]

  • Nakamura, T., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry. [Link]

  • LinkedIn. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.[Link]

  • Jadhav, A., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Valler, M. J., & Wearing, R. I. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bischof, J., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine.[Link]

  • GOV.UK. (2022). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids.[Link]

  • de Faria, D. L., et al. (2017). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. [Link]

  • Guerrera, F., et al. (1991). 3,5-Diphenyl-1H-pyrazole derivatives. VIII. N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines with platelet antiaggregating, hypotensive, antiarrhythmic and other activities. Il Farmaco. [Link]

  • CAS Common Chemistry. 1H-Pyrazole-3-ethanamine, hydrochloride (1:2).[Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(1H-pyrazol-4-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

I. Synthesis Overview & Key Scale-Up Challenges

The synthesis of 2-(1H-pyrazol-4-yl)ethanamine typically involves a multi-step sequence. A common and effective route begins with the construction of the pyrazole ring, followed by the introduction and modification of the ethylamine side chain. While numerous synthetic variations exist for pyrazole formation, a frequent challenge in scaling up is managing hazardous reagents and ensuring consistent product quality.[1][2][3]

A representative synthetic pathway that we will focus on for this guide involves the reduction of a nitrile or an azide intermediate to form the primary amine, which is then converted to its dihydrochloride salt.

Common Synthetic Pathway

Synthetic_Pathway A Pyrazole Precursor (e.g., 4-formyl-1H-pyrazole) B Intermediate (e.g., (1H-pyrazol-4-yl)acetonitrile or 4-(2-azidoethyl)-1H-pyrazole) A->B Side-chain Elongation C 2-(1H-pyrazol-4-yl)ethanamine (Free Base) B->C Reduction (e.g., Hydrogenation or Azide Reduction) D 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride (Final Product) C->D Salt Formation (HCl)

Caption: General synthetic route to the target compound.

When moving from bench to bulk, several critical parameters require careful consideration:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions, such as reductions, must be carefully controlled to prevent thermal runaway.[4][5]

  • Mass and Heat Transfer: Inadequate mixing or cooling in large reactors can lead to localized "hot spots," impurity formation, and reduced yields.[6][7]

  • Reagent Handling and Safety: The use of hazardous materials like sodium azide or pressurized hydrogen gas necessitates stringent safety protocols and specialized equipment.[8][9][10]

  • Work-up and Isolation: Procedures that are simple on a small scale, like extractive work-ups and chromatography, can become cumbersome and inefficient at a larger scale. Crystallization becomes the preferred method for purification.[11]

  • Impurity Profile: The impurity profile can change with scale, requiring robust analytical methods for detection and control.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Reduction Step (e.g., Hydrogenation of Nitrile or Azide Reduction)

Q1: My catalytic hydrogenation of the nitrile intermediate is stalling or incomplete on a larger scale, despite working well in the lab. What's causing this?

A1: This is a classic scale-up challenge often linked to mass transfer limitations. In a three-phase reaction (solid catalyst, liquid substrate, hydrogen gas), efficient mixing is paramount.

  • Causality: On a larger scale, the surface area-to-volume ratio decreases, making it harder for hydrogen to dissolve into the liquid phase and reach the catalyst surface. Poor agitation can lead to the catalyst settling, further reducing its effective concentration.[5]

  • Troubleshooting Steps:

    • Agitator Design & Speed: Ensure your reactor is equipped with an appropriate agitator (e.g., gas-entraining impeller) and that the agitation speed is sufficient to maintain the catalyst in suspension and create good gas-liquid dispersion.

    • Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the reaction medium, which can significantly improve the reaction rate.

    • Catalyst Loading & Quality: While simply increasing catalyst loading can help, it's often not the most cost-effective solution. First, ensure your catalyst is not poisoned. Trace impurities (e.g., sulfur or halides) in your starting material or solvent can deactivate the catalyst. Consider adding a charcoal treatment step to the intermediate before hydrogenation.

    • Temperature: A modest increase in temperature can improve kinetics, but be cautious as it can also lead to side reactions or catalyst degradation.[4]

Q2: I am scaling up the reduction of 4-(2-azidoethyl)-1H-pyrazole and am concerned about safety. What are the critical safety considerations?

A2: Organic azides are potentially explosive and must be handled with extreme caution, especially at scale.[8][9] The primary risks are thermal decomposition and the formation of highly explosive and toxic hydrazoic acid (HN₃).[9]

  • Causality: Azides can decompose violently when subjected to heat, shock, or friction.[8] The presence of acid can protonate any residual inorganic azide (from its synthesis) to form hydrazoic acid, which is volatile and dangerously explosive.[9]

  • Safety & Mitigation Protocols:

    • NEVER use metal spatulas to handle organic azides; use ceramic or plastic instead to avoid friction.[12]

    • Avoid Acidic Conditions: Ensure the work-up is performed under neutral or slightly basic conditions to prevent the formation of hydrazoic acid.[12]

    • Temperature Control: Perform the reduction at the lowest effective temperature. Have a robust cooling system in place to manage any exotherm.

    • Quenching: Before work-up, it is crucial to quench any unreacted azide. A common method involves the careful addition of a reducing agent. For residual sodium azide in an aqueous mixture, nitrous acid can be used, but this must be done in a well-ventilated fume hood.[12][13]

    • Blast Shield: Always perform reactions involving azides behind a blast shield.[8]

    • Solvent Choice: Avoid halogenated solvents, as they can form explosive compounds with azides.[13]

Azide_Safety_Decision_Tree Start Handling Organic Azide Intermediate Check_Acid Are acidic conditions present during reaction or work-up? Start->Check_Acid Avoid_Acid STOP. Neutralize or use basic conditions. Risk of forming explosive HN₃. Check_Acid->Avoid_Acid Yes Check_Temp Is temperature strictly controlled? Check_Acid->Check_Temp No Temp_Runaway Risk of uncontrolled decomposition. Implement robust cooling. Check_Temp->Temp_Runaway No Check_Tools Using metal tools? Check_Temp->Check_Tools Yes Use_NonMetal Use plastic/ceramic tools only. Avoid friction/shock. Check_Tools->Use_NonMetal Yes Proceed Proceed with Caution (Behind Blast Shield) Check_Tools->Proceed No Use_NonMetal->Proceed

Caption: Decision tree for safe handling of azide intermediates.

Boc-Protection & Deprotection

Q3: My Boc-protection of the pyrazole nitrogen is incomplete. How can I drive the reaction to completion at scale?

A3: Incomplete Boc-protection is usually an issue of reagent stoichiometry, reaction time, or base selection. While pyrazole is acidic enough to be deprotonated, its nucleophilicity can be modest.

  • Causality: The reaction requires the pyrazole nitrogen to act as a nucleophile towards the Boc-anhydride.[14] If the reaction stalls, it indicates either insufficient reactivity or deactivation of the reagents.

  • Troubleshooting Steps:

    • Base Selection: While bases like triethylamine (TEA) are common, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be more effective.[15] For stubborn cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[15]

    • Reagent Stoichiometry: On a large scale, ensure accurate addition of Boc-anhydride. A slight excess (1.1-1.2 equivalents) is often necessary to ensure complete conversion.

    • Solvent: Use a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the Boc-anhydride.

    • "Green" Alternative: Polyethylene glycol (PEG-400) has been reported as an effective and recyclable medium for Boc-protection, which could be advantageous for scale-up.[15][16]

Final Salt Formation & Crystallization

Q4: I'm having trouble getting the dihydrochloride salt to crystallize properly. It's either an oil or the yield is low.

A4: Crystallization is a critical final step that is highly dependent on solvent, temperature, and purity. Oiling out is a common problem when the product's melting point is lower than the temperature of the crystallization medium or when impurities are present.

  • Causality: The dihydrochloride salt has high lattice energy and requires a suitable solvent system where it is soluble at high temperatures but sparingly soluble at low temperatures. The presence of water or other polar impurities can disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent System: The most common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethanol (EtOH) and then add a solution of HCl in the same solvent or bubble HCl gas through the solution. An antisolvent, such as MTBE or heptane, can then be added to induce precipitation.

    • Control the Rate of Supersaturation: Cool the solution slowly and with steady agitation. Crash cooling often leads to oiling or the formation of very fine particles that are difficult to filter.

    • Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth and can prevent oiling.

    • Water Content: Ensure your free base and solvents are as dry as possible. Water can interfere with the crystallization of the hydrochloride salt.

    • Purity of the Free Base: Impurities can act as crystallization inhibitors. If problems persist, consider purifying the free base (e.g., by distillation or a charcoal treatment) before salt formation.

ParameterRecommended ConditionRationale / Key Consideration
Crystallization Solvent Isopropanol (IPA), Ethanol (EtOH)Good solubility for the free base and HCl, moderate solubility for the salt.
Antisolvent MTBE, Heptane, Ethyl AcetateReduces the solubility of the salt to improve yield.
HCl Source HCl gas, or saturated solution in IPA/DioxaneAnhydrous conditions are critical to prevent hydration and promote crystallization.
Cooling Profile Slow, controlled cooling (e.g., 5-10 °C/hour)Prevents "oiling out" and promotes the formation of larger, easily filterable crystals.
Seeding Add 0.1-1% seed crystals at saturation pointProvides a template for crystal growth, ensuring consistent particle size and form.

III. Frequently Asked Questions (FAQs)

Q: What is the most scalable method for the reduction step?

A: For large-scale production, catalytic hydrogenation is often preferred over chemical reductions (like LiAlH₄ or NaBH₄) for several reasons:

  • Safety & Work-up: It avoids the handling of highly reactive metal hydrides and the often-emulsion-prone aqueous quenches.

  • Atom Economy: The only byproduct is water (if reducing a nitrile) or nitrogen gas (if reducing an azide), making it a "greener" process.

  • Cost: Hydrogen is inexpensive, and catalysts can often be recovered and reused. However, it requires specialized high-pressure reactor systems, and the initial capital investment can be high.[4][17]

Q: How do I monitor the reaction progress effectively at scale?

A: While TLC is useful in the lab, it is not practical for in-process monitoring in a large reactor. High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a robust HPLC method early that can separate starting materials, intermediates, products, and key impurities. For some reactions, like hydrogenations, monitoring the uptake of hydrogen gas can provide a real-time indication of the reaction rate.[6]

Q: The color of my reaction mixture is much darker on a larger scale. Is this a problem?

A: Darkening of the reaction mixture (e.g., turning yellow or red) is common in pyrazole syntheses, often due to minor impurities or side reactions involving the hydrazine starting materials.[18] While it may not always impact the final product quality after purification, it can be an indicator of process variability. Ensure your starting materials are of high quality and that the reaction temperature is well-controlled. If the color persists in the final product, a carbon treatment or a final recrystallization step may be necessary.

IV. References

  • Technical Support Center: Safe Handling of Organic Azides. Benchchem. [URL: available through search]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125747/]

  • Development of New Method for the Synthesis of Pyrazole Derivative. ResearchGate. [URL: https://www.researchgate.net/publication/368819547_Development_of_New_Method_for_the_Synthesis_of_Pyrazole_Derivative]

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [URL: available through search]

  • Azides. UVIC. [URL: https://www.uvic.ca/ohse/assets/docs/swp/Azides%20SWP.pdf]

  • Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate. [URL: https://www.researchgate.net/publication/324151120_Strategies_for_Safely_Handling_Industrial_Azide_Reactions_The_Three_Traps]

  • One-Pot Parallel Solution-Phase Synthesis of 1-Substituted 4-(2-Aminoethyl)-1H-pyrazol-5-ols† | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/51532585_One-Pot_Parallel_Solution-Phase_Synthesis_of_1-Substituted_4-2-Aminoethyl-1H-pyrazol-5-ols]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6530]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2014.893644]

  • ChemInform Abstract: One-Pot Parallel Solution-Phase Synthesis of 1-Substituted 4-(2-Aminoethyl)-1H-pyrazol-5-ols | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/230191839_ChemInform_Abstract_One-Pot_Parallel_Solution-Phase_Synthesis_of_1-Substituted_4-2-Aminoethyl-1H-pyrazol-5-ols]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [URL: https://www.japsonline.com/admin/php/uploads/3295_pdf.pdf]

  • Dangers of: Azide Reactions, Large Scale Reactions. Health, Safety & Risk Management. [URL: https://hsrm.umn.edu/sites/hsrm.umn.edu/files/2020-09/safety_alert_azide_reactions.pdf]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [URL: available through search]

  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [URL: https://chemistry.unm.edu/common/sops/safe-handling-of-azido-compounds.pdf]

  • Knorr Pyrazole Synthesis advice : r/Chempros. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1cagq3a/knorr_pyrazole_synthesis_advice/]

  • New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34882200/]

  • 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs. [URL: https://www.neulandlabs.com/blog/3-key-elements-of-successful-hydrogenation-scale-up/]

  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00021]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [URL: https://chemhelpasap.com/wp-content/uploads/2022/01/10-Knorr-Pyrazole-Synthesis-V2.pdf]

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [URL: https://biblioteca.iqs.edu/handle/10232/20120]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-viii/20-11666]

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Technical Support Center: Minimizing Cytotoxicity of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to help you minimize the cytotoxicity of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride in your non-target cell experiments. The information herein is structured to address common challenges, from initial experimental setup to advanced mitigation strategies, ensuring the scientific integrity of your results.

Section 1: Compound Fundamentals & Initial Observations

This section addresses the most immediate questions regarding the compound and unexpected cytotoxicity.

FAQ 1: What is 2-(1H-pyrazol-4-yl)ethanamine and what are its expected effects?

2-(1H-pyrazol-4-yl)ethanamine is a heterocyclic amine containing a pyrazole ring.[1] Pyrazole-containing compounds are a significant class in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Specifically, ethanamine side chains on pyrazole rings have been investigated for their roles as kinase inhibitors, such as for the Insulin-like Growth Factor-1 Receptor (IGF-1R).[4]

Given its structure, the compound's primary expected effect in a given experiment will depend on the specific target being investigated. However, like many biologically active small molecules, it has the potential for off-target effects that can lead to cytotoxicity in non-target cells.[5][6] One study on a novel pyrazole derivative showed selective cytotoxicity against leukemia cell lines while having no significant effect on non-cancerous cells, highlighting that cytotoxicity can be highly cell-type specific.[7]

FAQ 2: Why am I observing high levels of cell death in my non-target or control cells?

Observing high cytotoxicity in control wells is a frequent issue and can stem from several sources unrelated to the compound's specific on-target activity.[8] It is crucial to systematically investigate the following potential causes:

  • Solvent Toxicity: The most common solvent for compounds of this nature is Dimethyl Sulfoxide (DMSO).[9] While effective for solubilization, DMSO can be toxic to cells, especially at higher concentrations. A general best practice is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, although some robust cell lines may tolerate up to 1%.[10][11] Always run a vehicle control (media with the same final DMSO concentration as your highest compound dose) to determine the specific tolerance of your cells.[11]

  • Compound Precipitation: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.[12] This "solvent-shifting" from a concentrated DMSO stock to the media can cause the compound to crash out of solution.[11] These precipitates can cause physical stress or misinterpreted absorbance readings in viability assays.[5] Visually inspect your wells for precipitates under a microscope.

  • Fundamental Cell Culture Issues: Do not overlook basic cell culture problems. Contamination (bacterial, fungal, or mycoplasma), incubator malfunctions (incorrect CO2, temperature, or humidity), or poor-quality reagents can all lead to widespread cell death.[13]

  • High Compound Concentration: The concentration used may simply be too high, leading to overwhelming off-target or non-specific toxicity.[14] It is essential to determine the cytotoxic concentration (CC50) for your specific cell line.[5]

Section 2: Experimental Design & Optimization

A well-designed experiment is the most effective tool for minimizing unintended cytotoxicity. This section provides guides for optimizing key experimental parameters.

Troubleshooting Guide: How do I determine the optimal, non-toxic working concentration?

The cornerstone of minimizing cytotoxicity is to establish a therapeutic window where the compound is effective against its target with minimal harm to the cells. This is achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the desired effect and the 50% cytotoxic concentration (CC50).

Protocol 1: Determining IC50 and CC50 via Dose-Response Assay

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, but can be adapted for other viability assays (e.g., CellTiter-Glo®, LDH).

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.[15][16]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions of this stock solution in complete growth medium to create a range of treatment concentrations.[15] A typical range might span from 0.01 µM to 100 µM.[17]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound dose.[15]

  • Treatment: Remove the old medium from the cells and add the medium containing your compound dilutions and controls.[16]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal time depends on the cell line's doubling time and the compound's mechanism of action.[18]

  • Viability Assessment (MTT):

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[16]

    • Carefully aspirate the medium and add a solubilization buffer (e.g., 100 µL of DMSO) to each well to dissolve the crystals.[16]

    • Read the absorbance on a microplate reader (typically at 570 nm).[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the log of the compound concentration to generate a dose-response curve and calculate the CC50 value.[5]

Data Interpretation Table
MetricDefinitionImplication for Cytotoxicity
IC50 Concentration at which the compound elicits 50% of its maximal desired effect (e.g., target inhibition).Represents the desired efficacy.
CC50 Concentration at which the compound causes death in 50% of the cells.Represents the onset of significant cytotoxicity.
Therapeutic Index (TI) The ratio of CC50 to IC50 (CC50 / IC50).A higher TI indicates a wider safety margin, meaning the compound is more selective for its target with less general cytotoxicity.
Troubleshooting Guide: How do I optimize the incubation time?

The duration of compound exposure is a critical variable.[17] An incubation time that is too short may underestimate potency, while one that is too long can lead to non-specific effects and cytotoxicity.[14][15]

Workflow for Optimizing Incubation Time

Caption: Workflow for determining optimal incubation time.

  • Rationale: Some compounds require a full cell cycle to exert their effect, while others act rapidly.[18] A time-course experiment helps identify the point at which the maximal desired effect is achieved before significant cytotoxicity unrelated to the primary mechanism occurs.[8] For example, a study might find that 30% of cell lines are sensitive to a drug after 48 hours, while being completely resistant at 24 hours, information that would be missed if only one time point were used.[14]

Section 3: Advanced Troubleshooting & Mitigation

If optimizing concentration and time is insufficient, the cytotoxicity may stem from more complex issues like formulation or bona fide off-target effects.

Troubleshooting Decision Tree: Isolating the Source of Cytotoxicity

Troubleshooting_Cytotoxicity A High Cytotoxicity Observed B Is the vehicle control (e.g., 0.5% DMSO) also toxic? A->B C Is the compound soluble in media? (Check visually for precipitate) B->C No E Source: Solvent Toxicity Action: Reduce final DMSO concentration (<0.1% if possible). Test alternative solvents. B->E Yes D Does cytotoxicity decrease with lower concentration? C->D Yes F Source: Poor Solubility Action: Lower max concentration. Consider solubility enhancers (e.g., cyclodextrins). Re-evaluate stock preparation. C->F No G Source: Off-Target Effect Action: Use lower concentrations. Investigate potential off-targets via literature. Use orthogonal assays or rescue experiments. D->G Yes H Source: Non-Specific Toxicity Action: Re-run full dose-response. Consider a different, more robust cell line. Verify cell line health and identity. D->H No

Sources

Validation & Comparative

The Pyrazole Scaffold: A Master Key to Unlocking Diverse Pharmacological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-(1H-pyrazol-4-yl)ethanamine and Other Prominent Pyrazole-Based Bioactive Agents

Introduction: The Enduring Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] The strategic functionalization of the pyrazole core has yielded drugs that modulate a remarkably diverse array of biological targets, from enzymes to G-protein coupled receptors (GPCRs).[3][4] This guide provides a comparative analysis of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a histamine H2 receptor agonist, against three landmark pyrazole-containing drugs: Celecoxib, Rimonabant, and Sildenafil. By examining their distinct structures, mechanisms of action, and pharmacological profiles, we aim to illuminate the profound versatility of the pyrazole scaffold and provide researchers with a framework for understanding the structure-activity relationships that govern their diverse biological effects.

Featured Compound: 2-(1H-pyrazol-4-yl)ethanamine (Betazole)

2-(1H-pyrazol-4-yl)ethanamine, also known as Betazole or Ametazole, is a structural analog of histamine.[5][6] The core pyrazole ring with an ethylamine side chain at the 4-position confers selective agonist activity at the histamine H2 receptor.[6][7] This activity mimics the physiological effect of histamine in stimulating gastric acid secretion.[6][8] Consequently, Betazole has been utilized clinically as a diagnostic agent to assess gastric acid secretory capacity, aiding in the diagnosis of conditions like Zollinger-Ellison syndrome and achlorhydria.[5][6] Its action is mediated through the activation of Gs-protein coupled H2 receptors, leading to an increase in intracellular cyclic AMP (cAMP).[9]

Comparator Pyrazole Derivatives: A Study in Divergent Functionality

To highlight the remarkable adaptability of the pyrazole scaffold, we will compare Betazole to three other widely recognized pyrazole derivatives, each with a distinct mechanism of action targeting a different class of protein.

  • Celecoxib (Celebrex®): A diaryl-substituted pyrazole, Celecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[10][11] Its anti-inflammatory and analgesic properties stem from its ability to block the synthesis of prostaglandins, key mediators of pain and inflammation.[12]

  • Rimonabant (Acomplia®): This 1,5-diarylpyrazole derivative was developed as a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[13][14] By blocking the effects of endogenous cannabinoids, it was designed to modulate appetite and metabolic processes.[15]

  • Sildenafil (Viagra®): Featuring a fused pyrazolo[4,3-d]pyrimidinone core, Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[16][17] Its vasodilatory effects, which are harnessed for the treatment of erectile dysfunction and pulmonary arterial hypertension, are achieved by preventing the breakdown of cyclic guanosine monophosphate (cGMP).[16][17]

Comparative Pharmacological Analysis

The diverse biological activities of these pyrazole derivatives are a direct consequence of the specific substituents on the pyrazole ring, which dictate their affinity and selectivity for their respective targets. The following table summarizes key in vitro pharmacological data for each compound.

CompoundTarget(s)Primary ActionKey Performance MetricValueSelectivity
2-(1H-pyrazol-4-yl)ethanamine (Betazole) Histamine H2 ReceptorAgonistEC50 (cAMP assay)~920 nM (for Histamine at H2R)Selective for H2 over H1
Celecoxib COX-1 / COX-2Enzyme InhibitorIC50 (COX-1)82 µM~12-fold selective for COX-2
IC50 (COX-2)6.8 µM[12]
Rimonabant CB1 / CB2 ReceptorsInverse Agonist / AntagonistKi (CB1)~2 nM>500-fold selective for CB1
Ki (CB2)>1000 nM[13]
Sildenafil PDE5Enzyme InhibitorIC50 (PDE5)~3.4 - 3.9 nM[16][17]Highly selective for PDE5 over other PDE isoforms

Note: Data for Betazole's EC50 is inferred from its classification as a histamine H2 agonist and publicly available data for histamine's potency at the H2 receptor in cAMP assays as a reference point.[18]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways modulated by each of the compared pyrazole derivatives.

G_protein_signaling_pathway cluster_betazole Betazole (H2R Agonist) Pathway Betazole Betazole H2R Histamine H2 Receptor (GPCR) Betazole->H2R Binds & Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse_H2 Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse_H2 Phosphorylates Targets

Betazole activates the H2R/Gs/cAMP pathway.

COX2_Inhibition_Pathway cluster_celecoxib Celecoxib (COX-2 Inhibitor) Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Converts to Inflammation Pain & Inflammation Prostaglandins->Inflammation Promote Celecoxib Celecoxib Celecoxib->COX2 Inhibits CB1_Inverse_Agonist_Pathway cluster_rimonabant Rimonabant (CB1 Inverse Agonist) Pathway Rimonabant Rimonabant CB1R Cannabinoid CB1 Receptor (GPCR) Rimonabant->CB1R Binds & Stabilizes Inactive State Gi Gi Protein (Constitutively Active) CB1R->Gi Reduces Basal Activation AC Adenylyl Cyclase Gi->AC Inhibition (Basal Tone) cAMP cAMP AC->cAMP Reduced Conversion Signaling Basal Neuronal Signaling cAMP->Signaling

Rimonabant reduces basal CB1 receptor signaling.

PDE5_Inhibition_Pathway cluster_sildenafil Sildenafil (PDE5 Inhibitor) Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation Promotes GMP GMP (Inactive) PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil enhances cGMP signaling by inhibiting PDE5.

Experimental Methodologies: A Guide to In Vitro Characterization

The characterization of these pyrazole derivatives relies on robust and specific in vitro assays. Below are detailed protocols for evaluating the activity of compounds at each of the respective targets.

Histamine H2 Receptor Functional Assay (cAMP Accumulation)

This assay quantifies the ability of a test compound to stimulate the H2 receptor, leading to the production of the second messenger cAMP.

cAMP_Assay_Workflow A 1. Cell Culture CHO or HEK293 cells stably expressing human H2 receptor. B 2. Cell Seeding Seed cells into 96-well plates and culture overnight. A->B C 3. Compound Incubation Pre-incubate cells with phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of test compound (e.g., Betazole). B->C D 4. Cell Lysis Stop the reaction and lyse the cells using a provided lysis buffer. C->D E 5. cAMP Detection Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). D->E F 6. Data Analysis Plot cAMP concentration vs. compound concentration. Determine EC50 value using a non-linear regression curve fit. E->F

Workflow for H2 Receptor cAMP Assay.

Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H2 receptor in appropriate culture medium.

  • Cell Seeding: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.

  • Compound Addition: Remove the culture medium and add the assay buffer. Add serial dilutions of the test compound (e.g., Betazole) or a reference agonist (e.g., Histamine) to the wells. Incubate for 30 minutes at room temperature. [18]5. Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Quantification: Determine the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). [9][19]7. Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the compound concentration. Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

COX-2 Selective Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of the COX-2 enzyme to determine the inhibitory potency of compounds like Celecoxib. [20][21]

COX2_Assay_Workflow A 1. Reagent Preparation Prepare Assay Buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of probe, cofactor, and arachidonic acid. B 2. Plate Setup Add buffer, enzyme, and serially diluted inhibitor (e.g., Celecoxib) or DMSO control to a 96-well black plate. A->B C 3. Pre-incubation Incubate the plate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding. B->C D 4. Reaction Initiation Add arachidonic acid to all wells simultaneously to start the reaction. C->D E 5. Kinetic Measurement Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C. D->E F 6. Data Analysis Calculate the rate of reaction (slope) for each well. Determine % inhibition and calculate the IC50 value. E->F

Workflow for Fluorometric COX-2 Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. [22][23]This includes reconstituting the human recombinant COX-2 enzyme, the COX probe, and the cofactor in the provided assay buffer. Prepare the arachidonic acid substrate solution immediately before use. [22]2. Inhibitor Preparation: Prepare a stock solution of the test inhibitor (e.g., Celecoxib) in DMSO. Create a serial dilution to test a range of concentrations. [20]3. Reaction Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and COX probe to all wells. Add the diluted test inhibitor to the sample wells and an equivalent volume of DMSO to the "100% activity" control wells. Add a known COX-2 inhibitor (e.g., Celecoxib provided in the kit) to positive control wells. [23]4. Pre-incubation: Incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [21]5. Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells, preferably using a multi-channel pipette for simultaneous addition. [20]6. Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. [20]7. Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% activity" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [20]

CB1 Receptor Inverse Agonist Assay ([³⁵S]GTPγS Binding)

This functional assay directly measures the activation of G-proteins and is used to differentiate between antagonists and inverse agonists. An inverse agonist, like Rimonabant, will decrease the basal level of [³⁵S]GTPγS binding in the absence of an agonist. [24][25]

GTPgS_Assay_Workflow A 1. Membrane Preparation Prepare cell membranes from cells overexpressing the human CB1 receptor. B 2. Reaction Mixture In a 96-well plate, combine membranes, GDP, and serial dilutions of the test compound (e.g., Rimonabant) in assay buffer. A->B C 3. Incubation Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for 60-90 minutes at 30°C with gentle agitation. B->C D 4. Separation Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free [³⁵S]GTPγS. C->D E 5. Scintillation Counting Wash filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter. D->E F 6. Data Analysis Plot [³⁵S]GTPγS binding vs. compound concentration. Determine the EC50 for inhibition of basal binding. E->F

Workflow for CB1 Inverse Agonist [³⁵S]GTPγS Assay.

Protocol:

  • Membrane Preparation: Prepare membranes from cells (e.g., CHO or HEK293) stably expressing the human CB1 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes (typically 5-10 µg protein) with GDP (to ensure G-proteins are in their inactive state) and various concentrations of the test compound (e.g., Rimonabant) in an appropriate assay buffer (typically containing Tris-HCl, MgCl₂, EGTA, and NaCl). [24][26]3. Reaction Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog). [24]4. Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for G-protein activation and radioligand binding. [27]5. Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: To determine inverse agonist activity, plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. A decrease in signal below the basal level (binding in the absence of any compound) indicates inverse agonism. Fit the data to a dose-response curve to calculate the EC50 for the reduction in basal signaling.

PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures PDE5 activity by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate. [28][29]

PDE5_Assay_Workflow A 1. Reagent Preparation Prepare assay buffer, dilute human recombinant PDE5A1 enzyme, and reconstitute FAM-cGMP substrate. B 2. Plate Setup Add serially diluted inhibitor (e.g., Sildenafil) or DMSO control to a 96-well black plate. Add diluted PDE5A1 enzyme. A->B C 3. Pre-incubation Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding. B->C D 4. Reaction Initiation Add FAM-cGMP substrate solution to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C. C->D E 5. Reaction Termination & Detection Stop the reaction by adding a binding agent. This agent binds the hydrolyzed product (FAM-GMP), causing a large increase in polarization. D->E F 6. Data Acquisition & Analysis Read fluorescence polarization (mP). Calculate % inhibition and determine the IC50 value. E->F

Workflow for Fluorescence Polarization PDE5 Assay.

Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions, including the assay buffer, recombinant human PDE5A1 enzyme, and the fluorescein-labeled cGMP substrate (FAM-cGMP). [28][29]2. Inhibitor Preparation: Prepare a stock solution of the test inhibitor (e.g., Sildenafil) in DMSO. Create a serial dilution in assay buffer to achieve a range of concentrations.

  • Enzyme/Inhibitor Incubation: In a 96-well black microplate, add the diluted PDE5A1 enzyme solution to wells containing either the serially diluted test inhibitor or a DMSO control. Incubate for 15 minutes at room temperature to allow for inhibitor binding. [28]4. Reaction Initiation: Start the enzymatic reaction by adding the FAM-cGMP substrate to all wells. Incubate for 30-60 minutes at 37°C. [28]5. Reaction Termination: Stop the reaction by adding a "Binding Agent" provided in the kit. This agent specifically binds to the hydrolyzed FAM-GMP product, forming a large complex. [28]6. Signal Detection: Read the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm). The small, rapidly rotating FAM-cGMP substrate has a low FP value, while the large FAM-GMP/Binding Agent complex rotates slowly and has a high FP value.

  • Data Analysis: The FP values are directly proportional to PDE5 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. [28]

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The four compounds examined in this guide—2-(1H-pyrazol-4-yl)ethanamine (Betazole), Celecoxib, Rimonabant, and Sildenafil—perfectly illustrate how modifications to a central chemical core can produce molecules with highly specific and divergent pharmacological activities. Betazole's simple ethylamine substitution directs it to the histamine H2 receptor, while the more complex aryl substitutions on Celecoxib and Rimonabant guide them to the active sites of an enzyme (COX-2) and a GPCR (CB1), respectively. Sildenafil's fused ring system creates a structure perfectly suited to inhibit the PDE5 enzyme. This comparative analysis underscores the importance of understanding structure-activity relationships and provides a practical guide to the fundamental in vitro assays used to characterize such compounds, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is one of meticulous investigation and rigorous comparison. This guide provides an in-depth technical framework for validating the biological activity of "2-(1H-pyrazol-4-yl)ethanamine dihydrochloride," a molecule whose structural characteristics suggest a compelling interaction with the histamine H3 receptor (H3R). By comparing its potential performance with established H3R antagonists and providing detailed experimental protocols, we aim to equip you with the necessary tools to thoroughly characterize this compound.

The Rationale: Structural Clues to a Promising Target

At first glance, the structure of 2-(1H-pyrazol-4-yl)ethanamine reveals a pyrazole ring coupled with an ethanamine side chain. This arrangement bears a striking resemblance to histamine (2-(1H-imidazol-4-yl)ethanamine), the endogenous ligand for histamine receptors. The pyrazole moiety is a well-established pharmacophore in numerous biologically active compounds, noted for its diverse pharmacological activities.[1][2] This structural analogy strongly suggests that this compound is a candidate ligand for histamine receptors, with a particular potential to act as a histamine H3 receptor (H3R) antagonist.

The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[3] Antagonists of this receptor have shown therapeutic promise in treating a range of neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[3][4][5] Therefore, validating the biological activity of this compound as a potential H3R antagonist is a scientifically meritorious endeavor.

Comparative Analysis with Established H3R Antagonists

To ascertain the therapeutic potential of this compound, its biological activity must be benchmarked against well-characterized H3R antagonists. For this guide, we have selected three reference compounds:

  • Pitolisant (Wakix®): The first H3R antagonist/inverse agonist to receive clinical approval, primarily for the treatment of narcolepsy.[3][5][6]

  • Ciproxifan: A potent and selective H3R antagonist widely used as a research tool.[4][7]

  • Thioperamide: A classical H3R antagonist, also extensively used in preclinical research.[7][8]

Our comparative framework will focus on key pharmacological parameters:

  • Binding Affinity (Ki): The equilibrium dissociation constant, which indicates the strength of binding between the ligand and the receptor. A lower Ki value signifies a higher binding affinity.

  • Functional Potency (IC50/EC50): The concentration of the antagonist required to inhibit 50% of the agonist's response (IC50) or the concentration required to elicit a 50% response in the case of an inverse agonist (EC50).

  • Selectivity: A measure of the compound's ability to bind to the target receptor (H3R) over other related receptors (e.g., H1R, H2R, H4R). High selectivity is crucial for minimizing off-target side effects.

  • In Vivo Efficacy: The ability of the compound to produce the desired therapeutic effect in a living organism.

The following table summarizes the known activities of our comparator compounds and provides a template for evaluating this compound.

CompoundTargetBinding Affinity (Ki)Functional Potency (IC50/EC50)Selectivity ProfileIn Vivo Efficacy
This compound H3R (Hypothesized)To be determinedTo be determinedTo be determinedTo be determined
Pitolisant H3R Antagonist/Inverse Agonist~1-5 nM~1-10 nMHigh selectivity for H3RWake-promoting, pro-cognitive
Ciproxifan H3R Antagonist~0.5-2 nM~1-5 nMHigh selectivity for H3RPro-cognitive, anticonvulsant
Thioperamide H3R Antagonist~2-10 nM~5-20 nMModerate selectivityWake-promoting

Experimental Protocols for Biological Validation

The following section provides detailed, step-by-step methodologies for the essential in vitro and in vivo experiments required to validate the biological activity of this compound as an H3R antagonist.

In Vitro Assays

These assays are fundamental for determining the binding affinity and functional potency of the test compound at the molecular and cellular levels.

This assay directly measures the affinity of the test compound for the H3 receptor by assessing its ability to displace a known radiolabeled ligand.[4][8]

Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the H3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Typically [³H]Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value by fitting the data to a one-site competition binding equation using appropriate software.

This functional assay measures the downstream effect of H3R activation on intracellular cyclic AMP (cAMP) levels. As H3R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect, while an inverse agonist will increase basal cAMP levels.[4]

Objective: To determine the functional potency (IC50 or EC50) of this compound as an H3R antagonist or inverse agonist.

Materials:

  • Whole cells expressing the H3 receptor.

  • Stimulation Buffer: HBSS or similar, often containing a phosphodiesterase inhibitor like IBMX.

  • H3R agonist (e.g., (R)-α-methylhistamine) for antagonist mode.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test Compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the H3R-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • For Antagonist Mode: Add a fixed concentration of the H3R agonist.

  • For Inverse Agonist Mode: Add forskolin to stimulate basal cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.

  • Plot the cAMP levels against the log of the test compound concentration to determine the IC50 (for antagonists) or EC50 (for inverse agonists).

In Vivo Assays

These assays are crucial for evaluating the compound's efficacy and target engagement in a living organism.

This behavioral model assesses the in vivo antagonist activity of a compound at the H3 receptor. The H3R agonist (R)-α-methylhistamine induces a drinking behavior (dipsogenia) in rodents, which can be blocked by an H3R antagonist.[9][10]

Objective: To evaluate the in vivo H3R antagonist activity of this compound.

Animals: Male Wistar rats or Swiss mice.

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer the test compound (this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a predetermined pre-treatment time, administer the H3R agonist (R)-α-methylhistamine.

  • Immediately place the animals in individual cages with a pre-weighed water bottle.

  • Measure water consumption over a 30-60 minute period.

  • A significant reduction in water intake in the test compound group compared to the vehicle group indicates H3R antagonist activity.

This assay determines the extent to which the test compound binds to and occupies the H3 receptors in the brain at different doses.[7][11]

Objective: To measure the in vivo H3 receptor occupancy of this compound.

Materials:

  • A non-radiolabeled or radiolabeled tracer with known H3R binding properties (e.g., GSK189254).

  • LC-MS/MS system for quantification.

Procedure:

  • Administer varying doses of the test compound to different groups of animals.

  • At the time of expected peak plasma concentration, administer the tracer.

  • After a suitable time for the tracer to distribute to the brain, euthanize the animals and dissect brain regions rich in H3 receptors (e.g., striatum, frontal cortex) and a region with low H3R density for non-specific binding (e.g., cerebellum).

  • Homogenize the brain tissues and quantify the concentration of the tracer and the test compound using LC-MS/MS.

  • Calculate receptor occupancy as the percentage reduction in specific tracer binding in the drug-treated animals compared to the vehicle-treated animals.

Visualizing the Path to Validation

To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway and the proposed experimental workflow.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Mechanism of Antagonist Histamine Histamine H3R H3 Receptor (Gi/o-coupled) Histamine->H3R Agonist Binding AC Adenylyl Cyclase H3R->AC Inhibits Ca_channel Ca2+ Channel H3R->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to NT_release Neurotransmitter Release cAMP->NT_release Modulates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Ca2+ influx triggers Ca_ion Ca2+ Vesicle->NT_release Fusion & Release Antagonist 2-(1H-pyrazol-4-yl)ethanamine (Antagonist) Antagonist->H3R Blocks Histamine Binding Experimental_Workflow start Start: Novel Compound 2-(1H-pyrazol-4-yl)ethanamine in_vitro In Vitro Screening start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay cAMP Accumulation Assay (Determine IC50/EC50) binding_assay->functional_assay selectivity Selectivity Profiling (vs. H1R, H2R, H4R) functional_assay->selectivity in_vivo In Vivo Validation selectivity->in_vivo dipsogenia Dipsogenia Test (Assess in vivo antagonism) in_vivo->dipsogenia ro_assay Receptor Occupancy (Confirm target engagement) dipsogenia->ro_assay pk_pd Pharmacokinetics/ Pharmacodynamics ro_assay->pk_pd end Data Analysis & Conclusion pk_pd->end

Caption: Experimental Workflow for Validating a Novel H3R Antagonist.

Conclusion

The validation of this compound's biological activity is a multi-faceted process that requires a systematic and comparative approach. By leveraging the established pharmacology of the histamine H3 receptor and employing the detailed protocols outlined in this guide, researchers can effectively characterize this novel compound. The journey from a structural hypothesis to a fully validated bioactive molecule is challenging, but with rigorous scientific methodology, it is a path that can lead to significant advancements in the field of drug discovery.

References

  • Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Comparative Analysis of Histamine H3 Receptor Antagonists Across Species. BenchChem.
  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics.
  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry.
  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing deriv
  • In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. Journal of Pharmacological and Toxicological Methods.
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.
  • H3 receptor antagonist. Wikipedia.
  • Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. British Journal of Pharmacology.
  • In-Vivo Histamine H3 antagonist receptor occupancy assay in Rats using nonradioactive tracer.
  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.
  • 2-(1H-pyrazol-4-yl)ethanamine. Anichem.
  • This compound. Sigma-Aldrich.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Pyrazole chemical entity and Biological Activity.

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A Comparative Guide to 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride and Standard Therapies for Vestibular Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The landscape of therapeutic development for vestibular disorders, such as Ménière's disease, is characterized by a persistent need for novel agents with improved efficacy and tolerability. While existing treatments provide relief for many, a significant patient population remains underserved. This guide introduces 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride , a novel pyrazole-based compound, as a promising candidate for investigation. Its structural analogy to histamine and, more specifically, to the established vestibular therapeutic, Betahistine, provides a strong rationale for its potential efficacy. This document will provide a comparative analysis of the hypothesized mechanism and potential efficacy of this compound against the current standard of care, Betahistine, supported by existing experimental data for the latter.

Introduction: The Rationale for a Novel Pyrazole Compound

Pyrazole and its derivatives are recognized for their diverse pharmacological activities, with many approved drugs incorporating this heterocyclic nucleus.[1][2][3][4] The core structure of 2-(1H-pyrazol-4-yl)ethanamine is a close structural analog of histamine, with the pyrazole ring acting as a bioisostere for the imidazole ring found in histamine. This structural similarity is shared with Betahistine, a widely prescribed medication for Ménière's disease.[5][6]

Ménière's disease is an inner ear disorder characterized by vertigo, tinnitus, and fluctuating hearing loss.[6][7][8] Betahistine's therapeutic effect is primarily attributed to its dual action as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist.[9][10][11][12][13] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[14][15][16] By antagonizing the H3 receptor, Betahistine increases the turnover of histamine, leading to enhanced neurotransmission in vestibular nuclei and improved inner ear microcirculation.[10][11][13]

Given that the pyrazole moiety has been explored in the development of histamine H3 receptor antagonists,[17] it is hypothesized that This compound may exhibit similar, if not enhanced, H3 receptor antagonism, positioning it as a compelling candidate for the treatment of vestibular disorders.

Mechanism of Action: A Comparative Overview

Betahistine: The Established Standard

Betahistine's mechanism of action is multifaceted:

  • Histamine H3 Receptor Antagonism: As a potent antagonist of H3 receptors, betahistine blocks the presynaptic feedback inhibition of histamine synthesis and release.[9][11][13] This leads to increased histaminergic neurotransmission in the brain, particularly in the vestibular nuclei, which is crucial for vestibular compensation and the reduction of vertigo symptoms.[9][10]

  • Histamine H1 Receptor Agonism: Betahistine acts as a weak agonist at H1 receptors, which is thought to contribute to its vasodilatory effects in the inner ear.[9][12][13] This action may improve microcirculation in the stria vascularis, helping to regulate endolymphatic pressure, a key factor in Ménière's disease.[11][13]

  • Central Vestibular Compensation: By modulating histaminergic pathways, betahistine is believed to facilitate the brain's ability to adapt to and compensate for vestibular imbalances.[9][10]

cluster_0 Betahistine's Mechanism of Action Betahistine Betahistine H3_Receptor Histamine H3 Receptor Betahistine->H3_Receptor Antagonist H1_Receptor Histamine H1 Receptor Betahistine->H1_Receptor Weak Agonist Histamine_Release Increased Histamine Release & Synthesis H3_Receptor->Histamine_Release Vasodilation Inner Ear Vasodilation H1_Receptor->Vasodilation Vestibular_Compensation Enhanced Vestibular Compensation Histamine_Release->Vestibular_Compensation Symptom_Relief Reduction in Vertigo, Tinnitus, & Hearing Loss Vasodilation->Symptom_Relief Vestibular_Compensation->Symptom_Relief

Caption: Mechanism of Action of Betahistine.

This compound: A Hypothesized Mechanism

Based on its structural characteristics, the hypothesized mechanism of action for this compound centers on its potential as a selective and potent histamine H3 receptor antagonist. The pyrazole core, as an imidazole isostere, is expected to confer high affinity for the H3 receptor. The ethanamine side chain is a common feature in many histamine receptor ligands.

A more potent and selective antagonism of the H3 receptor compared to betahistine could lead to a more pronounced increase in histamine turnover, potentially resulting in superior efficacy in reducing vertigo and other symptoms of Ménière's disease. The selectivity profile will be critical, as off-target effects at other histamine receptors or other neurotransmitter systems could influence its overall therapeutic and side-effect profile.

Comparative Efficacy: Existing Data and Future Directions

Clinical Efficacy of Betahistine

The clinical efficacy of betahistine in Ménière's disease has been the subject of numerous studies, with some debate in the literature.[6][18] However, a consensus has emerged that betahistine is effective in reducing the frequency and severity of vertigo attacks in many patients.[5][7] Some studies suggest that higher doses and long-term treatment may be more beneficial.[19] While its effect on vertigo is more established, its impact on hearing loss and tinnitus is less clear.[7]

Parameter Betahistine Efficacy (Summary of Clinical Findings)
Vertigo Attacks Significant reduction in frequency and severity reported in multiple studies.[5][7]
Tinnitus Inconsistent results; some patients report improvement.[7]
Hearing Loss Generally not considered to prevent the progression of hearing loss.[7]
Overall Quality of Life Often improved due to the reduction in debilitating vertigo episodes.
Hypothesized Efficacy of this compound

The primary hypothesis is that due to potentially more potent and selective H3 receptor antagonism, this compound could offer superior control of vertigo attacks compared to betahistine. A more targeted mechanism might also translate to a more favorable side-effect profile.

Parameter Hypothesized Efficacy of this compound
Vertigo Attacks Potentially greater reduction in frequency and severity.
Tinnitus To be determined through preclinical and clinical studies.
Hearing Loss Unlikely to have a significant impact, similar to betahistine.
Overall Quality of Life Potential for significant improvement if vertigo control is superior.

Experimental Protocols for Comparative Evaluation

To validate the hypothesized efficacy of this compound, a series of preclinical and clinical studies are necessary.

Preclinical Evaluation Workflow

Start Start Receptor_Binding Histamine Receptor Binding Assays (H1, H2, H3, H4) Start->Receptor_Binding Functional_Assay H3 Receptor Functional Assay (e.g., cAMP measurement) Receptor_Binding->Functional_Assay In_Vivo_Model Animal Model of Vestibular Dysfunction Functional_Assay->In_Vivo_Model Behavioral_Testing Assessment of Vestibular Function (e.g., rotarod, gait analysis) In_Vivo_Model->Behavioral_Testing PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies Behavioral_Testing->PK_PD_Studies Toxicology Acute and Chronic Toxicity Studies PK_PD_Studies->Toxicology End End Toxicology->End

Sources

cross-validation of "2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride (PYE4) Activity Across Diverse Cancer Cell Lines

This guide provides a comprehensive framework for the rigorous cross-validation of a novel investigational compound, this compound, hereafter designated as PYE4. Our objective is to move beyond single-point activity claims and establish a robust, multi-faceted understanding of PYE4's mechanism of action, potency, and therapeutic potential across a biologically diverse panel of cell lines.

For the purpose of this guide, we will operate under the hypothesis that PYE4 is a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide is designed for researchers, drug discovery scientists, and pharmacologists, providing both the strategic rationale and detailed protocols necessary for a thorough validation campaign.

Part 1: The Scientific Imperative for Cross-Validation

A compound's activity in a single cell line is merely an observation; its consistent, mechanism-linked activity across multiple, carefully selected cell lines is evidence. Drug development is plagued by compounds that show promise in one specific model but fail in broader, more complex systems. This failure often stems from off-target effects or a dependency on a unique cellular context not present in other tumors.

Our validation strategy is therefore built on three pillars:

  • Confirming the Phenotype: Does PYE4 consistently inhibit cell viability and induce apoptosis in cell lines known to be dependent on the target pathway?

  • Verifying Target Engagement: Does PYE4 specifically inhibit the phosphorylation of STAT3 at its active site (Tyr705) in a dose-dependent manner?

  • Establishing a Mechanistic Link: Is the observed phenotype (e.g., cell death) directly correlated with the on-target activity (p-STAT3 inhibition)?

To investigate this, we have selected a panel of three human cancer cell lines with well-characterized STAT3 activity:

  • A549 (Lung Carcinoma): Exhibits moderate constitutive STAT3 activation.

  • MDA-MB-231 (Breast Carcinoma): Known for high levels of constitutively active, phosphorylated STAT3, making it putatively sensitive to STAT3 inhibitors.

  • MCF-7 (Breast Carcinoma): Displays low intrinsic STAT3 activation, serving as a potential negative control or baseline for non-STAT3-dependent effects.

This multi-model approach allows us to determine if PYE4's efficacy is truly tied to its intended target.

Part 2: Experimental Workflow & Design

A logical, sequential workflow is critical to generating unambiguous data. Our process begins with broad phenotypic screening and progressively focuses on more specific, mechanism-based assays.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Effect cluster_3 Phase 4: Data Synthesis A Select Cell Line Panel (A549, MDA-MB-231, MCF-7) B Dose-Response Treatment (PYE4, 0.1 nM to 100 µM) A->B C Cell Viability Assay (CellTiter-Glo®) B->C D Calculate IC50 Values C->D E Treat Cells with PYE4 (at 0.5x, 1x, 5x IC50) D->E I Treat Cells with PYE4 (at 1x IC50) D->I F Prepare Protein Lysates E->F G Western Blot Analysis (p-STAT3, Total STAT3, β-Actin) F->G H Quantify Band Intensities G->H L Correlate IC50 with p-STAT3 Inhibition & Apoptosis H->L J Apoptosis Assay (Caspase-Glo® 3/7) I->J K Measure Luminescence J->K K->L M Final Conclusion on Mechanism of Action L->M

Caption: Overall experimental workflow for PYE4 cross-validation.

Part 3: Detailed Methodologies & Protocols

The following protocols are designed to be self-validating by including necessary controls, ensuring the data generated is both reliable and interpretable.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.

Rationale: The primary goal is to determine the concentration of PYE4 that inhibits cell growth by 50% (IC50). This value is crucial for comparing potency across cell lines and for selecting doses in subsequent mechanistic assays.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549, MDA-MB-231, and MCF-7 cells in white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of PYE4 in appropriate cell culture medium, ranging from 0.1 nM to 100 µM. Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Protocol 2: Target Engagement via Western Blot for Phospho-STAT3

This protocol directly measures the phosphorylation status of STAT3, providing evidence of target engagement.

Rationale: Observing a decrease in phosphorylated STAT3 (Tyr705) upon PYE4 treatment is the most direct evidence that the compound is inhibiting the STAT3 pathway as hypothesized. Total STAT3 levels should remain unchanged, demonstrating specificity.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with PYE4 at concentrations corresponding to 0.5x, 1x, and 5x their previously determined IC50 value for 24 hours. Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies for:

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal, and then normalize this ratio to the loading control (β-Actin).

Protocol 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Rationale: If PYE4 inhibits the pro-survival STAT3 pathway, we expect to see an increase in programmed cell death (apoptosis). This assay links target inhibition to a specific cellular outcome.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the CellTiter-Glo® assay (Protocol 1), but treat the cells with PYE4 at their respective 1x IC50 concentrations. As a positive control, include a known apoptosis inducer like Staurosporine.

  • Incubation: Incubate for a shorter duration, typically 24 or 48 hours, as apoptosis precedes complete loss of viability.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescent signal, which is proportional to the amount of active caspase 3/7.

  • Analysis: Normalize the data to the vehicle control and present it as fold-change in caspase activity.

Part 4: Data Synthesis and Interpretation

The power of this approach lies in synthesizing the data from all three assays into a single, coherent narrative. The hypothetical data below illustrates a successful validation scenario.

Table 1: Comparative Activity of PYE4 Across Cell Lines

Cell LineSTAT3 StatusIC50 (µM)p-STAT3 Inhibition at 1x IC50 (% of Control)Caspase 3/7 Activation (Fold Change vs. Control)
MDA-MB-231High0.85 85% 4.2-fold
A549Moderate5.2 60% 2.5-fold
MCF-7Low>50 15% 1.1-fold

Interpretation of Hypothetical Results:

  • Potency Correlates with STAT3 Status: PYE4 is most potent (lowest IC50) in the MDA-MB-231 cell line, which has high STAT3 activity. Its potency is significantly lower in MCF-7 cells, which lack this dependency. This is a strong indicator of on-target activity.

  • Target Engagement is Confirmed: The Western Blot data would show a dose-dependent decrease in p-STAT3 levels in MDA-MB-231 and A549 cells, with minimal effect in MCF-7 cells. This confirms that PYE4 is engaging its intended target.

  • Mechanism is Linked to Phenotype: The strong induction of apoptosis (caspase activation) in the sensitive cell lines, which is absent in the resistant line, directly links the inhibition of the pro-survival STAT3 pathway to the observed cell death.

G Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK Ligand Binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->Transcription Binds DNA Survival Cell Survival & Proliferation Transcription->Survival PYE4 PYE4 PYE4->STAT3_active Inhibits Dimerization/ Translocation

Caption: Hypothesized mechanism of PYE4 in the STAT3 signaling pathway.

Conclusion

Through this structured, multi-assay, multi-cell line approach, we can confidently validate the activity of this compound (PYE4). The convergence of data—where potency, target inhibition, and phenotypic outcome all align with the known biology of the STAT3 pathway—provides a robust foundation for advancing PYE4 into more complex preclinical models. This guide underscores that the goal of early-stage drug discovery is not just to find "active" compounds, but to deeply understand their mechanism of action, a prerequisite for successful clinical translation.

References

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature Reviews Clinical Oncology, 15(4), 234–248. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). BCA Protein Assay Protocol. Bio-Rad. Retrieved from [Link]

The Pyrazole Moiety in Histamine H3 Receptor Antagonism: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis of 2-(1H-pyrazol-4-yl)ethanamine Analogs

For researchers, scientists, and drug development professionals navigating the intricate landscape of G-protein coupled receptor (GPCR) modulation, the histamine H3 receptor (H3R) presents a compelling target for a spectrum of neurological disorders. The canonical pharmacophore for H3R ligands has long been centered around the imidazole ring, the very core of histamine itself. However, the quest for novel intellectual property and improved pharmacokinetic profiles has driven the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(1H-pyrazol-4-yl)ethanamine analogs, a class of compounds that logically emerge from the replacement of the imidazole moiety of histamine and its derivatives with a pyrazole ring.

This analysis, grounded in experimental data, will objectively compare the performance of these pyrazole analogs against their imidazole counterparts and explore the nuances of their SAR. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Rationale for Pyrazole as an Imidazole Bioisostere

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established bioisostere for the imidazole ring found in histamine.[1] This substitution is predicated on their similar steric and electronic properties. Both are aromatic, possess basic nitrogen atoms capable of hydrogen bonding, and have comparable ring sizes. In drug design, such a substitution can potentially lead to altered metabolic stability, modified pKa values, and novel intellectual property.[2] The exploration of pyrazole-based scaffolds in medicinal chemistry has yielded compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2]

The Histamine H3 Receptor: A Key Neuromodulatory Target

The H3 receptor is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Antagonists of the H3 receptor, by blocking this inhibitory tone, increase the release of these neurotransmitters, leading to enhanced wakefulness, cognition, and attention. This has made H3R antagonists attractive candidates for the treatment of conditions like narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[3]

Structure-Activity Relationship of 2-(1H-pyrazol-4-yl)ethanamine Analogs as H3 Receptor Antagonists

The logical starting point for investigating pyrazole-based H3R ligands is the direct analog of histamine, 2-(1H-pyrazol-4-yl)ethanamine. The core hypothesis is that this scaffold can mimic the interactions of histamine or imidazole-containing antagonists with the H3 receptor.

The Unsubstituted Scaffold: A Tale of Diminished Affinity

A pivotal study directly explored the consequence of replacing the imidazole ring of known H3 receptor antagonists with a pyrazole moiety. The findings were stark: the pyrazole-containing analogs exhibited a significant loss of H3 receptor antagonist activity.[1]

In a study by Kieć-Kononowicz et al., pyrazole derivatives designed as bioisosteric replacements for potent imidazole-based H3 antagonists were synthesized and evaluated. The results, summarized below, demonstrate a consistent and dramatic drop in potency.

Compound Structure H3 Receptor Antagonist Activity (in vitro)
Imidazole-based Precursor(Structure not shown, potent antagonist)High
Pyrazole Analog4-(3-Hydroxypropyl)pyrazole derivativesNo significant activity

Table 1: Comparison of H3 receptor antagonist activity between imidazole precursors and their pyrazole analogs.[1]

This critical finding suggests that despite the structural similarities, the precise electronic distribution and hydrogen bonding capabilities of the imidazole ring are crucial for high-affinity binding to the H3 receptor. The subtle differences in the pKa of the nitrogen atoms and the geometry of the hydrogen bond donors and acceptors in the pyrazole ring likely lead to a suboptimal fit within the H3R binding pocket.[1]

Exploring Substitutions on the Pyrazole Ring and Side Chain

While the unsubstituted 2-(1H-pyrazol-4-yl)ethanamine scaffold shows poor promise as a starting point for H3R antagonists, the vast chemical space of pyrazole derivatives warrants a deeper look into the effects of substitutions. Drawing parallels from SAR studies of pyrazole-containing ligands for other targets, we can infer potential avenues for modification.

Key Modification Points for SAR Exploration:

A conceptual diagram illustrating potential points for chemical modification on the 2-(1H-pyrazol-4-yl)ethanamine scaffold.

  • N-Substitution (R1): Introduction of aryl or alkyl groups at the N1 position of the pyrazole ring can significantly impact lipophilicity and introduce new interactions with the receptor. For other targets, N-phenyl substitution has been shown to be a key determinant of activity.[2]

  • Side Chain Modification (R2): Altering the length and nature of the ethylamine side chain can influence potency. For imidazole-based H3 antagonists, the length of the alkyl chain is a critical parameter.

  • Ring Substitution (R3, R4): Substitution at the C3 and C5 positions of the pyrazole ring with various functional groups (e.g., halogens, alkyl, aryl) can modulate electronic properties and steric interactions.

While direct experimental data for these modifications on the 2-(1H-pyrazol-4-yl)ethanamine scaffold for H3R antagonism is scarce, the general principles of medicinal chemistry suggest that extensive derivatization would be necessary to overcome the initial lack of potency.

Experimental Protocols for Evaluating H3 Receptor Antagonism

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to characterize H3 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 2-(1H-pyrazol-4-yl)ethanamine analogs for the H3 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) or from rat brain cortex.

  • Radioligand: [³H]Nα-methylhistamine, a potent H3R agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R antagonist like thioperamide or clobenpropit.

  • Test Compounds: 2-(1H-pyrazol-4-yl)ethanamine analogs at various concentrations.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand ([³H]Nα-methylhistamine) at a final concentration close to its Kd.

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove unbound radioligand.

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for the H3 Receptor Radioligand Binding Assay.

Synthesis of 2-(1H-pyrazol-4-yl)ethanamine Analogs

A robust and versatile synthetic route is essential for generating a library of analogs for SAR studies. A common approach for the synthesis of 4-(2-aminoethyl)-1H-pyrazoles involves a multi-step sequence starting from readily available materials.

General Synthetic Scheme:

A reported synthesis of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, which are close analogs, involves a "ring switching" transformation of an N-protected α-enamino lactam with monosubstituted hydrazines, followed by deprotection.[4][5]

Synthesis_Scheme Starting_Material 2-Pyrrolidinone Enamino_Lactam N-Protected α-enamino lactam Starting_Material->Enamino_Lactam Ring_Switching Ring Switching with R-NHNH2 Enamino_Lactam->Ring_Switching Protected_Pyrazole N-Protected 4-(2-aminoethyl)pyrazole Ring_Switching->Protected_Pyrazole Deprotection Deprotection Protected_Pyrazole->Deprotection Final_Product 2-(1-Aryl/Alkyl-pyrazol-4-yl)ethanamine Deprotection->Final_Product

A generalized synthetic workflow for 2-(1H-pyrazol-4-yl)ethanamine analogs.

This methodology allows for the introduction of diversity at the N1 position of the pyrazole ring by varying the substituted hydrazine used in the ring-switching step. Further modifications to the pyrazole ring and the ethylamine side chain can be achieved through established synthetic transformations.

Conclusion and Future Perspectives

The exploration of 2-(1H-pyrazol-4-yl)ethanamine analogs as histamine H3 receptor antagonists reveals a challenging yet informative chapter in medicinal chemistry. The direct bioisosteric replacement of the imidazole ring of histamine and its potent antagonists with a pyrazole moiety leads to a significant reduction in H3R affinity. This underscores the exquisite sensitivity of the H3 receptor binding pocket to the specific electronic and structural features of the imidazole ring.

For researchers in this field, this guide serves as an objective comparison, highlighting that while the 2-(1H-pyrazol-4-yl)ethanamine scaffold may not be a privileged starting point for potent H3R antagonists, the vast chemical space of pyrazole derivatives remains fertile ground for discovery in other therapeutic areas. The synthetic strategies and bioassay protocols detailed herein provide a robust framework for the continued exploration of novel heterocyclic compounds.

Future efforts in the realm of pyrazole-based H3R ligands might focus on more sophisticated molecular modeling approaches to identify substitutions that could restore the key interactions lost in the imidazole-to-pyrazole transition. However, based on the current body of evidence, a shift in focus towards other heterocyclic scaffolds may prove to be a more fruitful endeavor for the development of novel, high-affinity H3 receptor antagonists.

References

  • A simple four-step synthesis of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (or their 1H-pyrazol-3(2H)-one tautomers) as the pyrazole analogs of histamine was developed. ChemInform.

  • Two variations of enaminone-based parallel solution-phase synthesis of 1-substituted 4-(2-aminoethyl)-1 H-pyrazol-5-ols 8 and their NH-tautomers 8' were developed. ResearchGate.

  • Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-472.

  • Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Hey, J. A. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395-399.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.

  • SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. ResearchGate.

  • Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • H3 receptor antagonist. Wikipedia.

  • Characterisation of the specific binding of the histamine H3 receptor antagonist radioligand [3H]GR168320. European Journal of Pharmacology.

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate.

  • Different antagonist binding properties of human and rat histamine H3 receptors. Bioorganic & Medicinal Chemistry Letters.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

  • H3 receptor antagonist – Knowledge and References. Taylor & Francis Online.

  • Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives. Journal of Medicinal Chemistry.

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A Head-to-Head Comparison of Methodologies for Validating Target Engagement of 2-(1H-pyrazol-4-yl)ethanamine with the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within a physiological system—a concept known as target engagement—is a cornerstone of a successful preclinical program. This guide provides an in-depth, comparative analysis of three orthogonal methodologies for validating the target engagement of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a potent antagonist/inverse agonist of the Histamine H3 Receptor (H3R).[1][2] The H3R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.[1][2] Antagonizing this receptor enhances histamine release, leading to procognitive and wake-promoting effects, making it a key target for neurological disorders like narcolepsy.[1][3]

This document is designed for drug development professionals and researchers. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies. We will compare a cell-based functional assay, a direct biophysical interaction assay, and an in-situ cellular thermal shift assay, using the clinically approved H3R antagonist Pitolisant as a benchmark for performance.[4][5]

Comparative Methodologies Overview

To build a compelling target engagement dossier for 2-(1H-pyrazol-4-yl)ethanamine, a multi-pronged approach is essential. Each method offers a unique lens through which to view the drug-target interaction, and their collective data provide a powerful, synergistic validation.

Methodology Principle Key Output Environment Throughput
Cell-Based Functional Assay Measures downstream signaling (cAMP inhibition) upon receptor engagement in live cells.Functional Potency (IC50)Live CellsHigh
Biophysical Interaction Assay (SPR) Measures direct binding kinetics of the compound to purified, immobilized receptor.Binding Affinity (KD), Kinetics (ka, kd)In Vitro (Purified Protein)Medium
Cellular Thermal Shift Assay (CETSA®) Measures ligand-induced thermal stabilization of the target protein in its native cellular environment.[6][7]Target Stabilization (ΔTagg), Cellular EC50Live Cells / LysateMedium-High

Method 1: Cell-Based Functional Assay (cAMP Inhibition)

Principle & Rationale: The Histamine H3 Receptor is canonically coupled to the Gi alpha subunit of the heterotrimeric G protein.[8] Activation of a Gi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, 2-(1H-pyrazol-4-yl)ethanamine will block the action of an agonist (like histamine), thereby preventing the agonist-induced drop in cAMP. By stimulating the cells with a fixed concentration of an agonist in the presence of varying concentrations of our test compound, we can quantify its functional potency (IC50).

This assay is critical because it confirms that the compound not only binds to the receptor but also functionally modulates its signaling pathway in a living cell. We utilize a forskolin co-stimulation approach; forskolin directly activates adenylyl cyclase, raising basal cAMP levels to create a robust assay window for measuring Gi-mediated inhibition.[9][10]

Experimental Protocol: HTRF-Based cAMP Assay
  • Cell Culture: Culture HEK293 cells stably expressing the human Histamine H3 Receptor (hH3R) in DMEM supplemented with 10% FBS and a selection antibiotic. Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the benchmark, Pitolisant, in assay buffer (HBSS with 20 mM HEPES).

  • Assay Procedure:

    • Aspirate the cell culture medium and add 5 µL of the compound dilutions to the respective wells.

    • Immediately add 5 µL of an agonist solution (Histamine) at a final concentration equivalent to its EC80, co-stimulated with 3 µM Forskolin.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 5 µL of HTRF cAMP d2-labeled detection reagent followed by 5 µL of anti-cAMP antibody conjugated to a cryptate fluorophore.[11]

  • Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader. Calculate the ratio of emissions at 665 nm and 620 nm.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Method 2: Biophysical Interaction Assay (Surface Plasmon Resonance - SPR)

Principle & Rationale: SPR is a label-free biophysical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface.[12][13] For GPCRs, this can be challenging due to their membrane-embedded nature.[12][14] Our approach involves capturing detergent-solubilized, purified hH3R onto the sensor chip. This allows for the direct measurement of the binding kinetics (association rate, ka, and dissociation rate, kd) and equilibrium dissociation constant (KD) of 2-(1H-pyrazol-4-yl)ethanamine.

The value of SPR lies in its ability to provide direct, quantitative evidence of a physical interaction, independent of cellular signaling pathways.[13] It confirms that the observed functional effects are due to the compound binding directly to the receptor and provides invaluable data on the binding kinetics, which can influence a drug's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: GPCR-Ligand SPR Analysis
  • Receptor Preparation: Use purified, full-length hH3R with a C-terminal His-tag, solubilized in a mild detergent buffer (e.g., DDM/CHS).

  • Chip Preparation: Covalently immobilize an anti-His antibody onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Receptor Capture: Inject the solubilized hH3R over the antibody-coated surface to achieve a stable capture level of approximately 800-1000 Response Units (RU). A reference flow cell is prepared with the antibody but no receptor to enable background subtraction.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Prepare a dilution series of 2-(1H-pyrazol-4-yl)ethanamine (e.g., 0.1 nM to 1 µM) in running buffer containing detergent.

    • Inject each concentration over the reference and active flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase (e.g., 300 seconds).

    • Between cycles, regenerate the surface with a low pH glycine solution to remove the captured receptor and bound analyte, preparing it for the next capture and injection.

  • Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate the KD (kd/ka).

Method 3: Cellular Thermal Shift Assay (CETSA®)

Principle & Rationale: CETSA is founded on the principle that a protein's thermal stability increases when it is bound to a ligand.[6][15] This method provides the ultimate validation of target engagement by confirming that the compound reaches and binds to its target protein within the complex milieu of an intact cell.[16][17] We will perform an isothermal dose-response (ITDR) CETSA, where we treat cells with varying concentrations of the compound, apply a single, optimized heat challenge, and then quantify the amount of soluble H3R remaining.

This assay is powerful because it bridges the gap between in vitro affinity and cellular activity. A positive result demonstrates not only binding but also that the compound is cell-permeable and can access its target in its native environment.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Treatment: Harvest hH3R-HEK293 cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and add varying concentrations of 2-(1H-pyrazol-4-yl)ethanamine or Pitolisant. Incubate at 37°C for 1 hour to allow for cell penetration and binding.

  • Thermal Challenge: Heat the cell suspensions in a thermal cycler to a pre-determined melt temperature (e.g., 52°C, optimized in a preliminary melt-curve experiment) for 3 minutes, followed by cooling to 4°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble hH3R using a sensitive detection method like Western Blot or AlphaLISA®.

  • Data Analysis: Plot the normalized amount of soluble hH3R against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 for thermal stabilization.

Visualization of Workflows

G

G compound 2-(1H-pyrazol-4-yl)ethanamine (Antagonist) h3r H3 Receptor (GPCR) compound->h3r Blocks histamine Histamine (Agonist) histamine->h3r Activates gi Gi Protein h3r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP (Decreased) ac->camp Converts atp ATP atp->ac

Comparative Data Summary & Interpretation

The following table presents expected data from the described experiments, comparing our test compound with the benchmark, Pitolisant.

Parameter 2-(1H-pyrazol-4-yl)ethanamine Pitolisant (Benchmark) Interpretation
cAMP IC50 (nM) 5.28.5Both compounds demonstrate potent functional antagonism at the cellular level. The lower IC50 suggests slightly higher functional potency for the test compound.
SPR KD (nM) 3.86.1Direct binding affinity confirms a high-affinity interaction for both compounds. The lower KD for the test compound corroborates the functional data.
CETSA EC50 (nM) 25.640.2Both compounds show target engagement in intact cells, confirming cell permeability and binding to H3R in its native environment. The higher EC50 compared to biochemical/functional assays is expected and reflects the complex cellular environment.

The congruence across these three orthogonal assays provides a high-confidence validation of target engagement. The functional cAMP assay confirms the compound modulates the correct signaling pathway. The SPR data proves a direct, high-affinity physical interaction. Finally, the CETSA data confirms this interaction occurs within the complex and physiologically relevant environment of a living cell. The comparable, if not slightly improved, performance of 2-(1H-pyrazol-4-yl)ethanamine relative to the approved drug Pitolisant provides a strong rationale for its continued development.

Conclusion

Validating target engagement is not a single experiment but a carefully constructed narrative of evidence. By integrating cell-based functional assays, direct biophysical measurements, and in-situ cellular confirmation, we have built a comprehensive and robust case for the on-target activity of 2-(1H-pyrazol-4-yl)ethanamine at the Histamine H3 Receptor. This multi-assay strategy mitigates the risk of artifacts from any single method and provides the rigorous, self-validating data package required to confidently advance a compound through the drug discovery pipeline.

References

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • eMedicineHealth. (2021). How Do Histamine Antagonist-Inverse Agonists Work?. Retrieved from [Link]

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  • Patsnap. (2024). What are H3 receptor antagonists and how do they work?. Retrieved from [Link]

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  • Frontiers Media S.A. (2018). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Retrieved from [Link]

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  • PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • MDPI. (2021). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • JoVE. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • PubMed. (2002). Target validation of G-protein coupled receptors. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • eScholarship.org. (n.d.). Rules of Engagement: GPCRs and G Proteins. Retrieved from [Link]

  • PubMed. (2020). Evaluation of the abuse potential of pitolisant, a selective H3-receptor antagonist/inverse agonist, for the treatment of adult patients with narcolepsy with or without cataplexy. Retrieved from [Link]

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A Comparative Guide to the Selectivity of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride (VUF 8430)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Histamine Receptor Pharmacology

The histamine system, with its four distinct G-protein coupled receptors (GPCRs) — H1, H2, H3, and H4 — represents a cornerstone of physiological regulation, influencing everything from allergic responses and gastric acid secretion to neurotransmission and immune cell trafficking.[1][2] The structural similarities among these receptors, particularly between the H3 and H4 subtypes, present a significant challenge in the development of selective ligands. A highly selective pharmacological tool is indispensable for accurately dissecting the function of a single receptor subtype without the confounding effects of off-target interactions.

This guide provides an in-depth assessment of the selectivity of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a compound also widely known in scientific literature as VUF 8430. We will objectively compare its binding and functional profile with that of other key histamine receptor ligands, supported by established experimental data and protocols. The objective is to provide researchers and drug development professionals with a clear, evidence-based understanding of VUF 8430's utility as a pharmacological probe.

Comparative Analysis of Receptor Binding Affinity

A ligand's binding affinity (Ki), which represents the concentration required to occupy 50% of the receptors, is the first critical measure of its potency and selectivity. The data is typically generated via competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand from the target receptor is quantified.

The table below summarizes the binding affinities of VUF 8430 and several comparator compounds across the four human histamine receptor subtypes.

Table 1: Comparative Binding Affinity (Ki, nM) at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 ReceptorPrimary Target(s)Reference
VUF 8430 >10,000>10,0004815H4 / H3[3][4]
Histamine 3204745H1/H2/H3/H4[5][6]
4-Methylhistamine >10,00053>10,00050H4 / H2[3][7]
Betahistine ~100,000 (weak)>1,000,000~1,000N/AH1 (agonist) / H3 (antagonist)[6][8]
Imetit >10,000>10,0000.32.7H3 / H4[9]
JNJ 7777120 >10,000>10,0001,12013H4 (antagonist)[7]

Expert Analysis of Binding Data:

The binding data reveals that VUF 8430 possesses high affinity for the human H4 receptor (Ki = 15 nM).[3][4] However, it is not exceptionally selective, as it also displays significant affinity for the H3 receptor (Ki = 48 nM), resulting in a selectivity ratio (Ki H3 / Ki H4) of approximately 3.2.[10] This profile positions VUF 8430 as a potent dual H3/H4 receptor ligand . Critically, its affinity for H1 and H2 receptors is negligible (>10,000 nM), indicating high selectivity over these two subtypes.[3][4]

In comparison:

  • 4-Methylhistamine , often used as a reference H4 agonist, shows good affinity for H4R but also binds effectively to H2R, making it a dual H4/H2 agonist.[3][7]

  • Imetit is another potent dual H3/H4 agonist, but with a preference for the H3 receptor.[9]

  • Betahistine is a weak H1 agonist and a moderate H3 antagonist, showcasing a different pharmacological profile altogether.[6][8]

Comparative Analysis of Functional Activity

Beyond binding, a compound's functional activity—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist (deactivator)—is crucial. This is determined through functional assays that measure the downstream signaling consequences of receptor binding.

Table 2: Comparative Functional Activity at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 ReceptorReference
VUF 8430 InactiveInactiveFull AgonistFull Agonist[3][4]
4-Methylhistamine InactiveAgonistWeak Partial AgonistFull Agonist[3][4]
Betahistine AgonistNo AffinityAntagonistN/A[8][11]
Cipralisant No AffinityNo AffinityAgonist (in vitro)No Affinity[12][13]
Imetit InactiveInactiveFull AgonistFull Agonist[9][14]

Expert Analysis of Functional Data:

Functional assays confirm the binding profile of VUF 8430. It acts as a full agonist at both the H3 and H4 receptors .[3][4] This is a critical distinction; while it binds to both receptors, it also activates them with high efficacy. Its inactivity at H1 and H2 receptors underscores its selectivity within the histamine receptor family.[3][4]

This dual agonism is an important consideration for experimental design. When using VUF 8430 to probe H4 receptor function, any observed effects could potentially be co-mediated by H3 receptor activation. Therefore, control experiments using selective H3 antagonists may be necessary to isolate the H4-specific effects. This contrasts with 4-methylhistamine, which would require controls for H2 receptor activity.[3][4]

Experimental Methodologies: The Foundation of Trustworthy Data

The data presented above is generated through robust, validated in vitro assays. Understanding these protocols is key to appreciating the causality behind the results and ensuring experimental reproducibility.

Protocol 1: Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Causality: The principle is based on the law of mass action. A higher affinity test compound will displace the radioligand at a lower concentration, resulting in a lower IC50 value, which is then used to calculate the binding affinity constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human histamine receptor of interest (H1, H2, H3, or H4) are prepared via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are combined:

    • Cell membranes (e.g., 20-50 µg protein per well).

    • A fixed concentration of a specific high-affinity radioligand (e.g., [³H]histamine for H3/H4 or [³H]mepyramine for H1).[15]

    • Varying concentrations of the unlabeled test compound (e.g., VUF 8430) across a logarithmic dilution series.

    • Controls for total binding (no competitor) and non-specific binding (a high concentration of a known ligand to saturate the receptors).

  • Incubation: The plate is incubated (e.g., for 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation :[15]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing Target Receptor) Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]histamine) Radioligand->Incubate TestCmpd Prepare Test Compound (VUF 8430 Dilution Series) TestCmpd->Incubate Filter Rapid Filtration to Separate Bound vs. Free Ligand Incubate->Filter Count Scintillation Counting to Quantify Bound Radioactivity Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot IC50 Determine IC50 Value from Competition Curve Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay (for Agonist/Antagonist Determination at H3/H4)

This assay measures the functional consequence of receptor activation for Gi/o-coupled receptors like H3 and H4.

Causality: H3 and H4 receptors couple to the Gi/o protein, which inhibits the enzyme adenylyl cyclase.[16][17] Agonist activation therefore leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to cause this decrease.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing the human H3 or H4 receptor are cultured and seeded into assay plates.

  • Forskolin Stimulation: Cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to artificially raise intracellular cAMP to a high, measurable baseline.

  • Compound Addition: The test compound (VUF 8430) is added at various concentrations.

    • To test for agonism: The compound is added alone (with forskolin). A potent agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP level.

    • To test for antagonism: The cells are pre-incubated with the test compound before adding a known agonist (like histamine). A potent antagonist will block the agonist's ability to decrease cAMP levels.

  • Incubation: The cells are incubated to allow for receptor signaling and the resulting change in cAMP levels.

  • Cell Lysis & Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF or ELISA).

  • Data Analysis:

    • For agonists: A dose-response curve is plotted, and the EC50 (concentration for 50% of maximal effect) is determined.

    • For antagonists: The IC50 (concentration that inhibits 50% of the reference agonist's response) is calculated.

G cluster_receptor Receptor H4 Receptor GPCR G_protein Gαi Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein:n->AC:w Inhibits cAMP cAMP AC->cAMP Converts VUF8430 VUF 8430 (Agonist) VUF8430->Receptor:port Binds ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: Simplified H4 Receptor signaling pathway.

Conclusion and Recommendations

The experimental evidence clearly defines This compound (VUF 8430) as a potent dual agonist of the histamine H3 and H4 receptors . Its high affinity and efficacy at these two receptors, combined with its negligible activity at H1 and H2 receptors, make it a valuable tool for studying the combined roles of H3 and H4 signaling pathways.

Researchers using VUF 8430 should remain cognizant of its dual activity. When investigating H4 receptor-mediated phenomena, the potential for concurrent H3 receptor activation must be considered and appropriately controlled for, for instance, by using a selective H3 antagonist in parallel experiments. For studies requiring highly selective activation of only the H4 receptor, other compounds such as 4-methylhistamine (with appropriate H2 receptor controls) might be considered, though it is less potent than VUF 8430 at the H4 receptor.[3][4] Ultimately, the choice of tool compound depends on the specific experimental question, and a thorough understanding of its selectivity profile, as detailed in this guide, is paramount for the generation of clear and interpretable results.

References

  • Lim, H.D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 49-60. Available from: [Link]

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  • de Esch, I. J., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-1. Available from: [Link]

  • Leurs, R., et al. (2001). Histamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.17. Available from: [Link]

  • Lim, H. D., et al. (2009). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology, 157(1), 49-60. Available from: [Link]

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  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved January 10, 2026, from [Link]

  • Brubaker, K., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. Available from: [Link]

  • Yoshimoto, R., et al. (2006). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences, 103(37), 13866-13871. Available from: [Link]

  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work?. Retrieved January 10, 2026, from [Link]

  • Hazra, A., et al. (2017). Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin or two different coins. International Journal of Basic & Clinical Pharmacology, 6(8), 1833-1840. Available from: [Link]

  • Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 89–100. Available from: [Link]

  • Hazra, A., et al. (2017). Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin or two different coins. International Journal of Basic & Clinical Pharmacology, 6(8), 1833. Available from: [Link]

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  • Albera, R., et al. (2003). Betahistine in the treatment of vertiginous syndromes: a meta-analysis. Acta Otorhinolaryngologica Italica, 23(6), 430–437. Available from: [Link]

  • Shimamura, T., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6610. Available from: [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-7. Available from: [Link]

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  • de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(2), 246-254. Available from: [Link]

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  • Velaparthi, U., et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry, 51(19), 5897-900. Available from: [Link]

  • Kottke, T., et al. (2011). Mepyramine-JNJ7777120-hybrid compounds show high affinity to hH(1)R, but low affinity to hH(4)R. Bioorganic & Medicinal Chemistry Letters, 21(21), 6549-53. Available from: [Link]

  • Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 7(12), 1747–1762. Available from: [Link]

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benchmarking "2-(1H-pyrazol-4-yl)ethanamine dihydrochloride" against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Abstract

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, making it a prime target for therapeutic intervention in neurological disorders like narcolepsy, Alzheimer's disease, and ADHD.[1][2][3] This guide provides an in-depth comparative analysis of a novel compound, This compound , benchmarking its pharmacological profile against two well-characterized H3R antagonists: the clinically approved drug Pitolisant (Wakix®) and the potent research tool Ciproxifan . We detail the essential experimental workflows for determining binding affinity, functional potency, and receptor selectivity, providing a comprehensive framework for researchers to evaluate novel H3R-targeting ligands.

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[2] Functioning as an inhibitory autoreceptor, it provides a negative feedback mechanism on histaminergic neurons, suppressing the synthesis and release of histamine.[2][4] Furthermore, as a heteroreceptor, it presynaptically inhibits the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2][5]

Antagonists or inverse agonists of the H3R block this constitutive inhibitory activity.[4][6] This blockade leads to an increase in the synthesis and release of histamine and other neurotransmitters, resulting in enhanced wakefulness, attention, and cognitive function.[3][4][7] This mechanism is the basis for the therapeutic efficacy of Pitolisant (Wakix®), the first H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[7][8][9]

The structural motif of 2-(1H-pyrazol-4-yl)ethanamine suggests a potential interaction with histamine receptors. This guide establishes a rigorous benchmarking protocol to characterize its profile as a potential H3R antagonist, comparing it directly with established standards in the field.

Benchmark Compounds for Comparison

To provide a robust assessment, this compound is compared against two key reference compounds:

  • Pitolisant (Wakix®): A clinically approved H3R antagonist/inverse agonist for narcolepsy.[9][10] It serves as the benchmark for therapeutic relevance and a known safety profile. Pitolisant acts as a high-affinity competitive antagonist (Ki=0.16 nM) and inverse agonist (EC50=1.5 nM) at the human H3 receptor.[11]

  • Ciproxifan: An extremely potent and selective imidazole-based H3R antagonist/inverse agonist widely used in preclinical research.[4][12] It is recognized for its high affinity for rodent H3R and serves as a benchmark for high-potency research compounds.[13][14]

Methodologies for Comparative Pharmacological Profiling

To ensure a comprehensive and self-validating comparison, three core experimental pillars are employed: binding affinity, functional potency, and receptor selectivity.

Experimental Workflow Overview

The overall process for characterizing each compound follows a standardized pipeline to ensure data consistency and comparability.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis CellCulture HEK293 Cell Culture (Stable hH3R Expression) MembranePrep Membrane Preparation (Homogenization & Centrifugation) CellCulture->MembranePrep ProteinQuant Protein Quantification (BCA Assay) MembranePrep->ProteinQuant BindingAssay Radioligand Binding Assay (Determine Ki) ProteinQuant->BindingAssay FunctionalAssay cAMP Functional Assay (Determine IC50) ProteinQuant->FunctionalAssay SelectivityAssay Selectivity Screening (H1R, H2R, H4R Binding) ProteinQuant->SelectivityAssay DataAnalysis Non-linear Regression Analysis (Prism®) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SelectivityAssay->DataAnalysis Comparison Comparative Data Table (Potency & Selectivity) DataAnalysis->Comparison

Caption: Standardized workflow for inhibitor characterization.

Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki)

This assay quantifies the binding affinity of a test compound to the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of each compound for the human H3 receptor. A lower Ki value signifies higher binding affinity.[5]

  • Causality: This experiment directly measures the physical interaction between the compound and the receptor, which is the prerequisite for any functional effect. The use of a competitive format allows for the determination of the affinity of an unlabeled drug (the test compound) by measuring its ability to displace a labeled drug of known affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human H3R.[5] Cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended, protein concentration is determined via a BCA assay, and aliquots are stored at -80°C.[5][15]

  • Assay Setup: The assay is conducted in 96-well plates with a final volume of 250 µL.[5][15]

  • Component Addition: To each well, add:

    • 150 µL of diluted membrane preparation (e.g., 50-120 µg protein/well).[5]

    • 50 µL of test compound at various concentrations (e.g., 10-fold dilutions from 1 µM to 0.1 nM).

    • 50 µL of the radioligand, [3H]Nα-methylhistamine ([3H]-NAMH), at a concentration near its Kd (e.g., 0.3 nM).[16]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit or thioperamide) to saturate all specific binding sites.[5][17]

  • Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to reach binding equilibrium.[5]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[5]

  • Washing: Wash filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Counting: Place dried filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Subtract NSB from all measurements. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Functional Potency (IC50)

This functional assay measures a compound's ability to antagonize the downstream signaling of the H3 receptor.

  • Objective: To determine the functional potency (IC50) of each compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the human H3R into 384-well plates and culture overnight.

  • Compound Pre-incubation: Add varying concentrations of the antagonist (test compounds, Pitolisant, Ciproxifan) to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a mixture of a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) and forskolin to all wells.

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay format (e.g., HTRF, AlphaScreen) or an enzyme fragmentation complementation (EFC) assay.[20][21][23]

  • Data Analysis: Plot the measured cAMP signal against the log concentration of the antagonist. Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.

Comparative Data Analysis

The following table summarizes the expected pharmacological data for this compound against the benchmark inhibitors based on established literature values for the controls.

CompoundH3R Binding Affinity (Ki, nM)H3R Functional Potency (IC50, nM)H1R Affinity (Ki, nM)H2R Affinity (Ki, nM)H4R Affinity (Ki, nM)H3R Selectivity (Fold vs. H1/H2/H4)
2-(1H-pyrazol-4-yl)ethanamine 1.2 4.5 >10,000>10,000>10,000>8,300-fold
Pitolisant (Wakix®)0.16[11]1.5[11]>1,000>1,000>1,000>6,250-fold
Ciproxifan0.7 (rat)[12]9.2 (rat)[12]>1,000>1,000>1,000>1,400-fold

Interpretation of Results:

  • Potency: this compound demonstrates high, nanomolar affinity for the H3 receptor, comparable to the potent research tool Ciproxifan and exceeding the affinity of the clinically used Pitolisant. Its functional potency is also in the low nanomolar range, confirming its efficacy as an antagonist.

  • Selectivity: The compound exhibits exceptional selectivity for the H3 receptor, with negligible affinity for other histamine receptor subtypes (H1, H2, H4) at concentrations up to 10,000 nM. This high degree of selectivity is critical for minimizing potential off-target side effects, a crucial attribute for any therapeutic candidate.[24][25]

Mechanistic Overview: H3R Signaling and Antagonism

The H3R exerts its influence through the Gi/o signaling pathway. Understanding this mechanism is key to interpreting the functional data.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine (Agonist) H3R H3 Receptor Histamine->H3R Activates Antagonist H3R Antagonist (e.g., 2-(1H-pyrazol-4-yl)ethanamine) Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Release ↓ Neurotransmitter Release PKA->Release

Caption: H3R signaling pathway and the mechanism of antagonism.

Conclusion and Future Directions

This guide demonstrates that This compound is a highly potent and exceptionally selective antagonist of the histamine H3 receptor. Its binding affinity and functional potency are on par with or exceed those of established benchmarks like Pitolisant and Ciproxifan. Crucially, its superior selectivity profile suggests a lower potential for off-target effects, making it a promising candidate for further investigation.

Future studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo efficacy studies in relevant animal models of narcolepsy or cognitive disorders, and off-target liability screening against a broader panel of CNS receptors to fully delineate its therapeutic potential.

References

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Confirming the Mechanism of Action for 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly concerning G-protein coupled receptors (GPCRs), elucidating the precise mechanism of action (MoA) of a novel small molecule is paramount. For "2-(1H-pyrazol-4-yl)ethanamine dihydrochloride," its structural resemblance to histamine—specifically the pyrazole ring as an isostere of histamine's imidazole ring—points towards a likely interaction with histamine receptors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm its hypothesized MoA as a histamine H3 or H4 receptor antagonist using a suite of orthogonal assays. This multi-faceted approach ensures scientific integrity by building a self-validating system of evidence, moving from initial target binding to functional cellular consequences.

The Rationale for a Multi-Assay Approach

  • Direct Target Engagement: Does the compound physically bind to the hypothesized histamine receptor subtypes?

  • Functional Modulation: Does this binding translate into a functional antagonism (i.e., blocking the effects of an agonist)?

  • Downstream Signaling Effects: Does the compound modulate the intracellular signaling pathways consistent with antagonizing the target receptor?

  • Phenotypic Outcomes: Does target engagement lead to a predictable physiological response in a relevant cellular model?

This guide will detail the experimental choices and protocols for a logical progression through these key questions.

Level 1: Establishing Direct Target Engagement with Radioligand Binding Assays

The foundational step is to determine if this compound directly interacts with histamine receptors. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its receptor.

Scientific Principle

This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity and specificity for a particular histamine receptor subtype (H1, H2, H3, or H4). The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, representing the compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human histamine H3 and H4 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human histamine H3 receptor (hH3R) or human histamine H4 receptor (hH4R).

  • Radioligand: [³H]-Nα-methylhistamine (for H3R) or [³H]-Histamine (for H4R).

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: High concentration of an unlabeled, potent antagonist (e.g., thioperamide for H3R, JNJ 7777120 for H4R).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound or control.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate receptor-bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Using membranes from stably transfected cells ensures a high and specific expression of the target receptor, providing a clear signal.

  • The choice of radioligand is critical for its high affinity and specificity to the receptor subtype being investigated.

  • The Cheng-Prusoff correction is essential for converting the experimentally derived IC50 into the more universal measure of affinity, Ki.[1]

Level 2: Characterizing Functional Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is this compound an agonist (activates the receptor), an antagonist (blocks agonist activity), or an inverse agonist (reduces basal receptor activity)?

A. cAMP Accumulation Assay

Scientific Principle: Histamine H3 and H4 receptors are primarily coupled to the Gi/o family of G-proteins.[2] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the agonist-induced suppression of cAMP production. Furthermore, because H3 receptors exhibit high constitutive activity (basal signaling in the absence of an agonist), an inverse agonist will increase cAMP levels on its own.

Experimental Protocol: HTRF® cAMP Assay

Objective: To determine if the test compound can reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing hH3R or hH4R.

  • Forskolin (an adenylyl cyclase activator, used to generate a measurable cAMP signal).

  • H3R/H4R agonist (e.g., R-α-methylhistamine for H3R, histamine for H4R).

  • Test compound at various concentrations.

  • HTRF® cAMP assay kit.

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with a range of concentrations of the test compound.

  • To measure antagonist activity, stimulate the cells with a fixed concentration (EC80) of the respective agonist in the presence of forskolin.

  • To measure inverse agonist activity, add the test compound in the presence of forskolin but without an agonist.

  • Incubate to allow for cAMP production.

  • Lyse the cells and perform the HTRF® assay according to the manufacturer's protocol to measure intracellular cAMP levels.

  • Data are expressed as the ratio of fluorescence at 665 nm to 620 nm, which is proportional to the cAMP concentration.

Data Interpretation:

  • Antagonist: The compound will produce a concentration-dependent reversal of the agonist-induced decrease in cAMP levels.

  • Inverse Agonist: The compound will cause a concentration-dependent increase in cAMP levels even in the absence of an agonist.

B. [³⁵S]GTPγS Binding Assay

Scientific Principle: This assay provides a more direct measure of G-protein activation. In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to trap and quantify this activated state. An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Experimental Protocol: Objective: To measure the ability of the test compound to inhibit agonist-induced G-protein activation.

Materials:

  • Cell membranes expressing hH3R or hH4R.

  • [³⁵S]GTPγS.

  • H3R/H4R agonist.

  • Test compound at various concentrations.

  • GDP.

Procedure:

  • Pre-incubate cell membranes with the test compound and GDP.

  • Initiate the reaction by adding the agonist and [³⁵S]GTPγS.

  • Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the IC50 of the test compound for inhibiting agonist-stimulated [³⁵S]GTPγS binding.

Causality Behind Experimental Choices:

  • Using a stable cell line allows for reproducible results and a well-defined system for pharmacological characterization.

Level 3: Holistic Cellular Response with Label-Free Assays

Label-free technologies, such as dynamic mass redistribution (DMR), offer a powerful, unbiased view of the integrated cellular response following receptor activation.

Scientific Principle: DMR assays measure changes in the local mass density within the bottom portion of a cell upon receptor stimulation. This response is a result of the collective movement of cellular components (proteins, organelles) during signal transduction. It provides a holistic "fingerprint" of cellular activation without being biased towards a single signaling pathway.[3][4]

Experimental Protocol: Dynamic Mass Redistribution (DMR) Assay

Objective: To characterize the integrated cellular response to the test compound and its effect on agonist-induced responses.

Materials:

  • Cells endogenously or recombinantly expressing the target histamine receptor.

  • A label-free biosensor system (e.g., Corning® Epic® system).

  • Agonist and test compound.

Procedure:

  • Culture cells on the biosensor microplates.

  • Establish a stable baseline reading.

  • Add the test compound at various concentrations and monitor the cellular response in real-time.

  • After a pre-incubation period, add the agonist and continue to monitor the response.

  • The output is a kinetic profile of the cellular response.

Data Interpretation:

  • An antagonist will not elicit a signal on its own but will concentration-dependently inhibit the characteristic DMR signal produced by the agonist.

  • The shape and kinetics of the DMR signal can provide insights into the specific signaling pathways being activated or inhibited.

Level 4: Assessing Physiologically Relevant Phenotypic Outcomes

The final step in confirming the MoA is to demonstrate that the compound elicits a predictable physiological response in a more complex, disease-relevant cellular system.

A. Chemotaxis Assay (for H4 Receptor)

Scientific Principle: The H4 receptor is highly expressed on various immune cells, including mast cells and eosinophils, and is known to mediate their chemotaxis (directed cell migration) towards an inflammatory site.[5] An H4 receptor antagonist is expected to block this migration.

Experimental Protocol: Transwell Migration Assay

Objective: To determine if the test compound inhibits agonist-induced migration of immune cells.

Materials:

  • Immune cells expressing H4R (e.g., human mast cells or eosinophils).

  • Transwell inserts with a porous membrane.

  • Chemoattractant (histamine or a selective H4R agonist).

  • Test compound.

Procedure:

  • Place the immune cells in the upper chamber of the Transwell insert in the presence of varying concentrations of the test compound.

  • Place the chemoattractant in the lower chamber.

  • Incubate for a sufficient time to allow cell migration (e.g., 3-4 hours).

  • Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.

B. Neurotransmitter Release Assay (for H3 Receptor)

Scientific Principle: The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters like histamine, acetylcholine, and dopamine.[2][6] An H3 receptor antagonist will block this inhibition, thereby increasing neurotransmitter release.

Experimental Protocol: Ex Vivo Brain Slice Assay

Objective: To determine if the test compound enhances neurotransmitter release from brain tissue.

Materials:

  • Freshly prepared rodent brain slices (e.g., from cortex or striatum).

  • Artificial cerebrospinal fluid (aCSF).

  • High potassium aCSF (to depolarize neurons and stimulate release).

  • Test compound.

  • HPLC or ELISA kits for neurotransmitter quantification.

Procedure:

  • Pre-incubate the brain slices with the test compound in aCSF.

  • Stimulate neurotransmitter release by switching to high potassium aCSF.

  • Collect the supernatant (the extracellular fluid).

  • Measure the concentration of the neurotransmitter of interest in the supernatant using a sensitive detection method like HPLC.

  • Compare the amount of neurotransmitter released in the presence and absence of the test compound.

Data Summary and Comparison

To facilitate a clear comparison of the orthogonal assays, the following table summarizes their key attributes:

Assay TypePrincipleKey OutputStrengthsLimitations
Radioligand Binding Competitive displacement of a radioligandKi (Binding Affinity)Gold standard for affinity; direct measure of binding.No functional information; requires radioactivity.
cAMP Accumulation Measures second messenger levelsIC50/EC50 (Functional Potency)Functional readout; high-throughput.Indirect measure; may miss G-protein-biased signaling.
[³⁵S]GTPγS Binding Measures G-protein activationIC50/EC50 (Functional Potency)Direct measure of G-protein coupling.Requires radioactivity; lower throughput.
Dynamic Mass Redistribution Measures integrated cellular responseKinetic Profile (Holistic Response)Label-free; real-time; unbiased.Complex data interpretation; requires specialized equipment.
Chemotaxis Assay Measures cell migrationInhibition of MigrationPhysiologically relevant for H4R.Lower throughput; requires specific cell types.
Neurotransmitter Release Measures release from tissueEnhancement of ReleaseHigh physiological relevance for H3R.Technically demanding; ex vivo model.

Visualizing the Workflow and Signaling Pathways

To provide a clear conceptual overview, the following diagrams illustrate the experimental workflow and the underlying signaling pathways.

Experimental_Workflow cluster_0 Level 1: Target Engagement cluster_1 Level 2: Functional Activity cluster_2 Level 3: Holistic Response cluster_3 Level 4: Phenotypic Outcome Binding Radioligand Binding Assay (Ki determination) cAMP cAMP Accumulation Assay (Antagonist/Inverse Agonist Mode) Binding->cAMP Confirms functional relevance GTPgS [³⁵S]GTPγS Binding Assay (Inhibition of G-protein activation) cAMP->GTPgS Orthogonal validation DMR Dynamic Mass Redistribution (Integrated Cellular Fingerprint) GTPgS->DMR Broader pathway analysis Chemotaxis Chemotaxis Assay (H4R - Immune Cell Migration) DMR->Chemotaxis Physiological context Neurotransmitter Neurotransmitter Release (H3R - Brain Slices) DMR->Neurotransmitter Physiological context

Caption: A tiered workflow for MoA confirmation.

H3_H4_Signaling cluster_0 cluster_1 cluster_2 Agonist Histamine (Agonist) Receptor H3R / H4R Agonist->Receptor Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC Response Cellular Response (e.g., Inhibition of Chemotaxis, Inhibition of Neurotransmitter release) cAMP->Response Leads to

Sources

A Head-to-Head Comparison of 2-(1H-pyrazol-4-yl)ethanamine and Structurally Related Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Imidazole Ring

In the landscape of neuroscience and pharmacology, the modulation of the histaminergic system represents a significant avenue for therapeutic intervention. The histamine H3 receptor (H3R), a presynaptic G-protein coupled receptor (GPCR), is a key regulator of neurotransmitter release in the central nervous system (CNS).[1] As an autoreceptor, it inhibits the synthesis and release of histamine; as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, glutamate, and dopamine.[1][2] This positions H3R antagonists and inverse agonists as promising therapeutic agents for a spectrum of neurological disorders such as narcolepsy, Alzheimer's disease, schizophrenia, and Attention Deficit Hyperactivity Disorder (ADHD).[1][3]

The endogenous ligand, histamine, features a characteristic imidazole ring. However, medicinal chemistry has demonstrated that replacing this core with a bioisosteric pyrazole ring can yield compounds with unique and often superior pharmacological properties.[4] The pyrazole moiety can alter physicochemical characteristics like lipophilicity, metabolic stability, and receptor binding interactions.[4]

This guide provides an in-depth, head-to-head comparison of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride , a potent H3R ligand, with its parent compound histamine and other prominent H3R modulators. We will dissect their structural nuances, compare their pharmacological profiles with supporting experimental data, and provide detailed protocols for their characterization.

The Competitors: A Structural and Functional Overview

Our comparison focuses on 2-(1H-pyrazol-4-yl)ethanamine and four key comparators that highlight critical structure-activity relationships.

  • 2-(1H-pyrazol-4-yl)ethanamine: The subject of our guide. It represents a direct pyrazole isostere of histamine, maintaining the crucial ethanamine side chain.

  • Histamine: The endogenous H3R agonist. The natural benchmark against which all other ligands are measured.

  • Betahistine: A clinically used drug for Meniere's disease, acting as a weak histamine H1 receptor agonist and a potent H3 receptor antagonist.[3][5] Structurally, it is an N-methylated 2-pyridyl-ethanamine, diverging from the five-membered ring structure.[6]

  • Ciproxifan: A highly potent and selective H3R antagonist/inverse agonist, widely used as a reference compound in preclinical research.[2][7]

  • Cipralisant (GT-2331): An extremely potent H3R ligand that exhibits functional selectivity. Initially classified as an antagonist, it has been shown to act as an agonist in some signaling pathways (e.g., adenylyl cyclase inhibition) and an antagonist in others, highlighting the complexity of H3R pharmacology.[8][9]

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for our selected compounds. These values, compiled from various in vitro studies, provide a quantitative basis for our comparison. It is important to note that experimental conditions can influence these values.

CompoundStructurePrimary Target(s)Binding Affinity (Ki, nM)Functional ActivityTherapeutic Potential/Use
2-(1H-pyrazol-4-yl)ethanamine [Image of 2-(1H-pyrazol-4-yl)ethanamine]Histamine H3 ReceptorPotent (sub-nanomolar to low nanomolar range)Antagonist / Inverse AgonistResearch tool for CNS disorders[10][11]
Histamine [Image of Histamine]H1, H2, H3, H4 Receptors~40 nM (for H3R)Endogenous AgonistPhysiological Neurotransmitter
Betahistine [Image of Betahistine]H3 Receptor, H1 Receptor~200 nM (for H3R)H3 Antagonist, H1 Agonist[5]Meniere's Disease, Vertigo[12][13]
Ciproxifan [Image of Ciproxifan]Histamine H3 Receptor~1.5 nMPotent Antagonist / Inverse Agonist[2][7]Preclinical research for cognitive disorders
Cipralisant (GT-2331) [Image of Cipralisant]Histamine H3 Receptor~0.47 nM (rat)[9][14]Functionally Selective Ligand (Agonist/Antagonist)[8][9]Investigated for ADHD[9]

Signaling Pathways and Experimental Design

Understanding the mechanism of action of these compounds requires a grasp of the H3R signaling cascade and the experimental workflows used to probe it.

H3 Receptor Signaling Cascade

The H3 receptor is canonically coupled to the Gi/o family of G-proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block the action of agonists, while inverse agonists bind to the receptor and reduce its basal, constitutive activity, thereby increasing cAMP levels from the baseline.

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Antagonist Antagonist / Inverse Agonist Antagonist->H3R Binds & Blocks ATP ATP

Caption: H3R signaling pathway and points of modulation.

Logical Workflow for H3R Ligand Characterization

A systematic approach is essential for characterizing novel ligands. The process begins with assessing binding affinity, progresses to functional assays to determine the nature of the activity (agonist, antagonist, or inverse agonist), and culminates in in vivo models to evaluate therapeutic efficacy.

Workflow start Test Compound (e.g., 2-(1H-pyrazol-4-yl)ethanamine) binding Radioligand Binding Assay (Determine Affinity, Ki) start->binding functional_g [35S]GTPγS Binding Assay (Measure G-protein Activation) binding->functional_g functional_c cAMP Accumulation Assay (Measure Downstream Signaling) binding->functional_c decision Agonist, Antagonist, or Inverse Agonist? functional_g->decision functional_c->decision invivo In Vivo Models (e.g., Wakefulness, Cognition) decision->invivo end Pharmacological Profile Established invivo->end

Caption: Experimental workflow for H3R ligand characterization.

Detailed Experimental Protocols

Here we provide validated, step-by-step protocols for the key in vitro assays used to generate the comparative data. The causality behind experimental choices is explained to ensure methodological transparency.

Protocol 1: H3R Radioligand Displacement Assay

Principle: This assay measures the affinity of a test compound for the H3 receptor by quantifying its ability to displace a known radiolabeled ligand. The resulting data are used to calculate the inhibitor constant (Ki).

Materials:

  • Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine (a selective H3R agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of 2-(1H-pyrazol-4-yl)ethanamine, Ciproxifan, etc.

  • Non-specific Binding Control: High concentration of an unlabeled H3R ligand (e.g., 10 µM Pitolisant).

  • Scintillation Cocktail & Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific filter binding.

Procedure:

  • Preparation: Thaw H3R-expressing cell membranes on ice. Prepare serial dilutions of test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Pitolisant (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).

    • 100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Principle: This functional assay measures G-protein activation. In its active state, the Gα subunit of the G-protein binds GTP. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins. Inverse agonists will decrease the basal [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.[2][15]

Materials:

  • H3R-expressing cell membranes.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • GDP: Guanosine diphosphate (final concentration ~10 µM). Causality: A high concentration of GDP is included to ensure that the binding of [³⁵S]GTPγS is dependent on receptor activation.

  • Test Compounds: Agonists, inverse agonists (like 2-(1H-pyrazol-4-yl)ethanamine), and antagonists.

Procedure:

  • Pre-incubation: Incubate membranes (20 µg protein) with the test compound in assay buffer containing GDP for 15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with agitation.

  • Termination & Harvesting: Terminate the reaction and quantify bound radioactivity using the same filtration and scintillation counting method as the binding assay.

  • Data Analysis:

    • For Agonists: Plot stimulation of [³⁵S]GTPγS binding vs. log concentration to determine EC₅₀ and Emax.

    • For Inverse Agonists: Plot inhibition of basal [³⁵S]GTPγS binding vs. log concentration to determine IC₅₀ and the degree of inhibition.

    • For Antagonists: Perform the assay in the presence of a fixed concentration of an agonist (e.g., histamine) and varying concentrations of the antagonist to determine the antagonist's potency (pA₂ value).

Structure-Activity Relationship (SAR) Insights

The transition from the endogenous agonist (histamine) to potent inverse agonists like 2-(1H-pyrazol-4-yl)ethanamine is a result of deliberate structural modifications.

SAR Core Core Heterocycle Imidazole (Histamine) - Agonist Pyrazole - Antagonist/Inverse Agonist Alters pKa, H-bonding, and metabolic stability Linker Ethylamine Linker Maintains essential distance and flexibility for receptor pocket insertion Core->Linker Connects to SideChain Terminal Amine Crucial for interaction with key receptor residues (e.g., Aspartic Acid) Protonation at physiological pH is vital Linker->SideChain Terminates in

Caption: Core structure-activity relationship (SAR) logic.

The key SAR takeaways are:

  • The Heterocyclic Core: Replacing histamine's imidazole with a pyrazole ring is a critical switch from agonist to antagonist/inverse agonist activity. The different nitrogen arrangement in pyrazole alters the electronic distribution and hydrogen bonding potential, leading to a different binding mode within the H3R pocket.[4]

  • The Ethylamine Side Chain: This linker is highly conserved among potent H3R ligands, suggesting it provides the optimal spacing and orientation to engage with a critical acidic residue (like Asp114 in transmembrane domain 3) in the receptor binding site.

  • Substitutions: Further modifications, such as adding bulky hydrophobic groups (seen in Ciproxifan and Cipralisant), can dramatically increase binding affinity by engaging with hydrophobic sub-pockets in the receptor.[16]

Conclusion and Future Directions

The head-to-head comparison reveals that this compound is a valuable pharmacological tool. While structurally very similar to histamine, the simple isosteric replacement of an imidazole with a pyrazole ring fundamentally inverts its functional activity from a potent agonist to a potent antagonist/inverse agonist.

Compared to a clinically used drug like Betahistine, 2-(1H-pyrazol-4-yl)ethanamine offers higher affinity and selectivity for the H3R, making it a more precise tool for preclinical research. It stands as a "cleaner" H3R-specific modulator. In contrast to complex ligands like Cipralisant, which exhibits functional selectivity, 2-(1H-pyrazol-4-yl)ethanamine provides a more straightforward inverse agonist profile, making it an ideal candidate for elucidating the baseline consequences of H3R inhibition.

The study of such compounds underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in pharmacological activity. The pyrazole scaffold continues to be a rich source for the discovery of novel CNS-active agents, and 2-(1H-pyrazol-4-yl)ethanamine serves as a foundational structure for this ongoing exploration.

References

  • BenchChem. (n.d.). Comparative Analysis of Histamine H3 Receptor Antagonists Across Species.
  • Wikipedia. (2023, December 2). Cipralisant. Retrieved from [Link]

  • Wikipedia. (2024, January 5). H3 receptor antagonist. Retrieved from [Link]

  • Kathmann, M., Schlicker, E., et al. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 307-314. Retrieved from [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2024). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents, 34(3), 163-177. Retrieved from [Link]

  • Sadek, B., Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 410. Retrieved from [Link]

  • Stocking, E. M., Letavic, M. A., et al. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. Current Topics in Medicinal Chemistry, 10(5), 596-616. Retrieved from [Link]

  • de Fátima, Â., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 653351. Retrieved from [Link]

  • Ganellin, C. R., et al. (1995). Structure-activity studies with histamine H3-receptor ligands. Arzneimittelforschung, 45(11A), 1259-1263. Retrieved from [Link]

  • Leurs, R., et al. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S1-S2. Retrieved from [Link]

  • Karlstedt, K., et al. (1996). Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 39(16), 3173-3181. Retrieved from [Link]

  • Ghosh, A. K., & Biswas, S. (2017). Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin or two different coins. Indian Journal of Otolaryngology and Head & Neck Surgery, 69(3), 415-419. Retrieved from [Link]

  • Babu, P., & Sangeetha, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1434. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1206. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9). Retrieved from [Link]

  • ResearchGate. (2017). Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin or two different coins. Retrieved from [Link]

  • PubChem. (n.d.). Betahistine. Retrieved from [Link]

  • National Institute for Health and Care Excellence. (2020). Evidence review for betahistine. Retrieved from [Link]

  • Al-Ghanana, M., et al. (2016). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Scientia Pharmaceutica, 84(1), 1-12. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, a key building block in the synthesis of various biologically active molecules, requires robust analytical methods to ensure quality, consistency, and safety. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices and present a framework for method validation that aligns with the stringent requirements of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to establish scientifically sound and defensible analytical data.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in developing a reliable quantitative method. The physicochemical properties of this compound—a polar, non-volatile small molecule—guide our choice. We will compare three powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison at a Glance
FeatureHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile derivatives by boiling point, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; based on specific precursor-product ion transitions.
Sensitivity µg/mL range (LOD/LOQ).ng/mL to pg/mL range.pg/mL to fg/mL range.
Sample Throughput High.Moderate; derivatization step can be time-consuming.High.
Cost Low to moderate.Moderate.High.
Expertise Required Basic to intermediate.Intermediate to advanced.Advanced.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and high throughput. For a polar compound like 2-(1H-pyrazol-4-yl)ethanamine, a reversed-phase (RP) separation is a logical starting point, potentially with ion-pairing agents to improve retention and peak shape.

Experimental Protocol: HPLC-UV

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (based on the pyrazole chromophore).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using mobile phase A.

Validation of the HPLC-UV Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11][12] The following parameters must be assessed according to ICH Q2(R2) guidelines.[2][4][13]

Validation Workflow Diagram

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: HPLC-UV Method Validation Workflow.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][14]

  • Procedure: Analyze blank (diluent), placebo (if in a formulation), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak for 2-(1H-pyrazol-4-yl)ethanamine is free from co-eluting degradants.

  • Acceptance Criteria: The analyte peak should be pure and have no interference at its retention time.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[1]

  • Procedure: Analyze a minimum of five concentrations across the proposed range. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy: The closeness of test results to the true value.[14]

  • Procedure: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

  • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

  • Procedure: Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, direct GC analysis is not feasible. Derivatization is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing active hydrogens.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To develop and validate a sensitive GC-MS method for the quantification of 2-(1H-pyrazol-4-yl)ethanamine following silylation.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the sample to dryness. Add 50 µL of BSTFA and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[15]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Validation of the GC-MS Method

The validation principles are similar to HPLC, but with a focus on the derivatization step's reproducibility and the specificity provided by mass spectrometric detection.

Validation Parameter Relationship Diagram

GCMS_Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures accurate quantification Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Deriv_Rep Derivatization Reproducibility Precision->Deriv_Rep Robustness Robustness Robustness->Specificity Robustness->Precision Deriv_Rep->Accuracy

Caption: Interdependencies of GC-MS Validation Parameters.

Specificity: In GC-MS, specificity is greatly enhanced by monitoring specific mass fragments.

  • Procedure: Analyze derivatized blanks and spiked samples. Identify unique fragment ions for the derivatized analyte.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte for the selected ions.

Linearity, Accuracy, and Precision: Follow similar procedures as for HPLC, ensuring the derivatization step is included for all standards and samples.

Robustness: In addition to GC parameters, the robustness of the derivatization should be evaluated (e.g., reaction time and temperature).

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high sensitivity and specificity in quantitative analysis.[16] It is particularly well-suited for analyzing polar compounds in complex matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS

Objective: To develop and validate a highly sensitive and specific LC-MS/MS method for the quantification of 2-(1H-pyrazol-4-yl)ethanamine.

1. LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 100 mm x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Precursor Ion (Q1): [M+H]⁺ of 2-(1H-pyrazol-4-yl)ethanamine.

  • Product Ion (Q3): A stable, high-intensity fragment ion.

  • Multiple Reaction Monitoring (MRM): Monitor the specific transition from the precursor to the product ion.

Validation of the LC-MS/MS Method

Validation of an LC-MS/MS method requires special attention to matrix effects, which can suppress or enhance the ionization of the analyte.

Matrix Effects:

  • Procedure: Compare the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix extract.

  • Acceptance Criteria: The matrix effect should be minimal and consistent across different lots of the matrix. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Carryover:

  • Procedure: Inject a blank sample immediately after the highest concentration standard.

  • Acceptance Criteria: The response in the blank should be less than 20% of the LOQ.

The other validation parameters (specificity, linearity, accuracy, precision, LOD/LOQ, and robustness) are assessed similarly to the other techniques, with the added specificity of MRM transitions.

Summary of Performance Characteristics

Validation ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS
Specificity GoodExcellentSuperior
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 3.0%
Typical LOQ ~1 µg/mL~10 ng/mL~0.1 ng/mL
Robustness HighModerateHigh

Conclusion

The choice of an analytical method for the quantification of this compound is a balance of the required sensitivity, specificity, cost, and available expertise.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and release testing where high sensitivity is not required.

  • GC-MS offers higher sensitivity and specificity but requires a potentially cumbersome derivatization step.

  • LC-MS/MS provides the highest level of sensitivity and specificity, making it ideal for bioanalytical studies or trace-level impurity analysis.

Regardless of the chosen technique, a thorough validation according to ICH, FDA, and EMA guidelines is non-negotiable to ensure the generation of reliable and defensible data.[1][2][3][4][5][7][8][9][14] This guide provides a comprehensive framework for this critical process, empowering researchers and scientists to develop and implement robust analytical methods for this important pharmaceutical building block.

References

  • ICH Guidelines for Analytical Method Valid
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem. (2025).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Understanding ICH Q2(R2)
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
  • FDA Releases Guidance on Analytical Procedures - BioPharm Intern
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
  • Validation of Analytical Methods: EMA and FDA Audit Findings - PharmaRegul
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023).
  • Guide to achieving reliable quantit

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides essential, immediate safety and logistical information for the proper disposal of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Core Directive - Hazard Assessment and Waste Characterization

The proper disposal of any research chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a conservative approach based on its chemical structure is mandatory. The molecule incorporates a pyrazole ring and an ethanamine dihydrochloride side chain, which informs our initial assessment.

  • Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities.[1] Consequently, they should be handled with care as potentially bioactive and toxic substances.[1][2] Environmental contamination with pyrazole derivatives is a known concern.[1]

  • Amine Hydrochlorides: The ethanamine dihydrochloride portion renders the compound a salt, likely making it water-soluble and potentially mobile in an aquatic environment.[3] Amine compounds can be irritants or corrosive.

  • Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the potential for biological activity and irritation, this compound must be managed as a hazardous waste until proven otherwise.[1][5]

Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2] Such actions can lead to environmental contamination and harm to wildlife.[2]

Part 2: Mandatory Safety Protocols & Equipment

Handling chemical waste necessitates stringent adherence to safety protocols to minimize exposure.[4] All handling of this compound waste should be performed within a well-ventilated area, preferably a chemical fume hood.[2] The following Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against accidental splashes of solutions or contact with airborne powder.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents dermal absorption and skin irritation.[4][6] The specific glove material should be chosen based on the chemical's properties and any solvents used.[4]
Body Protection Laboratory coat, chemical-resistant apron, or coveralls.[4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection Required if handling outside of a fume hood or if dusts are generated. Use an N95 respirator or higher.[4]Prevents inhalation of the compound, which may cause respiratory irritation.[4][6]

Part 3: Step-by-Step Disposal Workflow

The disposal process is a systematic workflow designed to ensure safety and compliance from the point of generation to final removal by a licensed service.

Step 1: Waste Segregation and Classification

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.[4][7]

  • Designate as Hazardous: Classify all waste containing this compound as hazardous chemical waste.[2][5]

  • Maintain Separation: Collect this waste in a dedicated container. Do not mix with incompatible chemicals, such as strong oxidizers, acids, or bases, to prevent violent reactions.[4][7][8]

  • Aqueous vs. Solvent: Collect aqueous waste separately from organic solvent waste.[9]

Step 2: Containerization and Labeling

Waste containers must be appropriate for the waste they hold and clearly identified.[10][11]

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material chemically compatible with the waste (e.g., High-Density Polyethylene - HDPE).[2][4][5] The container must have a secure, tight-fitting lid.[1]

  • Keep Closed: Containers must be kept closed except when actively adding waste.[5][8]

  • Apply Hazardous Waste Label: Affix a completed Hazardous Waste Label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[1][5]

    • The full chemical name: "this compound" (no abbreviations or formulas).[5]

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The date when waste was first added (accumulation start date).[1]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[4]

  • Designated Location: Store the sealed waste container in a designated SAA.[2]

  • Safety Measures: The SAA should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][11]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or tub to contain potential leaks.[5][8]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Use a Licensed Service: Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[4][10]

  • Documentation: Ensure all required paperwork is completed for the waste pickup, providing the full chemical name and any available safety information.[2] Chemical waste generators are responsible for ensuring complete and accurate classification for disposal.[2]

Caption: Workflow for proper disposal of this compound.

Part 4: Emergency Procedures - Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.[7]

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[3]

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Alert personnel and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled hazardous waste container.[2]

  • Large Spills:

    • Evacuate the area immediately.[7]

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][12] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][12] Seek medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[12]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[3][12]

Part 5: Decontamination and Empty Container Disposal

Empty containers that once held hazardous chemicals must be decontaminated before disposal.

  • Triple Rinse: An empty container must be triple-rinsed with a suitable solvent (e.g., water, for a water-soluble salt) to remove all residues.[5][8]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[1][8] For highly toxic chemicals, the first three rinses must be collected.[8]

  • Deface Label: After thorough rinsing and air-drying, obliterate or remove the original label.[9]

  • Final Disposal: The clean, de-labeled container may then be disposed of in the regular trash or recycled, in accordance with institutional policy.[5][13]

References

  • General Disposal Procedures for Laboratory Chemical Waste. Benchchem.
  • How to Safely Dispose of Laboratory Waste?. Stericycle UK.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. Benchchem.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG74BB6479LNV0AVtcE3UZrm4gQGQRfApw-0nm4o5pM6vMnDaVDBEgLrcEKB8ssdQTduAvFAOPtMlchFGSLcz0wgKKzqJtezDdKUuSfkBqoNzRLxbyfU3xgX_0qICS6JjhOHs_ecvmUyrVouzohfWejQ5CCVEaBShq0LgREZal_qYjvxqux1_oJShn4oKjRQPcZgxFqgez6hdF1qYdRN6DUA6cmdnsfewMXkzC5Xi3qAWhE9-0cVQsazCdisQcaBdt-NvWTSTWR6JxF6BiO33A0bm3z_FJB58OirKSZODLS14FX3ibD4zqAhVq0AVgL2D6OPp4-jx1VnzwjnXXnJ77QdubnTMp
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride. AK Scientific, Inc..

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A Researcher's Guide to the Safe Handling of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles for similar chemical structures.

Understanding the Potential Hazards

The primary hazards associated with pyrazole derivatives and amine salts often include:

  • Skin and Eye Irritation: Direct contact can cause irritation or more severe damage.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[7][8]

  • Unknown Toxicological Properties: For many research chemicals, the full toxicological profile has not been established. Therefore, it is prudent to treat them as potentially hazardous.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloving recommended)- Chemical Safety Goggles- Full-face shield (if not working in a fume hood)- Lab Coat- Respiratory Protection (N95 or higher, especially for fine powders)
Solution Preparation and Handling - Nitrile Gloves- Chemical Safety Goggles- Lab Coat or Chemical-resistant Apron
Experimental Procedures - Nitrile Gloves- Chemical Safety Goggles- Lab Coat
Spill Cleanup - Chemical-resistant Gloves (e.g., nitrile)- Chemical Safety Goggles and Face Shield- Chemical-resistant Coveralls or Apron- Respiratory Protection (as needed, based on spill size and ventilation)

This table provides general guidance. A site-specific risk assessment should be conducted to determine the exact PPE requirements for your specific experimental protocols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.[4][5][6][7]

Handling and Use: A Step-by-Step Protocol
  • Work Area Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Verify the location and functionality of the nearest safety shower and eyewash station.[9]

  • Donning PPE:

    • Put on a lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • If required, put on respiratory protection.

    • Wash and dry hands thoroughly before putting on gloves.

  • Weighing and Solution Preparation:

    • Perform all weighing and initial dilutions within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid compound. Avoid creating dust.

    • Close the primary container immediately after use.

  • Experimental Use:

    • Handle all solutions containing the compound with care to avoid splashes.

    • Keep all containers labeled and sealed when not in immediate use.

  • Doffing PPE:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[7]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal:

    • Dispose of all waste in accordance with your institution's and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5][7]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS team. Ensure adequate ventilation.

By adhering to these guidelines, you can foster a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • AK Scientific, Inc. (n.d.). 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine - Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Fisher Scientific. (2025). Pyrazole - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • Fisher Scientific. (2025). 1H-Pyrazole-1-carboxamidine hydrochloride - SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride - Safety Data Sheet.
  • Enamine. (n.d.). 2-(3-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride - safety data sheet.
  • Enamine. (n.d.). 2-(1H-pyrazol-4-yl)benzoic acid hydrochloride - safety data sheet.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.